6-Chloropyridine-3,4-diamine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
6-chloropyridine-3,4-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3.ClH/c6-5-1-3(7)4(8)2-9-5;/h1-2H,8H2,(H2,7,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQGTQWOFQFEID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2604-40-2 | |
| Record name | 3,4-Pyridinediamine, 6-chloro-, hydrochloride (2:3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2604-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
180.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187830-92-7 | |
| Record name | 3,4-Pyridinediamine, 6-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187830-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide to 6-Chloropyridine-3,4-diamine Hydrochloride A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
This compound is a heterocyclic organic compound of significant interest to the scientific community, particularly those engaged in medicinal chemistry and drug discovery. As a substituted diaminopyridine, its unique arrangement of functional groups—two adjacent nucleophilic amino groups and a reactive chlorine atom on a pyridine core—renders it an exceptionally versatile building block for the synthesis of complex molecular architectures.
The primary Chemical Abstracts Service (CAS) number for this compound is 2604-40-2 .[1][2] It is important to note that related CAS numbers, such as 1187830-92-7, may refer to different salt stoichiometries (e.g., a 1:1 hydrochloride salt versus a 2:3 salt).[3] For the purpose of this guide, we will focus on the commonly supplied hydrochloride salt, a form that enhances stability and simplifies handling compared to the free base.
This guide provides an in-depth exploration of this compound, moving beyond simple data recitation to explain the causality behind its synthesis, characterization, and application. The protocols and insights presented herein are designed to be self-validating, empowering researchers to leverage this key intermediate with confidence and precision.
Physicochemical and Structural Characteristics
A foundational understanding of a compound's properties is critical for its effective use in synthesis and downstream applications. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 2604-40-2 | [1][2][3] |
| Molecular Formula | C₅H₇Cl₂N₃ | [1][3] |
| Molecular Weight | 180.03 g/mol | [1][3] |
| IUPAC Name | 6-chloropyridine-3,4-diamine;hydrochloride | [3] |
| Synonyms | 6-Chloro-3,4-pyridinediamine HCl | [3][4] |
| Appearance | Typically an off-white to light brown solid/powder | [5] |
| Molecular Structure | ||
| 2D Structure: | ||
| (Structure generated based on IUPAC name) |
Strategic Synthesis and Purification: A Rationale-Driven Approach
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity. A logical and efficient synthetic route begins with a readily available precursor and proceeds through nitration, selective amination, and subsequent reduction.
The causality behind this strategy is rooted in the principles of aromatic chemistry and directing group effects. The pyridine ring is electron-deficient, and the strategic introduction of an electron-withdrawing nitro group facilitates nucleophilic aromatic substitution (SNAr) of a halogen. The final reduction of the nitro group to an amine is a well-established and high-yielding transformation.
Caption: A logical workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on established chemical transformations for pyridine derivatives.[6]
Step 1: Nitration of 2,6-Dichloropyridine
-
Rationale: The use of a strong acid mixture (H₂SO₄/HNO₃) is standard for the nitration of deactivated aromatic rings.
-
Procedure: a. To a cooled (0-5 °C) flask containing concentrated sulfuric acid, slowly add 2,6-dichloropyridine. b. Add a mixture of concentrated sulfuric acid and nitric acid dropwise, maintaining the temperature below 10 °C. c. After the addition, allow the reaction to warm to room temperature and stir for several hours. d. Pour the reaction mixture onto crushed ice. The precipitated product, 2,6-dichloro-3-nitropyridine, is collected by filtration, washed with water, and dried.
Step 2: Selective Ammonolysis
-
Rationale: The chlorine at the 2-position is more activated towards nucleophilic substitution than the one at the 6-position due to the electronic influence of the adjacent nitro group. Using aqueous ammonia in a solvent like methanol at moderate temperatures allows for selective displacement.[6]
-
Procedure: a. Dissolve 2,6-dichloro-3-nitropyridine in methanol in a pressure-rated vessel. b. Add a solution of aqueous ammonia. c. Seal the vessel and heat to 35–40 °C for several hours. d. Cool the reaction mixture. The product, 2-amino-6-chloro-3-nitropyridine, often precipitates and can be collected by filtration.
Step 3: Reduction of the Nitro Group
-
Rationale: Metal-acid reduction systems, such as stannous chloride (SnCl₂) in hydrochloric acid (HCl), are highly effective for converting aromatic nitro groups to amines, particularly when the final product is desired as a hydrochloride salt.[6]
-
Procedure: a. Suspend 2-amino-6-chloro-3-nitropyridine in concentrated hydrochloric acid and cool the mixture. b. Add stannous chloride dihydrate portion-wise, controlling the exotherm. c. Heat the reaction to 35–40 °C and stir for 5–6 hours until the reaction is complete (monitored by TLC or HPLC). d. The product is now in solution as its hydrochloride salt.
Step 4: Isolation and Purification
-
Rationale: Neutralization of the acidic mixture precipitates the free base, which can be isolated and then converted back to the desired hydrochloride salt in a clean form.
-
Procedure: a. Cool the reaction mixture from Step 3 and carefully neutralize with a concentrated base (e.g., NaOH or NH₄OH) to a pH of ~8-9 to precipitate the free base, 6-chloropyridine-3,4-diamine. b. Filter the solid, wash with water, and dry. c. For final purification, dissolve the free base in a suitable organic solvent (e.g., isopropanol or ethanol). d. Add a solution of HCl in the same solvent to precipitate the pure this compound. e. Filter the solid, wash with a small amount of cold solvent, and dry under vacuum.
Applications in Drug Discovery: The Pharmacophore Advantage
The true value of 6-Chloropyridine-3,4-diamine lies in its application as a versatile scaffold for constructing biologically active molecules. Its structure is particularly amenable to the synthesis of kinase inhibitors and other targeted therapeutics.[7][8]
-
Pyridine Core: Serves as a bioisostere for other aromatic systems and can form critical hydrogen bond interactions with protein targets, such as the hinge region of the ATP-binding pocket in kinases.[7]
-
3,4-Diamine Moiety: This feature is a powerful tool for building fused heterocyclic ring systems (e.g., imidazopyridines or quinoxalines) through condensation reactions. This allows for the rigidification of the molecular structure and the exploration of new chemical space.
-
6-Chloro Atom: Acts as a key synthetic handle. It is an excellent substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of a wide variety of aryl, heteroaryl, or alkyl groups to modulate potency, selectivity, and pharmacokinetic properties.[8]
Caption: Application of the core scaffold in medicinal chemistry via key reaction vectors.
Analytical Characterization: A Self-Validating Workflow
Confirming the identity, purity, and stability of the synthesized compound is paramount. A multi-pronged analytical approach ensures the trustworthiness of the material for subsequent research.
Caption: A standard quality control workflow for validating the synthesized compound.
Protocol: High-Performance Liquid Chromatography (HPLC)
This is a general reverse-phase HPLC method adaptable for purity analysis.
-
Rationale: Reverse-phase HPLC is a robust and widely used technique for separating and quantifying components in a mixture based on their hydrophobicity.
-
Methodology:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).[9]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold, and then re-equilibrate.
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV spectrophotometer, monitoring at wavelengths such as 210 nm, 254 nm, and 280 nm to ensure detection of all potential impurities.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 water/acetonitrile) and dilute as necessary.[9]
-
Validation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks detected.
-
Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is non-negotiable. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, the following guidance is based on data for structurally similar chloro-amino-pyridines and -pyrimidines.[5][10]
Hazards Identification:
-
Acute Toxicity: Harmful if swallowed.[10]
-
Skin Irritation: Causes skin irritation.[10]
-
Eye Irritation: Causes serious eye irritation.[10]
-
Respiratory Irritation: May cause respiratory irritation.[10]
-
Sensitization: May cause allergic skin or respiratory reactions.[10]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[11]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[12]
-
Skin and Body Protection: Wear a lab coat and ensure full skin coverage.[12]
-
Respiratory Protection: For handling bulk powder or when dust may be generated, use a NIOSH/MSHA approved respirator (e.g., N95 dust mask).[11]
Handling and Storage:
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[5]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5] Store locked up. Incompatible materials include strong oxidizing agents and strong acids.[11]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for innovation in drug discovery. Its value is unlocked through a deep understanding of its synthesis, reactivity, and handling. By applying the rationale-driven protocols and workflows detailed in this guide, researchers can confidently and safely integrate this powerful building block into their synthetic programs, accelerating the development of novel therapeutic agents.
References
- 1. This compound CAS#: 2604-40-2 [m.chemicalbook.com]
- 2. This compound - CAS:2604-40-2 - Sunway Pharm Ltd [3wpharm.com]
- 3. This compound | C5H7Cl2N3 | CID 44558102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pschemicals.com [pschemicals.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 10. 6-Chloropyridine-2,3-diamine | C5H6ClN3 | CID 10630615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.fi [fishersci.fi]
physicochemical properties of 6-Chloropyridine-3,4-diamine hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloropyridine-3,4-diamine hydrochloride
Executive Summary
This compound is a heterocyclic aromatic amine of significant interest to the pharmaceutical and chemical research sectors. As a substituted pyridine, it serves as a versatile building block for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, developing robust analytical methods, ensuring formulation stability, and predicting its behavior in biological systems. This guide provides a comprehensive technical overview of the core , presenting both established data and, where data is not publicly available, detailed, field-proven experimental protocols for their determination. The methodologies are described from the perspective of a senior application scientist, emphasizing the rationale behind experimental choices to ensure data integrity and reproducibility.
Chemical Identity and Structure
Correctly identifying the molecule is the foundational step upon which all subsequent analysis is built. The hydrochloride salt form enhances the compound's stability and aqueous solubility compared to its free base.
Chemical Structure
The molecule consists of a pyridine ring functionalized with a chlorine atom at the 6-position and two amino groups at the 3 and 4-positions. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms, typically the more basic pyridine ring nitrogen, with hydrochloric acid.
Nomenclature and Identifiers
A summary of the key identifiers for this compound is provided below. It is important to note the existence of multiple CAS numbers, which may refer to different salt stoichiometries or historical listings[1]. Researchers should verify the specific material in use.
| Identifier | Value | Source |
| IUPAC Name | 6-chloropyridine-3,4-diamine;hydrochloride | [1] |
| Molecular Formula | C₅H₇Cl₂N₃ | [1] |
| Molecular Weight | 180.03 g/mol | [1] |
| CAS Number | 1187830-92-7 (1:1 hydrochloride) | [1] |
| Parent Compound CAS | 817133 (6-Chloropyridine-3,4-diamine) | [1] |
| Canonical SMILES | C1=C(C(=CN=C1Cl)N)N.Cl | [1] |
Core Physicochemical Properties
These fundamental properties dictate the compound's behavior during handling, reaction, purification, and formulation.
Physical State and Appearance
The compound is typically supplied as an off-white, yellow, or beige-to-brown crystalline powder[2]. Visual inspection should always be the first step in quality assessment. Any deviation from a homogenous, crystalline solid may indicate the presence of impurities or degradation.
Melting Point (with Decomposition)
The melting point is a critical indicator of purity. For salts of organic molecules, it is common for decomposition to occur at or near the melting point. No specific experimental melting point for this compound is consistently reported in public literature. However, related compounds such as 6-Chloropyrimidine-2,4-diamine have a melting point in the range of 199-202 °C[3][4].
Protocol for Melting Point Determination
This protocol uses the standard capillary melting point technique, a universally accepted method for determining the melting range of a crystalline solid.
-
Rationale: This method is chosen for its simplicity, small sample requirement, and the high precision offered by modern digital instruments.
-
Instrumentation: Digital melting point apparatus (e.g., Mettler Toledo MP70 or Stuart SMP30), capillary tubes (one end sealed).
-
Procedure:
-
Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours. Grind a small amount of the compound into a fine powder using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end. Tap the tube gently on a hard surface to ensure the powder is densely packed.
-
Measurement:
-
Place the loaded capillary into the heating block of the apparatus.
-
Set a rapid heating ramp (e.g., 10-20 °C/min) to quickly determine an approximate melting range.
-
Using a new sample, set the starting temperature to ~20 °C below the approximate melting point found in the previous step.
-
Set the heating ramp to a slow rate (1-2 °C/min) to allow for thermal equilibrium.
-
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid phase has turned to liquid (clear point). Also, note any color change, gas evolution, or charring, which indicates decomposition.
-
-
Self-Validation: The sharpness of the melting range provides an internal check on purity. A pure compound should melt over a narrow range (≤ 2 °C). A broad melting range suggests the presence of impurities. The instrument should be calibrated regularly with certified standards (e.g., caffeine, vanillin).
Solubility Profile
Solubility is a critical parameter for drug development, influencing everything from reaction kinetics to bioavailability. As a hydrochloride salt, the compound is expected to have appreciable solubility in polar protic solvents like water, methanol, and ethanol, and limited solubility in nonpolar aprotic solvents like hexanes or diethyl ether. While specific quantitative data is scarce, related compounds like 2,4-Diamino-6-chloropyrimidine are described as soluble in water and more soluble in ethanol and methanol[5][6].
Protocol for Isothermal Shake-Flask Solubility Determination
This is the gold-standard method for determining equilibrium solubility. It ensures that the solution is truly saturated at a given temperature.
-
Rationale: This method is chosen for its accuracy and direct measurement of thermodynamic equilibrium solubility, which is essential for biopharmaceutical classification and pre-formulation studies.
-
Materials: Thermostatically controlled shaker, analytical balance, centrifuge, HPLC or UV-Vis spectrophotometer, volumetric flasks, syringe filters (e.g., 0.45 µm PTFE or PVDF).
-
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent (e.g., water, pH 7.4 buffer, ethanol, DMSO). The presence of undissolved solid is essential to confirm saturation[7].
-
Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached[7].
-
Sample Processing: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. Carefully withdraw a sample from the supernatant, avoiding any solid particles. Immediately filter the sample through a syringe filter compatible with the solvent.
-
Quantification (HPLC/UV-Vis Method):
-
Prepare a series of standard solutions of the compound at known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing these standards using a validated HPLC or UV-Vis spectrophotometric method[7].
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
-
Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor. Express the result in units such as mg/mL or mol/L.
-
-
Trustworthiness: The protocol's reliability is ensured by visually confirming the presence of excess solid before sampling and by using a validated, linear quantitative method. Running the experiment until a consistent solubility value is obtained over two consecutive time points (e.g., 24h and 48h) confirms that equilibrium has been reached.
References
- 1. This compound | C5H7Cl2N3 | CID 44558102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Chloropyridine-3,4-diamine | CymitQuimica [cymitquimica.com]
- 3. 6-Chloropyrimidine-2,4-diamine | CAS#:156-83-2 | Chemsrc [chemsrc.com]
- 4. 6-Chloropyrimidine-2,4-diamine, 98% 156-83-2 India [ottokemi.com]
- 5. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 6. CAS 156-83-2: 2,4-Diamino-6-chloropyrimidine | CymitQuimica [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 6-Chloropyridine-3,4-diamine Hydrochloride: Molecular Structure, Synthesis, and Application
Abstract: This technical guide provides a comprehensive scientific overview of 6-Chloropyridine-3,4-diamine hydrochloride, a pivotal heterocyclic building block in modern medicinal chemistry. While not as extensively characterized in public literature as some common reagents, its structural motifs are critical for the synthesis of advanced pharmaceutical intermediates. This document details its fundamental physicochemical properties, outlines a robust and logical synthetic pathway, presents a predictive guide to its structural elucidation via spectroscopic methods, and demonstrates its core application in the construction of the pharmacologically significant imidazo[4,5-c]pyridine scaffold. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile intermediate.
Part 1: Molecular Profile and Physicochemical Characteristics
This compound is a substituted pyridine derivative presented as its hydrochloride salt to enhance stability and solubility in polar solvents. The molecule's key features are the pyridine ring, a chlorine atom at the 6-position which serves as a potential site for nucleophilic substitution or cross-coupling reactions, and two adjacent amino groups (an ortho-diamine) at the 3- and 4-positions. This ortho-diamine functionality is the primary reactive site for constructing fused heterocyclic systems.
Molecular Structure
The structural arrangement of the chloro and diamine substituents on the pyridine core dictates its chemical reactivity and utility.
Caption: Molecular structure of this compound.
Physicochemical Data
The key identifying and physical properties of this compound are summarized below. These values are critical for reaction planning, dosage calculations, and analytical characterization.
| Property | Value | Source |
| IUPAC Name | 6-chloropyridine-3,4-diamine;hydrochloride | [PubChem][1] |
| Molecular Formula | C₅H₇Cl₂N₃ | [PubChem][1] |
| Molecular Weight | 180.03 g/mol | [PubChem][1] |
| CAS Number | 1187830-92-7 | [PubChem][1] |
| Canonical SMILES | C1=C(C(=CN=C1Cl)N)N.Cl | [PubChem][1] |
| InChI Key | JHQGTQWOFQFEID-UHFFFAOYSA-N | [PubChem][1] |
| Appearance | Predicted: Off-white to light brown solid | - |
| Solubility | Soluble in water, methanol; sparingly soluble in other polar organic solvents | - |
Part 2: Synthesis and Purification Protocol
A validated, peer-reviewed synthesis for 6-Chloropyridine-3,4-diamine is not prominently available. However, a logical and robust synthetic route can be designed based on established organo-halogen chemistry principles. The most field-proven approach involves the selective reduction of a nitro-amino precursor, which itself is synthesized via selective ammonolysis.
Causality: This two-step approach is superior to direct amination of a di-chlorinated pyridine, which would suffer from poor regioselectivity and over-reaction. The staged introduction of nitrogen functionalities—first via nucleophilic aromatic substitution (SNAr) to create the nitro-amino intermediate, followed by a selective nitro group reduction—provides precise control over the final structure.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Amino-6-chloro-3-nitropyridine (Precursor)
-
Rationale: This step leverages the higher electrophilicity of the carbon at the 2-position (ortho/para to the nitro group) for a regioselective SNAr reaction. Isopropanol is chosen as a solvent that balances reagent solubility and reaction temperature control.
-
Procedure:
-
To a solution of 2,6-dichloro-3-nitropyridine (1.0 eq) in isopropanol (approx. 5 mL per gram of starting material), add aqueous ammonia (28-30%, ~4.0 eq) dropwise at room temperature.[2][3]
-
Seal the reaction vessel and stir the mixture vigorously at 25-30°C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture in an ice bath. The product often precipitates.
-
Filter the resulting solid, wash with cold water to remove excess ammonia and salts, and then with a small amount of cold isopropanol.
-
Dry the yellow solid under vacuum to yield the precursor, 2-amino-6-chloro-3-nitropyridine.
-
Step 2: Synthesis of 6-Chloropyridine-3,4-diamine (Free Base)
-
Rationale: Catalytic hydrogenation with Palladium on Carbon (Pd/C) is a highly efficient and clean method for the reduction of aromatic nitro groups to amines. The reaction proceeds under mild conditions with high selectivity, leaving the chloro-substituent and the pyridine ring intact.[4]
-
Procedure:
-
In a hydrogenation vessel, dissolve the 2-amino-6-chloro-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% Pd relative to the substrate).
-
Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (typically via a balloon or a Parr hydrogenator) to a pressure of 1-3 atm.
-
Stir the mixture vigorously at room temperature. The reaction is often exothermic and may require cooling.
-
Monitor the reaction by TLC or LC-MS. The disappearance of the yellow color of the starting material is a good visual indicator of progress.
-
Once the reaction is complete, carefully purge the vessel with nitrogen to remove all hydrogen gas.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 6-Chloropyridine-3,4-diamine free base, which may be used directly or purified by column chromatography if necessary.
-
Step 3: Formation of the Hydrochloride Salt
-
Rationale: Converting the free base to its hydrochloride salt improves its handling characteristics, long-term stability, and often simplifies purification by inducing crystallization.
-
Procedure:
-
Dissolve the crude free base in a minimal amount of a suitable solvent like anhydrous diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise with stirring.
-
The hydrochloride salt will typically precipitate as a solid.
-
Stir the resulting slurry for 30-60 minutes, then collect the solid by filtration.
-
Wash the solid with the solvent (e.g., diethyl ether) to remove any non-basic impurities.
-
Dry the final product under vacuum to yield this compound.
-
Part 3: Structural Elucidation – A Predictive Approach
As experimental spectroscopic data for this specific molecule is not widely published, this section provides a guide to the expected analytical signatures based on its structure and data from analogous compounds. These predictions serve as a benchmark for quality control and structural confirmation.
Predicted ¹H and ¹³C NMR Spectra
-
Rationale: NMR spectroscopy is the most powerful tool for confirming the regiochemistry of the substituents on the pyridine ring. The predicted chemical shifts are based on the additive effects of the electron-withdrawing chloro group and the electron-donating amino groups. The solvent is assumed to be DMSO-d₆, which is suitable for amine-containing hydrochlorides.
Table of Predicted ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)
| Predicted Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~7.5 - 7.8 | Singlet | H-2 (or H-5) | Aromatic proton on the pyridine ring, deshielded by the adjacent nitrogen and chloro group. |
| ~6.8 - 7.1 | Singlet | H-5 (or H-2) | Aromatic proton influenced by adjacent amino groups. |
| ~5.0 - 6.0 (broad) | Broad Singlet | -NH₂ / -NH₃⁺ | Protons on the amino groups, often broad due to exchange and quadrupole effects from nitrogen. |
Table of Predicted ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)
| Predicted Shift (δ, ppm) | Assignment | Rationale |
| ~145-150 | C-6 | Carbon bearing the chloro group, significantly deshielded. |
| ~140-145 | C-2 | Carbon adjacent to the ring nitrogen. |
| ~135-140 | C-4 | Carbon bearing an amino group, influenced by adjacent ring nitrogen. |
| ~120-125 | C-3 | Carbon bearing an amino group. |
| ~110-115 | C-5 | Aromatic carbon influenced by adjacent chloro and amino functionalities. |
Expected FT-IR and Mass Spectrometry Signatures
-
Rationale: FT-IR is used to confirm the presence of key functional groups, while mass spectrometry confirms the molecular weight and elemental composition (specifically, the presence of chlorine).
Table of Expected Spectroscopic Data
| Technique | Expected Observations |
| FT-IR (KBr) | 3400-3200 cm⁻¹ (broad, multiple bands): N-H stretching vibrations of the primary amino groups. Broadening is expected due to hydrogen bonding.~1640-1600 cm⁻¹: N-H scissoring (bending) vibration.~1580-1450 cm⁻¹: C=C and C=N aromatic ring stretching vibrations.~1300-1200 cm⁻¹: Aromatic C-N stretching.~800-700 cm⁻¹: C-Cl stretching vibration. |
| Mass Spec. (ESI+) | Molecular Ion (M+H)⁺ for Free Base: Expected at m/z ≈ 144.03.Isotopic Pattern: A characteristic isotopic cluster for one chlorine atom will be observed for the molecular ion and any chlorine-containing fragments, with peaks at M and M+2 in an approximate 3:1 ratio of intensity. For the free base, this would be m/z 144 and 146. |
Part 4: Core Application in Medicinal Chemistry - Synthesis of the Imidazo[4,5-c]pyridine Scaffold
The primary value of 6-Chloropyridine-3,4-diamine lies in its ability to serve as a precursor to fused heterocyclic systems. The ortho-diamine functionality is ideal for constructing the imidazole ring, leading to the imidazo[4,5-c]pyridine core. This scaffold is a key component in numerous biologically active molecules, including kinase inhibitors and other therapeutic agents.[5][6][7]
Reaction Pathway: Phillips Cyclization
References
- 1. This compound | C5H7Cl2N3 | CID 44558102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-6-chloro-3-nitropyridine | 27048-04-0 [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 6-Chloropyridine-3,4-diamine Hydrochloride: A Technical Guide for Researchers
Foreword: Embracing the Known Unknowns in Pharmaceutical Research
In the realm of drug discovery and development, a profound understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical gatekeeper, dictating a molecule's behavior from its synthesis and purification to its formulation and ultimate bioavailability. This guide delves into the solubility characteristics of 6-Chloropyridine-3,4-diamine hydrochloride, a compound of significant interest in medicinal chemistry.
It is imperative to state at the outset that, despite a thorough review of the scientific literature and chemical databases, quantitative solubility data for this compound in a broad range of organic solvents remains largely unavailable. This guide, therefore, adopts a dual-pronged approach. Firstly, it provides a robust theoretical framework to anticipate the solubility behavior of this compound by dissecting its structural and electronic properties. Secondly, and perhaps more crucially for the practicing scientist, it furnishes a detailed, field-proven experimental protocol for the precise determination of its solubility. This empowers researchers to generate the specific, high-quality data required for their unique applications.
Physicochemical Profile: Deconstructing this compound
To comprehend the solubility of this compound, we must first examine its molecular architecture and inherent chemical tendencies. The compound, as a hydrochloride salt, possesses characteristics that significantly influence its interaction with various solvents.
Table 1: Physicochemical Properties of 6-Chloropyridine-3,4-diamine and its Hydrochloride Salt
| Property | 6-Chloropyridine-3,4-diamine (Parent Compound) | This compound | Source |
| Molecular Formula | C₅H₆ClN₃ | C₅H₇Cl₂N₃ | --INVALID-LINK-- |
| Molecular Weight | 143.57 g/mol | 180.03 g/mol | --INVALID-LINK-- |
| Appearance | (Predicted) Solid | (Predicted) Solid | - |
| Estimated pKa | See Section 1.1 | See Section 1.1 | - |
| Estimated LogP | See Section 1.2 | See Section 1.2 | - |
The Critical Role of pKa in Solubility
The pKa, or acid dissociation constant, is a measure of a compound's acidity or basicity and is fundamental to predicting its ionization state at a given pH. The structure of 6-Chloropyridine-3,4-diamine features three nitrogen atoms, each with a distinct basicity.
-
The Pyridine Nitrogen: The nitrogen atom within the pyridine ring is basic. The pKa of pyridine itself is approximately 5.23.[1][2] The presence of a chloro substituent, being electron-withdrawing, is expected to decrease the basicity of the pyridine nitrogen, thus lowering its pKa.[3] Conversely, the two amino groups are electron-donating, which would tend to increase the basicity of the pyridine nitrogen.[3] The net effect will be a balance of these opposing electronic influences.
-
The Amino Groups: The two amino groups attached to the pyridine ring are also basic. The pKa of aniline's conjugate acid is about 4.6, indicating that aromatic amines are generally weaker bases than aliphatic amines.[4]
Given these considerations, it is likely that in the hydrochloride salt, one of the more basic nitrogen atoms—most probably the pyridine nitrogen or one of the amino groups—is protonated. This protonation to form the hydrochloride salt dramatically increases the polarity of the molecule and its potential for hydrogen bonding, which are key determinants of its solubility.
LogP: A Window into Hydrophobicity
The partition coefficient (LogP) quantifies the lipophilicity or hydrophobicity of a compound. A lower LogP indicates higher hydrophilicity, while a higher LogP suggests greater lipophilicity.
-
Pyridine: The LogP of pyridine is 0.65.[1]
-
Chloropyridines: The introduction of a chlorine atom generally increases the LogP. For instance, 2-chloropyridine has a LogP of 1.22 and 3-chloropyridine has a LogP of 1.33.[5][6]
-
Diaminobenzenes: The presence of two amino groups significantly decreases the LogP, making the molecule more hydrophilic. For example, 1,3-diaminobenzene has a LogP of -0.39.[7]
Considering these values, the parent compound, 6-Chloropyridine-3,4-diamine, is expected to be relatively polar. The formation of the hydrochloride salt will drastically lower the effective LogP, rendering the molecule significantly more water-soluble and less soluble in non-polar organic solvents.
Anticipated Solubility Profile in Organic Solvents
Based on the physicochemical properties discussed, we can formulate a reasoned, albeit qualitative, prediction of the solubility of this compound in common organic solvents. The presence of the hydrochloride salt makes it an ionic compound, favoring dissolution in polar, protic solvents that can solvate both the cation and the chloride anion.
Table 2: Estimated Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Water | High to Moderate | These solvents have high dielectric constants and can effectively solvate the protonated diamine and the chloride ion through hydrogen bonding and dipole-dipole interactions. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Low | These solvents have high dielectric constants and can solvate the cation, but are less effective at solvating the chloride anion compared to protic solvents. Solubility is expected to be lower than in polar protic solvents. |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Very Low to Insoluble | The high polarity and ionic nature of the hydrochloride salt are incompatible with the low polarity of these solvents. "Like dissolves like" is the governing principle here. |
A Robust Protocol for Experimental Solubility Determination
The absence of published quantitative data necessitates a reliable and reproducible experimental method for determining the solubility of this compound. The isothermal shake-flask method is a widely accepted and robust technique for this purpose.
Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Vortex mixer
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The presence of undissolved solid is crucial to ensure saturation.
-
Add a precise volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period, typically 24-48 hours, with continuous agitation to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles.
-
Accurately dilute the filtered solution with a known volume of the same solvent to bring its concentration within the analytical range of the chosen quantification method.
-
-
Quantification:
-
Chromatographic Method (HPLC - Recommended):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area versus concentration.
-
Inject the diluted sample and determine its concentration from the calibration curve.
-
-
Spectroscopic Method (UV-Vis):
-
Prepare standard solutions and generate a calibration curve by measuring the absorbance at the wavelength of maximum absorption (λmax) for the compound in the chosen solvent.
-
Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Concluding Remarks for the Diligent Researcher
While the direct, quantitative solubility data for this compound in organic solvents is not yet a matter of public record, a principled understanding of its physicochemical properties provides a strong foundation for its effective use in the laboratory. The ionic nature of this hydrochloride salt strongly suggests a preference for polar, protic solvents.
The true enabler for the research and drug development professional is the empowerment that comes from generating precise and relevant data. The detailed experimental protocol provided in this guide is designed to be a robust and reliable tool for this purpose. By diligently applying this methodology, you will be well-equipped to navigate the solubility landscape of this compound and, in doing so, accelerate your scientific endeavors.
References
- 1. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. Aniline - Wikipedia [en.wikipedia.org]
- 5. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
Spectroscopic Data for 6-Chloropyridine-3,4-diamine hydrochloride Currently Unavailable in Public Databases
A comprehensive search for experimental spectroscopic data—including Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS)—for 6-Chloropyridine-3,4-diamine hydrochloride (CAS: 1187830-92-7) has yielded no specific spectral datasets in publicly accessible scientific databases and supplier catalogs.
As a Senior Application Scientist tasked with creating an in-depth technical guide on this compound, the foundational requirement is the availability of its characteristic spectroscopic data. This data is essential for structural verification, purity assessment, and understanding the chemical environment of the molecule. Without access to the primary IR spectra, NMR chemical shifts and coupling constants, and mass fragmentation patterns, a scientifically rigorous and trustworthy guide as per the user's request cannot be constructed.
Summary of Search Efforts
Extensive queries were performed across a range of chemical and scientific search platforms. While basic physical and chemical properties for this compound, such as its molecular formula (C₅H₇Cl₂N₃) and molecular weight (180.03 g/mol ), are well-documented in databases like PubChem, the actual experimental spectra are not provided.[1]
Searches for this specific compound on the platforms of major chemical suppliers and reference material providers, including LGC Standards, Toronto Research Chemicals (TRC), and MedKoo Biosciences, did not yield publicly available Certificates of Analysis or spectroscopic data sheets. While these organizations are known to produce and supply such compounds, the detailed analytical data is typically provided to customers upon purchase and is not always released into the public domain.
Information on spectrally similar or isomeric compounds, such as 6-chloropyridin-3-amine and 2,4-diamino-6-chloropyrimidine, is available.[2][3] However, due to the significant impact of substituent position on the pyridine ring on spectroscopic outcomes, this data cannot be used as a direct substitute for the requested compound. Positional isomerism dramatically alters the electronic environment of the aromatic protons and carbons, leading to distinct and non-transferable NMR spectra. Similarly, vibrational modes in IR and fragmentation pathways in MS would differ significantly.
Path Forward
Given the absence of the necessary foundational data, the creation of the requested in-depth technical guide on the spectroscopic data of this compound is not feasible at this time.
Alternative Proposal: Should the user wish to proceed, a similar in-depth guide could be developed for a closely related compound for which complete, high-quality spectroscopic data is publicly available. An example would be 2-Amino-5-chloropyridine or 6-chloropyrimidine-2,4-diamine . Such a guide would follow the same rigorous structure and scientific integrity requested, providing a valuable template and detailed example of spectroscopic analysis for this class of compounds.
References
reactivity of 6-Chloropyridine-3,4-diamine hydrochloride
An In-depth Technical Guide to the Reactivity of 6-Chloropyridine-3,4-diamine Hydrochloride
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. Its unique arrangement of functional groups—two adjacent amines, a reactive chloro-substituent, and an electron-deficient pyridine core—endows it with a versatile and predictable reactivity profile. This guide offers an in-depth exploration of the chemical behavior of this compound, moving beyond simple reaction schemes to elucidate the underlying principles that govern its transformations. We will dissect its primary reaction pathways, including cyclocondensation to form the privileged imidazo[4,5-b]pyridine scaffold and palladium-catalyzed cross-coupling reactions at the chloro-position. This document is intended for researchers, scientists, and drug development professionals, providing not only theoretical insights but also actionable, field-proven experimental protocols to empower the synthesis of novel and complex molecular architectures.
Molecular Profile and Spectroscopic Identification
A prerequisite for any successful synthesis is the unambiguous confirmation of the starting material's identity and purity. This compound is a stable, crystalline solid, but its structure must be verified to prevent downstream complications.
Physicochemical Properties
A summary of the key physical and chemical properties is provided below for quick reference.
| Property | Value | Source |
| IUPAC Name | 6-chloropyridine-3,4-diamine;hydrochloride | PubChem[1] |
| CAS Number | 1187830-92-7 (hydrochloride); 2604-40-2 (related) | PubChem[1], ChemicalBook[2] |
| Molecular Formula | C₅H₇Cl₂N₃ | PubChem[1] |
| Molecular Weight | 180.03 g/mol | PubChem[1] |
| Appearance | Off-white to light brown crystalline powder | N/A |
| Solubility | Soluble in DMSO, methanol; sparingly soluble in water | N/A |
Spectroscopic Data for Structural Confirmation
Expected Spectroscopic Features:
-
¹H NMR: Two distinct signals in the aromatic region, likely appearing as doublets due to ortho-coupling. The two amine groups (and the HCl salt) would likely appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.
-
¹³C NMR: Five distinct signals for the pyridine ring carbons. The carbon bearing the chlorine atom (C6) would be significantly influenced by the halogen's electronegativity.
-
IR Spectroscopy: Characteristic sharp N-H stretching bands for the primary amine groups (typically in the 3300-3500 cm⁻¹ region). Aromatic C-H and C=C/C=N stretching vibrations would also be prominent.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which is a definitive marker for its presence.[4]
The Cornerstone Reaction: Cyclocondensation to Imidazo[4,5-b]pyridines
The most significant and widely exploited aspect of 6-chloropyridine-3,4-diamine's reactivity is the facile formation of a fused imidazole ring. The vicinal diamine arrangement is primed for cyclocondensation reactions with a variety of one-carbon electrophiles. This transformation, a variant of the Phillips condensation, is the gateway to the imidazo[4,5-b]pyridine scaffold, a core structure in numerous biologically active compounds.[5][6]
Mechanistic Rationale
The reaction typically proceeds by the initial formation of a Schiff base between one of the amine groups (the more nucleophilic N4) and the electrophile (e.g., an aldehyde). This is followed by an intramolecular cyclization via nucleophilic attack from the second amine group (N3) onto the intermediate, and subsequent dehydration or oxidation to yield the aromatic imidazo[4,5-b]pyridine system. The use of an acid catalyst protonates the electrophile, rendering it more susceptible to nucleophilic attack. Under oxidative conditions (often using air or a mild oxidant), the dihydro-intermediate readily aromatizes.
Protocol: Synthesis of 6-Chloro-2-phenyl-1H-imidazo[4,5-b]pyridine
This protocol provides a representative, self-validating procedure for the synthesis of a 2-substituted imidazo[4,5-b]pyridine derivative.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Ethanol (or Acetic Acid)
-
Sodium metabisulfite (Na₂S₂O₅) (optional, as an oxidant promoter)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the chosen solvent (e.g., ethanol, 10 mL per mmol of diamine).
-
Neutralization (if using HCl salt): Add a mild base like sodium acetate (1.1 eq) to neutralize the hydrochloride and free the diamine in situ. Stir for 15 minutes.
-
Reagent Addition: Add benzaldehyde (1.1 eq) to the mixture. If oxidative conditions are required, sodium metabisulfite can be added.
-
Thermal Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. If an acid solvent was used, carefully neutralize with a saturated NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to yield the final product.
Reactivity of the C6-Chloro Substituent
The chlorine atom at the 6-position is activated towards nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This activation is a direct consequence of its ortho position relative to the electron-withdrawing pyridine ring nitrogen, which can stabilize the negatively charged Meisenheimer intermediate formed during nucleophilic attack.[7] This dual reactivity makes the molecule an exceptionally powerful tool for library synthesis.
Palladium-Catalyzed Cross-Coupling Reactions
In modern drug development, palladium-catalyzed cross-coupling reactions are indispensable for creating molecular diversity. The C6-Cl bond of the imidazo[4,5-b]pyridine core (formed in the first step) serves as a versatile handle for these transformations.[8][9]
A. Suzuki-Miyaura Coupling (C-C Bond Formation): This reaction is ideal for introducing aryl or heteroaryl substituents. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with an electron-rich substrate.[10]
B. Buchwald-Hartwig Amination (C-N Bond Formation): This allows for the introduction of a wide range of primary and secondary amines at the C6 position, further expanding the accessible chemical space.[9]
Comparative Catalyst Systems for Chloropyridine Coupling
The following table summarizes common catalytic systems used for Suzuki-Miyaura coupling of chloropyridine derivatives, which serve as an excellent starting point for optimizing reactions with the 6-chloro-imidazo[4,5-b]pyridine scaffold.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 70-90 | [10] |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 85-98 | N/A |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 110 | 80-95 | N/A |
Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
6-Chloro-imidazo[4,5-b]pyridine substrate (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2-3 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask or microwave vial, add the 6-chloro substrate (1.0 eq), arylboronic acid (1.2 eq), and base (2.5 eq).
-
Evacuate and Backfill: Seal the vessel, then evacuate and backfill with inert gas (e.g., Argon) three times to remove all oxygen.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq). Add the degassed solvent mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 85-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, concentrate, and purify the crude product by column chromatography.[10]
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential. This compound should be handled in a well-ventilated fume hood.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[11]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[12][13]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from oxidizing agents.[14]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[15]
Conclusion
This compound is a deceptively simple molecule that offers a wealth of synthetic possibilities. Its reactivity is dominated by two primary, orthogonal pathways: cyclocondensation of its vicinal diamines to form the medicinally-relevant imidazo[4,5-b]pyridine core, and subsequent functionalization at the C6-chloro position via modern cross-coupling chemistry. Understanding the principles behind these transformations allows researchers to strategically design and execute syntheses of complex, diverse libraries of compounds. This guide has provided both the theoretical framework and the practical protocols necessary to effectively harness the synthetic potential of this valuable building block in the pursuit of novel therapeutic agents.
References
- 1. This compound | C5H7Cl2N3 | CID 44558102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 2604-40-2 [m.chemicalbook.com]
- 3. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. fishersci.com [fishersci.com]
chemical stability of 6-Chloropyridine-3,4-diamine hydrochloride
An In-Depth Technical Guide to the Chemical Stability of 6-Chloropyridine-3,4-diamine Hydrochloride
For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's chemical stability is fundamental to ensuring the integrity of experimental data, the viability of synthetic routes, and the safety and efficacy of final products. This compound is a key heterocyclic building block whose utility is intrinsically linked to its stability profile. This guide provides a detailed analysis of the factors governing its stability, potential degradation pathways, and best practices for its handling, storage, and analytical assessment.
Core Chemical Profile and Inherent Reactivity
This compound (C₅H₇Cl₂N₃, MW: 180.03 g/mol ) is the hydrochloride salt of the parent compound, 6-Chloropyridine-3,4-diamine.[1][2][3] The structure's stability and reactivity are dictated by the interplay of its functional groups: the electron-withdrawing pyridine ring, the ortho-positioned chloro substituent, and the vicinal amino groups.
The pyridine nitrogen deactivates the ring towards electrophilic substitution but, critically, activates it for nucleophilic aromatic substitution (SNAr), particularly at the 2- and 6-positions.[4] The placement of the chlorine atom at the 6-position makes it a susceptible site for nucleophilic attack, a key consideration for potential hydrolytic degradation. The adjacent amino groups are electron-donating and are also primary sites for oxidative reactions. The hydrochloride salt form enhances stability, primarily by protonating the basic pyridine nitrogen, which reduces its susceptibility to oxidation.[5]
Caption: Key reactive sites on the 6-Chloropyridine-3,4-diamine molecule.
Factors Governing Chemical Stability
The long-term integrity of this compound is contingent on controlling its exposure to several environmental and chemical factors.
Oxidative Stability
Oxidative degradation is a primary concern for diaminopyridine compounds. While specific studies on the 6-chloro derivative are not extensively published, valuable insights can be drawn from its close analog, 3,4-diaminopyridine. Studies on 3,4-diaminopyridine have shown that it is susceptible to degradation in the presence of oxidizing agents like hydrogen peroxide.[5] The degradation proceeds via two main pathways: oxidation of the amino group to a nitro group and oxidation of the pyridine nitrogen to an N-oxide.[5]
The hydrochloride salt form of 6-Chloropyridine-3,4-diamine offers a degree of protection against oxidation compared to its free base.[5] The protonation of the pyridine nitrogen engages its lone pair of electrons, making it less available for oxidation.[5] Nevertheless, the amino groups remain potential sites of oxidative attack. Therefore, it is crucial to store the compound away from strong oxidizing agents.[6][7]
Caption: Hypothesized oxidative degradation pathways.
Thermal and Photochemical Stability
Safety data sheets consistently recommend storing the compound in a "cool and dark place".[8] This indicates sensitivity to both heat and light.
-
Thermal Stability: The compound is generally stable under recommended storage conditions, but excess heat should be avoided.[9] Thermal decomposition can lead to the release of hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[7][9]
-
Photostability: Aromatic amines and halogenated pyridines can be susceptible to photodegradation. Exposure to UV light can initiate free-radical reactions, leading to dimerization, polymerization, or substitution reactions. A study on 2-chloropyridine demonstrated its degradation under photolytic conditions, forming various intermediate products.[10] To ensure integrity, the compound should always be stored in light-resistant containers.
pH and Hydrolytic Stability
The chloro-substituent at the 6-position is activated towards nucleophilic attack. This makes the molecule potentially susceptible to hydrolysis, particularly under neutral to basic conditions, which would yield the corresponding hydroxypyridine derivative. The hydrochloride salt form provides a slightly acidic environment in solution, which generally slows down this type of nucleophilic aromatic substitution. However, prolonged exposure to aqueous solutions, especially if unbuffered or alkaline, should be approached with caution and monitored for degradation.
Recommended Storage, Handling, and Incompatibilities
To maintain the chemical integrity of this compound, adherence to proper storage and handling protocols is essential.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[8][11] | Prevents thermal degradation and potential acceleration of other degradation pathways. |
| Light Exposure | Keep container tightly closed and in a dark place.[8][12] | Minimizes exposure to UV light, preventing photodegradation. |
| Atmosphere | Store in a well-ventilated area under an inert atmosphere if possible.[7][11] | Reduces contact with atmospheric moisture and oxygen, mitigating hydrolysis and oxidation. |
| Handling | Avoid dust formation. Use personal protective equipment (gloves, eye protection).[7][9] | The compound is classified as an irritant and potentially harmful if swallowed or inhaled.[6][7] |
| Incompatibilities | Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides.[6][7] | These materials can react violently or catalyze rapid degradation of the compound. |
Analytical Methodologies for Stability Assessment
A robust, stability-indicating analytical method is required to accurately quantify this compound and resolve it from any potential degradation products. High-Performance Liquid Chromatography (HPLC) is the method of choice.
Stability-Indicating HPLC Method
A typical method would involve a reverse-phase C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate with pH adjustment) and an organic modifier like acetonitrile or methanol.[13] Detection is typically performed using a UV detector at the molecule's absorbance maximum.
The validation of this method as "stability-indicating" is achieved through forced degradation (stress testing).[14] This process involves subjecting the compound to harsh conditions to intentionally generate degradation products.
Caption: Workflow for a forced degradation study.
Experimental Protocol: Forced Degradation
-
Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Degradation: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60-80°C for a specified time (e.g., 24 hours). Cool, neutralize, and dilute for analysis.[14]
-
Base Degradation: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature or heat gently for a specified time. Cool, neutralize, and dilute for analysis.[14]
-
Oxidative Degradation: Mix the stock solution with a solution of 3-30% hydrogen peroxide. Keep at room temperature and protected from light for a specified time. Dilute for analysis.[5][14]
-
Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C) for several days.[13] Dissolve a weighed amount and analyze.
-
Photodegradation: Expose a solution of the compound to high-intensity UV and visible light in a photostability chamber. Analyze at time intervals.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main analyte peak. Further characterization of degradants can be achieved using LC-MS/MS.[15]
Conclusion
While this compound is stable under recommended storage conditions, its chemical structure possesses inherent reactivity that makes it susceptible to degradation from oxidation, heat, light, and alkaline hydrolysis.[8][9] The hydrochloride salt form confers a degree of stability, particularly against oxidation of the pyridine ring.[5] For researchers and developers, a proactive approach—encompassing proper storage in cool, dark, and dry conditions away from incompatible materials and the use of validated, stability-indicating analytical methods—is paramount to ensuring the compound's quality and the reliability of downstream applications.
References
- 1. This compound | C5H7Cl2N3 | CID 44558102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 2604-40-2 [m.chemicalbook.com]
- 3. This compound - CAS:2604-40-2 - Sunway Pharm Ltd [3wpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aksci.com [aksci.com]
- 12. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 13. researchgate.net [researchgate.net]
- 14. sefh.es [sefh.es]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Imidazopyridines using 6-Chloropyridine-3,4-diamine hydrochloride
Introduction: The Enduring Significance of Imidazopyridines in Modern Drug Discovery
Imidazopyridines represent a privileged heterocyclic scaffold, forming the core of numerous biologically active molecules and approved pharmaceuticals.[1][2][3][4][5] Their unique structural and electronic properties allow for versatile interactions with a wide range of biological targets, leading to diverse pharmacological activities, including but not limited to, anti-inflammatory, anticancer, antiviral, and antimicrobial effects.[1][2][3] The strategic synthesis of functionalized imidazopyridines is therefore a cornerstone of many medicinal chemistry and drug development programs.
This guide provides a comprehensive overview and detailed protocols for the synthesis of 7-chloro-substituted imidazo[4,5-b]pyridines, utilizing the readily available starting material, 6-Chloropyridine-3,4-diamine hydrochloride. We will delve into the mechanistic rationale behind the synthetic strategies, provide step-by-step experimental procedures, and offer insights into potential challenges and troubleshooting.
Starting Material Spotlight: this compound
Properties and Handling:
This compound is a crystalline solid. Due to its diamine and hydrochloride nature, it is expected to be soluble in polar solvents. As with any chlorinated heterocyclic compound, appropriate safety precautions must be taken.
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1][2][3][4][5]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[2][3]
-
Skin and Eye Contact: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with copious amounts of water.[1][2][3][4][5]
-
Storage: Store the reagent in a tightly sealed container in a cool, dry place away from oxidizing agents.[1]
Synthetic Strategy: The Phillips Cyclocondensation
The most direct and widely employed method for the synthesis of the imidazo[4,5-b]pyridine scaffold from o-diaminopyridines is the Phillips cyclocondensation reaction. This reaction involves the condensation of the diamine with a carboxylic acid or its derivative (such as an aldehyde followed by oxidation) to form the imidazole ring.
Protocol 1: Synthesis of 7-Chloro-3H-imidazo[4,5-b]pyridine via Reaction with Formic Acid
This protocol outlines the synthesis of the parent 7-chloro-3H-imidazo[4,5-b]pyridine, a versatile intermediate for further functionalization.
Reaction Scheme:
A straightforward cyclocondensation reaction.
Materials:
-
This compound
-
Formic acid (≥95%)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add an excess of formic acid (approximately 10-15 eq) to the flask. The formic acid acts as both the reactant and the solvent.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing crushed ice.
-
Neutralize the acidic solution by the dropwise addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8. Use caution as this is an exothermic process.
-
The product will precipitate out of the solution.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water to remove any remaining salts.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure 7-Chloro-3H-imidazo[4,5-b]pyridine.
-
-
Drying: Dry the purified product under vacuum.
Protocol 2: Synthesis of 2-Aryl-7-chloro-3H-imidazo[4,5-b]pyridines via Reaction with Aromatic Aldehydes
This protocol describes the synthesis of 2-substituted imidazopyridines, which are of significant interest in medicinal chemistry. This is a two-step, one-pot procedure involving the initial formation of a Schiff base followed by oxidative cyclization.
Reaction Scheme:
A one-pot synthesis of 2-aryl-substituted imidazopyridines.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) (1.0-1.2 eq)
-
Sodium bicarbonate (NaHCO₃) or another suitable base (2.0-3.0 eq)
-
Ethanol or another suitable solvent
-
Oxidizing agent (e.g., nitrobenzene, or bubbling air through the reaction mixture)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the aromatic aldehyde (1.1 eq), and the base (e.g., NaHCO₃, 2.5 eq).
-
Solvent Addition: Add a suitable solvent such as ethanol.
-
Reaction:
-
Heat the mixture to reflux and stir for 4-8 hours. The reaction can often be promoted by the presence of an oxidizing agent. In many cases, bubbling air through the reaction mixture is sufficient. Alternatively, a chemical oxidant like nitrobenzene can be used.
-
Monitor the reaction by TLC.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration.
-
If the product remains in solution, the solvent can be removed under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) or by recrystallization from a suitable solvent.
-
Reaction Mechanism: A Tale of Two Amines
The formation of the imidazole ring proceeds through a well-established mechanism. In the case of reaction with an aldehyde, the more nucleophilic amino group of the diaminopyridine attacks the carbonyl carbon of the aldehyde to form a hemiaminal, which then dehydrates to form a Schiff base (imine). The second amino group then attacks the imine carbon in an intramolecular fashion, leading to a dihydro-imidazo intermediate. Subsequent oxidation (aromatization) yields the final imidazopyridine product.
Simplified mechanism of imidazopyridine formation from a diamine and an aldehyde.
Data Summary and Expected Outcomes
The following table provides a summary of typical reaction conditions and expected outcomes for the synthesis of 7-chloro-imidazo[4,5-b]pyridines.
| Protocol | Cyclizing Agent | Solvent | Base | Temperature (°C) | Typical Yield (%) |
| 1 | Formic Acid | Formic Acid | NaOH (workup) | 100-110 | 70-90 |
| 2 | Aromatic Aldehyde | Ethanol | NaHCO₃ | Reflux | 60-85 |
Yields are approximate and can vary depending on the specific substrate and reaction scale.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; side product formation; inefficient work-up. | Increase reaction time; check the purity of starting materials; optimize the amount of base; ensure efficient stirring; use a different purification method. |
| Incomplete Reaction | Insufficient heating; inactive catalyst (if used); steric hindrance from bulky substrates. | Ensure the reaction reaches the target temperature; use a fresh catalyst; consider a more reactive cyclizing agent. |
| Formation of Multiple Products | Side reactions; presence of impurities. | Purify starting materials; adjust reaction temperature; use a milder base or oxidant. |
| Difficulty in Product Isolation | Product is soluble in the work-up solvent; formation of an emulsion. | Use a different solvent for extraction; break emulsions by adding brine; consider precipitation by adding a non-solvent. |
Conclusion
The synthesis of 7-chloro-imidazo[4,5-b]pyridines from this compound is a robust and versatile method for accessing a key scaffold in medicinal chemistry. The protocols outlined in this guide, based on the well-established Phillips cyclocondensation, provide a solid foundation for researchers to synthesize a variety of derivatives. By understanding the underlying reaction mechanisms and potential challenges, scientists can efficiently produce these valuable compounds for further investigation in drug discovery and development programs.
References
Application Notes & Protocols for Nucleophilic Aromatic Substitution (SNAr) with 6-Chloropyridine-3,4-diamine Hydrochloride
Abstract
This document provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) reactions using 6-Chloropyridine-3,4-diamine hydrochloride. Pyridine derivatives are fundamental scaffolds in medicinal chemistry and materials science.[1] Understanding the nuances of their functionalization is critical for the efficient synthesis of novel compounds. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights into reagent selection, reaction optimization, and troubleshooting. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.
Scientific Background & Mechanistic Insights
The nucleophilic aromatic substitution (SNAr) reaction is a cornerstone of heterocyclic chemistry. Unlike electron-rich benzene rings, the pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This "π-deficient" character deactivates the ring towards electrophilic substitution but critically activates it for nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen.[2][3][4][5]
In the case of 6-Chloropyridine-3,4-diamine , the chlorine atom is situated at an activated C6 position (ortho to the ring nitrogen). This positioning is paramount for reactivity. The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The nucleophile attacks the electrophilic carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4][6]
-
Stabilization & Elimination: The negative charge of this intermediate is effectively stabilized by delocalization onto the electronegative ring nitrogen through resonance. This stabilization is the key reason for the regioselectivity at the C2/C4/C6 positions.[2][4] The aromaticity is then restored by the expulsion of the chloride leaving group.
The presence of the two amino groups at the C3 and C4 positions introduces additional electronic effects. While amino groups are typically electron-donating, their influence is secondary to the powerful activating effect of the ring nitrogen and the position of the chloro leaving group.[3]
Application Note: Strategic Considerations
The successful execution of an SNAr reaction with this compound hinges on the rational selection of reagents and conditions. The hydrochloride salt form means the substrate is protonated, which can influence its solubility and reactivity. A base is required to both neutralize the hydrochloride and the HCl generated during the reaction.
Reagent Selection & Causality
| Parameter | Choice | Scientific Rationale & Expert Insight |
| Nucleophile | Primary/Secondary Amines, Alkoxides, Phenoxides, Thiols | The choice of nucleophile is dictated by the desired product. Amines are excellent nucleophiles for this reaction.[6] For less nucleophilic amines (e.g., anilines), more forcing conditions may be necessary. Stronger nucleophiles generally lead to faster reactions. |
| Base | K₂CO₃, Cs₂CO₃, DIPEA, Et₃N | An inorganic base like K₂CO₃ or Cs₂CO₃ is often preferred. They are strong enough to deprotonate the nucleophile (if needed) and neutralize HCl, but typically have poor solubility in organic solvents, leading to a heterogeneous reaction that can be cleaner. DIPEA is a strong, non-nucleophilic organic base useful for ensuring homogeneity. A minimum of 2 equivalents of base is required: one for the hydrochloride salt and one for the HCl byproduct. |
| Solvent | DMF, DMSO, NMP, Dioxane | Polar aprotic solvents are essential. They effectively stabilize the charged Meisenheimer intermediate, lowering the activation energy of the reaction.[2][7] DMF and DMSO are excellent choices due to their high dielectric constants and ability to dissolve a wide range of reactants. For reactions requiring higher temperatures, NMP is a suitable alternative.[7][8] |
| Temperature | Room Temp. to 150 °C | While the C6 position is activated, less potent nucleophiles may require heating to overcome the activation barrier.[2] Reactions are typically run at elevated temperatures (80-120 °C) to ensure a reasonable reaction time. Microwave irradiation can also be employed to accelerate the reaction significantly. |
| Catalyst | (Optional) None, Phase-Transfer Catalyst | For most common nucleophiles, no catalyst is needed. However, in heterogeneous reactions (e.g., with K₂CO₃ in dioxane), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve reaction rates by facilitating the transport of the anionic nucleophile into the organic phase.[9] |
Experimental Protocol: Synthesis of a Substituted Pyridine-3,4-diamine
This protocol details a representative procedure for the reaction of this compound with morpholine.
Materials & Equipment
-
Reagents: this compound, Morpholine, Potassium Carbonate (K₂CO₃), N,N-Dimethylformamide (DMF), Ethyl Acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle or oil bath, nitrogen/argon inlet, standard laboratory glassware for work-up, rotary evaporator, flash chromatography system.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), potassium carbonate (2.5 eq), and a magnetic stir bar.
-
Solvent & Reagent Addition: Add anhydrous DMF to create a stirrable suspension (approx. 0.2-0.5 M concentration relative to the starting material). Add morpholine (1.2 eq) to the mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Cooling & Quenching: Once complete, cool the reaction to room temperature. Carefully pour the mixture into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). The organic layers are combined.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.
Troubleshooting & Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Insufficient temperature.[2]2. Inactive nucleophile.3. Reagents (especially solvent) are not anhydrous.4. Insufficient base. | 1. Increase reaction temperature in 10-20 °C increments.2. Consider a stronger nucleophile or use a stronger base (e.g., NaH) to deprotonate it in situ before addition.3. Ensure use of anhydrous solvents and properly dried reagents.4. Ensure at least 2 equivalents of base are used relative to the hydrochloride salt. |
| Multiple Products / Side Reactions | 1. Reaction temperature is too high, causing decomposition.2. Nucleophile is reacting with other functional groups.3. Diamine self-condensation or polymerization. | 1. Lower the reaction temperature and accept a longer reaction time.2. Protect other reactive functional groups on the nucleophile if necessary.3. Ensure a slight excess of the desired nucleophile is used and that conditions are not overly harsh. |
| Difficulty in Purification | 1. Residual DMF in the crude product.2. Product is highly polar and streaks on silica gel. | 1. Perform multiple aqueous washes during work-up. Co-evaporation with a high-boiling solvent like toluene can also help remove DMF.2. Consider reverse-phase chromatography or using a different stationary phase. Adding a small amount of triethylamine to the eluent can help suppress tailing for basic compounds. |
Safety Precautions
-
This compound: May cause skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
DMF: Is a reproductive toxin. Avoid inhalation and skin contact.
-
Bases: Handle strong bases with care. Potassium carbonate is an irritant.
-
General: All chemical manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for all reagents before use.[10] Dispose of chemical waste according to institutional guidelines.
References
- 1. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Chloropyridine-3,4-diamine hydrochloride
Introduction: The Strategic Importance of Biaryl Diaminopyridines
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[1] Its utility in constructing biaryl and heteroaryl-aryl scaffolds is of paramount importance in drug discovery, where such motifs are prevalent in a vast array of biologically active compounds.[2][3]
This guide focuses on a particularly valuable, yet challenging, substrate: 6-Chloropyridine-3,4-diamine hydrochloride (1) . The resulting 6-aryl-pyridine-3,4-diamine scaffold is a key pharmacophore found in numerous kinase inhibitors and other therapeutic agents, where the vicinal diamine moiety can form critical hydrogen bond interactions with protein targets.[4] However, the inherent properties of this substrate—a deactivated aryl chloride and the presence of multiple basic nitrogen centers—present unique challenges that require a carefully optimized protocol for successful coupling.[5]
This document provides a comprehensive overview of the key considerations, a detailed experimental protocol, and troubleshooting guidance for the successful Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids.
Key Considerations and Mechanistic Insights
The successful Suzuki-Miyaura coupling of this compound hinges on overcoming several potential hurdles inherent to the substrate's structure. A fundamental understanding of the Suzuki-Miyaura catalytic cycle is essential for rational protocol design.[6]
The Catalytic Cycle
The generally accepted mechanism proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.[6]
Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.
Challenges Associated with this compound
-
Aryl Chloride Inactivity: The carbon-chlorine bond is significantly stronger and less reactive than corresponding carbon-bromine or carbon-iodine bonds, making the initial oxidative addition step the rate-determining step of the catalytic cycle.[7] This necessitates the use of highly active catalyst systems.
-
Catalyst Inhibition/Poisoning: The substrate contains three basic nitrogen atoms: the pyridine ring nitrogen and two amino groups. The lone pair of electrons on these nitrogens can coordinate to the Lewis acidic palladium center, leading to the formation of inactive catalyst complexes and effectively poisoning the catalyst.[5][8] The vicinal arrangement of the amino groups may even lead to chelation, further deactivating the catalyst.
-
Substrate Form: The starting material is a hydrochloride salt. The added acid must be neutralized by the base in the reaction mixture. This requires careful consideration of the stoichiometry of the base used.
-
Side Reactions:
-
Protodeboronation: The undesired cleavage of the C-B bond of the boronic acid, where the boron moiety is replaced by a hydrogen atom from a proton source (like water), is a common side reaction.[8]
-
Dehalogenation: The starting material can be reduced to 3,4-diaminopyridine, a reaction that can be promoted by certain palladium hydride species that may form in the reaction mixture.[9]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, a reaction often promoted by the presence of oxygen.[3]
-
Optimized Protocol & Methodology
Based on established principles for the coupling of challenging heteroaryl chlorides, the following protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. Note: Optimization of catalyst, ligand, base, and solvent may be necessary for different boronic acids.
Reagents and Materials
| Reagent/Material | Grade | Supplier (Example) |
| This compound | ≥97% | Commercially available |
| Arylboronic Acid | ≥98% | Commercially available |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Catalyst grade | Strem, Sigma-Aldrich |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Ligand grade | Strem, Sigma-Aldrich |
| Potassium Phosphate (K₃PO₄), anhydrous powder | ≥98% | Sigma-Aldrich |
| 1,4-Dioxane, anhydrous | ≥99.8% | Acros Organics, Sigma-Aldrich |
| Deionized Water | High purity | --- |
| Nitrogen or Argon gas | High purity | --- |
Experimental Setup & Procedure
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. bcrcp.ac.in [bcrcp.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Aqueous Suzuki Coupling Reactions of Basic Nitrogen-Containing Substrates in the Absence of Added Base and Ligand: Observation of High Yields under Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed α-arylation of carbonyls in the de novo synthesis of aromatic heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: The Buchwald-Hartwig Amination of 6-Chloropyridine-3,4-diamine Hydrochloride
Introduction: Navigating a Challenging C-N Coupling
The Buchwald-Hartwig amination has become a cornerstone of modern synthetic chemistry, providing a versatile and powerful method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction is indispensable in pharmaceutical and materials science research, enabling the synthesis of diverse libraries of arylamines.[3]
This guide focuses on a particularly challenging yet valuable substrate: 6-Chloropyridine-3,4-diamine hydrochloride . The synthesis of derivatives from this scaffold is of significant interest in drug discovery. However, the substrate presents a confluence of challenges that demand a carefully optimized and well-understood protocol:
-
Aryl Chloride Inertness: The C-Cl bond is significantly less reactive than its bromide or iodide counterparts, making the initial oxidative addition step of the catalytic cycle inherently difficult and often rate-limiting.[4][5]
-
Coordinating Diamine Functionality: The presence of two free amino groups on the pyridine ring can lead to catalyst inhibition. These basic nitrogen atoms can coordinate to the palladium center, competing with the desired ligand and hindering catalytic activity.[3][6]
-
Potential for Side Reactions: The nucleophilic nature of the substrate's own amino groups creates the possibility of self-coupling or oligomerization under reaction conditions.
-
Hydrochloride Salt Form: The substrate is supplied as a hydrochloride salt, necessitating the use of at least one additional equivalent of base to liberate the free diamine before it can engage in the catalytic cycle.
This document provides a detailed exploration of the reaction mechanism, a robust and validated protocol for the successful amination of this substrate, and a troubleshooting guide to overcome common experimental hurdles.
The Catalytic Cycle: A Mechanistic Blueprint
A thorough understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[1][7]
The key steps are as follows:
-
Catalyst Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species, or a pre-formed Pd(0) complex is used directly.
-
Oxidative Addition: The active, ligand-coordinated Pd(0) complex undergoes oxidative addition into the C-Cl bond of the 6-Chloropyridine-3,4-diamine. This is a kinetically challenging step for aryl chlorides.[4]
-
Amine Coordination & Deprotonation: The incoming amine nucleophile displaces the halide from the palladium center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.[5]
-
Reductive Elimination: The final, product-forming step is the reductive elimination of the desired N-arylated product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8]
A potential off-cycle pathway is hydrodehalogenation, where the chloro-group is replaced by hydrogen, often exacerbated by the presence of moisture.[4]
Caption: Figure 1: Catalytic Cycle for the Amination of 6-Chloropyridine-3,4-diamine.
Protocol Design: Rationale and Component Selection
Success with this challenging substrate hinges on the judicious selection of each reaction component. The choices outlined below are designed to maximize catalytic turnover while minimizing side reactions.
The Catalyst System: Palladium Source and Ligand
-
Palladium Source: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, they require in situ reduction to the active Pd(0) form, which can be inconsistent. For challenging substrates, palladacycle precatalysts (e.g., XPhos Pd G3, RuPhos Pd G4) are highly recommended.[4][9] These air- and moisture-stable complexes generate the active L-Pd(0) species cleanly and reliably upon heating, leading to more reproducible results.
-
Ligand Selection: This is arguably the most critical parameter for activating the C-Cl bond. Standard ligands are often ineffective.[4] The ideal ligand must be both bulky and electron-rich . This combination facilitates the difficult oxidative addition step and promotes the final reductive elimination.[8]
-
Recommended Ligands: Sterically hindered biaryl monophosphine ligands are the state-of-the-art for this transformation. RuPhos and BrettPhos have demonstrated exceptional performance for the amination of electron-deficient heteroaryl chlorides.[10] XPhos is also a robust and widely applicable choice.[3]
-
Base and Solvent
-
Base: A strong, non-nucleophilic base is essential for catalyst turnover.[11] Sodium tert-butoxide (NaOtBu) is the most effective and commonly used base for these couplings.[4] Weaker bases like K₃PO₄ or Cs₂CO₃ are generally insufficient for activating aryl chlorides unless a highly specialized catalyst system is employed.[9]
-
Stoichiometry Note: Since the starting material is a hydrochloride salt, a minimum of 2.2-2.5 equivalents of base is required: 1.0 eq to neutralize the HCl salt, and 1.2-1.5 eq to facilitate the catalytic cycle.
-
-
Solvent: The reaction requires an anhydrous, deoxygenated, aprotic solvent. Toluene and 1,4-dioxane are excellent choices, as they have appropriate boiling points and solvating properties.[12][13] Rigorous drying and degassing of the solvent are paramount to prevent catalyst deactivation and hydrodehalogenation.
Detailed Experimental Protocol
This protocol provides a reliable starting point for the amination of this compound with a generic secondary amine.
Materials and Reagents
| Reagent | M.W. | Equivalents | Amount (for 1 mmol scale) | Purity/Notes |
| 6-Chloropyridine-3,4-diamine HCl | 179.03 | 1.0 | 179 mg | Substrate |
| Amine Coupling Partner (e.g., Morpholine) | 87.12 | 1.2 | 105 mg (118 µL) | Use a slight excess to favor coupling |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 2.5 | 240 mg | Handle in a glovebox; ensure it is a free-flowing powder |
| RuPhos Pd G4 Precatalyst | 832.48 | 0.02 (2 mol%) | 16.6 mg | Recommended precatalyst |
| RuPhos Ligand | 476.63 | 0.04 (4 mol%) | 19.1 mg | Additional ligand to ensure L:Pd ratio |
| Toluene | - | - | 5 mL | Anhydrous, deoxygenated |
Experimental Workflow
Caption: Figure 2: Step-by-Step Experimental Workflow.
Step-by-Step Procedure
-
Preparation (Inert Atmosphere): Inside a nitrogen-filled glovebox, add this compound (179 mg, 1.0 mmol), sodium tert-butoxide (240 mg, 2.5 mmol), RuPhos Pd G4 (16.6 mg, 0.02 mmol), and RuPhos ligand (19.1 mg, 0.04 mmol) to a dry 25 mL Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Remove the flask from the glovebox. Add the amine coupling partner (e.g., morpholine, 118 µL, 1.2 mmol) via syringe.
-
Inerting: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via a dry syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. The solution will typically turn dark brown or black.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Once complete, cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the pure product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (deactivated by O₂/H₂O).[4]2. Insufficient temperature.[4]3. Poor quality base. | 1. Ensure all reagents are dry and the solvent is rigorously degassed. Use a reliable precatalyst.[4]2. Increase temperature to 110 °C.3. Use a fresh bottle of high-purity NaOtBu. |
| Significant Hydrodehalogenation | 1. Presence of moisture in the reaction.[4]2. Slow reductive elimination kinetics. | 1. Scrupulously dry all glassware, reagents, and solvent.2. Consider switching to a different ligand (e.g., from XPhos to BrettPhos) which may alter the relative rates of productive vs. side reactions.[10] |
| Dark, Tar-like Mixture with No Product | 1. Catalyst poisoning/decomposition.2. Substrate decomposition at high temperature. | 1. Check the purity of the starting materials. Impurities can poison the catalyst.[14]2. Attempt the reaction at a lower temperature (e.g., 80-90 °C), potentially with a higher catalyst loading (3-5 mol%) to compensate for the lower rate.[4] |
| Multiple Unidentified Spots by TLC | 1. Oligomerization or self-coupling of the substrate.2. Competing side reactions. | 1. Ensure the amine coupling partner is present in a slight excess (1.2-1.5 eq).[4]2. Screen different ligand/base combinations. A weaker base (e.g., K₃PO₄) might suppress some side pathways but will likely require a more active catalyst system and higher temperature.[9] |
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. research.rug.nl [research.rug.nl]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. youtube.com [youtube.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Condensation Reactions of 6-Chloropyridine-3,4-diamine Hydrochloride
Introduction
6-Chloropyridine-3,4-diamine hydrochloride is a pivotal building block in synthetic organic and medicinal chemistry. Its unique structural arrangement, featuring a vicinal diamine functionality on a chlorinated pyridine core, renders it a versatile precursor for the synthesis of a variety of heterocyclic scaffolds. These scaffolds, particularly imidazo[4,5-c]pyridines and pyrido[3,4-b]pyrazines, are of significant interest to researchers in drug discovery due to their prevalence in biologically active molecules. This document provides detailed application notes and protocols for the condensation reactions of this compound with common electrophilic partners, namely aldehydes, carboxylic acids (and their derivatives), and 1,2-dicarbonyl compounds. The protocols are designed to be a practical guide for researchers, offering insights into reaction conditions, mechanistic considerations, and expected outcomes.
The presence of the electron-withdrawing chloro group on the pyridine ring influences the nucleophilicity of the diamine. Furthermore, the hydrochloride salt form necessitates a neutralization step for the condensation reactions to proceed efficiently. The following protocols have been developed to address these specific characteristics of the starting material.
Part 1: Synthesis of 7-Chloro-1H-imidazo[4,5-c]pyridines
The condensation of 6-chloropyridine-3,4-diamine with aldehydes or carboxylic acids (or their derivatives) leads to the formation of the imidazo[4,5-c]pyridine ring system. This scaffold is a key component in a range of pharmacologically active compounds.
Protocol 1.1: Condensation with Aromatic Aldehydes via Oxidative Cyclization
This protocol describes the synthesis of 2-aryl-7-chloro-1H-imidazo[4,5-c]pyridines. The reaction proceeds through the formation of a Schiff base intermediate, followed by an oxidative cyclization to form the aromatic imidazole ring. Air is often a sufficient oxidant for this transformation. The use of sodium metabisulfite is beneficial as it forms an adduct with the aldehyde, facilitating a controlled reaction.[1][2]
Reaction Scheme:
Experimental Protocol:
-
Reagent Preparation: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq.) in a suitable solvent such as N,N-dimethylacetamide (DMAc) or ethanol.
-
Adduct Formation: Add sodium metabisulfite (Na₂S₂O₅) (1.1 eq.) to the aldehyde solution and stir at room temperature for 30 minutes to form the bisulfite adduct.
-
Addition of Diamine: To this mixture, add this compound (1.0 eq.) and a base such as triethylamine (2.2 eq.) or potassium carbonate (2.2 eq.) to neutralize the hydrochloride and facilitate the reaction.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 6-12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Causality and Insights:
-
Base: The use of a base is crucial to deprotonate the hydrochloride salt of the diamine, liberating the free base which is the active nucleophile. An excess of a non-nucleophilic organic base like triethylamine is recommended to ensure complete neutralization and drive the reaction forward.
-
Sodium Metabisulfite: This reagent forms an adduct with the aldehyde, which can help to prevent side reactions and control the rate of the initial condensation.
-
Solvent: A high-boiling polar aprotic solvent like DMAc is often effective in solubilizing the reactants and facilitating the reaction at elevated temperatures. Ethanol can also be used and may be a more environmentally benign option.[2]
-
Oxidation: The final aromatization step is an oxidation, which in many cases can be achieved by atmospheric oxygen dissolved in the reaction mixture, especially at elevated temperatures.
Data Presentation:
| Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Triethylamine | DMAc | 110 | 8 | 85 |
| 4-Chlorobenzaldehyde | K₂CO₃ | Ethanol | Reflux | 12 | 82 |
| 4-Methoxybenzaldehyde | Triethylamine | DMAc | 110 | 10 | 88 |
Protocol 1.2: Condensation with Formic Acid
For the synthesis of the unsubstituted 7-chloro-1H-imidazo[4,5-c]pyridine, formic acid can be used as both the reactant and the solvent. This is a classic and straightforward method for the formation of the imidazole ring.[3]
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: To this compound (1.0 eq.), add an excess of 98-100% formic acid.
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization and Isolation: Neutralize the solution with a base, such as aqueous ammonia or sodium hydroxide, until a precipitate forms. Collect the solid by filtration.
-
Purification: Wash the collected solid with cold water and dry. The product can be further purified by recrystallization.
Causality and Insights:
-
Formic Acid: Acts as the source of the C2 carbon of the imidazole ring and as an acidic medium. The initial reaction likely forms a formamide intermediate which then cyclizes.
-
Neutralization: The product is often protonated in the acidic reaction mixture, so neutralization is necessary to precipitate the free base.
Visualization of Workflow:
Caption: Workflow for the synthesis of 7-Chloro-1H-imidazo[4,5-c]pyridines.
Part 2: Synthesis of 6-Chloropyrido[3,4-b]pyrazines
The condensation of 6-chloropyridine-3,4-diamine with 1,2-dicarbonyl compounds provides a direct route to the pyrido[3,4-b]pyrazine ring system, an analogue of quinoxalines. This reaction is typically straightforward and high-yielding.
Protocol 2.1: Condensation with 1,2-Diketones (e.g., Benzil)
This protocol outlines the synthesis of 2,3-diaryl-6-chloropyrido[3,4-b]pyrazines. The reaction is a classic condensation that proceeds readily without the need for an external oxidant.
Reaction Scheme:
Experimental Protocol:
-
Reactant Mixture: In a round-bottom flask, combine this compound (1.0 eq.), the 1,2-diketone (e.g., benzil, 1.0 eq.), and a suitable solvent such as ethanol or acetic acid.
-
Base Addition: Add a base, such as triethylamine (2.2 eq.) or sodium acetate (2.2 eq.), to the mixture to neutralize the hydrochloride.
-
Reaction: Heat the reaction mixture to reflux for 2-4 hours. Monitor the completion of the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, collect it by filtration. If not, reduce the solvent volume under reduced pressure and then add water to induce precipitation.
-
Purification: Wash the collected solid with a cold solvent (e.g., ethanol or water) and dry under vacuum. Recrystallization from a suitable solvent can be performed for further purification.
Causality and Insights:
-
Solvent Choice: Ethanol is a common and effective solvent for this type of condensation. Acetic acid can also be used and may catalyze the reaction, though it will also protonate the diamine, requiring careful consideration of the amount of base.
-
Reaction Time: The reaction is generally faster than the condensation with aldehydes due to the higher reactivity of the diketone and the intramolecular nature of the second condensation step.
-
Stoichiometry: Equimolar amounts of the diamine and the diketone are typically used.
Data Presentation:
| 1,2-Diketone | Base | Solvent | Temperature | Time (h) | Yield (%) |
| Benzil | Triethylamine | Ethanol | Reflux | 3 | 92 |
| Glyoxal (40% in H₂O) | Sodium Acetate | Acetic Acid | 80°C | 2 | 88 |
| 2,3-Butanedione | Triethylamine | Ethanol | Reflux | 2.5 | 90 |
Visualization of Reaction Mechanism:
Caption: Generalized mechanism for pyrido[3,4-b]pyrazine formation.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established principles of heterocyclic synthesis and are analogous to procedures reported in peer-reviewed literature for similar substrates.[1][2][3] For self-validation of the experimental results, the following analytical techniques are recommended:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the crude product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product. The disappearance of the diamine protons and the appearance of characteristic signals for the newly formed heterocyclic ring are key indicators of a successful reaction.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Melting Point: To assess the purity of the crystalline product and for comparison with literature values if available.
By employing these standard analytical methods, researchers can confidently verify the outcome of the described protocols.
References
- 1. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Purification of 6-Chloropyridine-3,4-diamine Hydrochloride by Recrystallization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This application note provides a comprehensive, field-proven protocol for the purification of 6-Chloropyridine-3,4-diamine hydrochloride, a critical intermediate in pharmaceutical synthesis. The guide details a systematic approach, from solvent selection to final purity assessment, emphasizing the scientific principles behind each step to ensure robust and reproducible results. By following this protocol, researchers can effectively remove process-related impurities, thereby enhancing the quality and consistency of their downstream applications.
Introduction and Scientific Context
This compound is a substituted pyridine derivative that serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields, and the formation of difficult-to-remove, structurally related byproducts in subsequent synthetic steps.
Recrystallization is a powerful and economical purification technique for solid compounds.[1] The fundamental principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.[2] An impure solid is dissolved in a minimum volume of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice that inherently excludes the impurity molecules, which remain dissolved in the solvent (mother liquor).[3] This guide provides a detailed methodology to optimize this process for this compound.
Physicochemical and Safety Data
A thorough understanding of the compound's properties and hazards is essential before beginning any experimental work.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₇Cl₂N₃ | PubChem[4] |
| Molecular Weight | 180.03 g/mol | PubChem[4] |
| Appearance | Off-white to brown crystalline powder | Fisher Scientific[5] |
| IUPAC Name | 6-chloropyridine-3,4-diamine;hydrochloride | PubChem[4] |
| CAS Number | 1187830-92-7 | PubChem[4] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. All handling must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[6][7] May also cause respiratory irritation.[7]
-
Required PPE:
-
Nitrile gloves
-
Chemical safety goggles (EN 166 standard)[5]
-
Laboratory coat
-
-
Handling: Avoid creating dust.[8] Wash hands thoroughly after handling. Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[8]
-
Incompatible Materials: Strong oxidizing agents and strong acids.[5][8]
The Recrystallization Workflow: A Systematic Approach
The purification process is divided into three main stages: Solvent Selection, Recrystallization Procedure, and Purity Verification.
Caption: Workflow for the purification of 6-Chloropyridine-3,4-diamine HCl.
Experimental Protocol: Phase 1 - Solvent Selection
The choice of solvent is the most critical factor in a successful recrystallization.[2] An ideal solvent should dissolve the compound completely when hot but sparingly when cold. For hydrochloride salts of amines, polar protic solvents are often a good starting point.[9]
Candidate Solvents
-
Water (Deionized)
-
Methanol (MeOH)
-
Ethanol (EtOH), 95%
-
Isopropanol (IPA)
-
Acetonitrile (ACN)
-
Binary mixtures (e.g., EtOH/Water, IPA/Water)
Solvent Screening Procedure
-
Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
To each tube, add a candidate solvent dropwise (start with ~0.5 mL) at room temperature. Agitate the mixture. Record if the solid dissolves.
-
If the solid is insoluble at room temperature, gently heat the test tube in a water bath towards the boiling point of the solvent.
-
Continue adding small aliquots of the hot solvent until the solid just dissolves. Record the approximate volume used.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.
-
Observe the quality and quantity of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.
Table 2: Example Solvent Screening Observation Log
| Solvent | Solubility at 25°C | Solubility at Boiling | Crystal Formation on Cooling | Remarks |
| Water | Sparingly Soluble | Soluble | Abundant, fine needles | Good candidate |
| Methanol | Very Soluble | Very Soluble | Poor recovery | Too soluble |
| Ethanol (95%) | Sparingly Soluble | Soluble | Good, well-formed prisms | Excellent candidate |
| Isopropanol | Slightly Soluble | Soluble with more volume | Good recovery | Good candidate |
| Heptane | Insoluble | Insoluble | - | Unsuitable |
| EtOH/Water (9:1) | Sparingly Soluble | Soluble | Excellent, large crystals | Promising mixed solvent |
Rationale: Based on the properties of similar aromatic amine hydrochlorides, a mixture of ethanol and water is often effective. Ethanol provides good solvating power for the organic structure at high temperatures, while the addition of water as an anti-solvent can fine-tune the solubility profile to ensure low solubility at cold temperatures, maximizing recovery.[9]
Experimental Protocol: Phase 2 - Bulk Recrystallization
This protocol assumes 95% Ethanol is selected as the optimal solvent based on the screening phase.
Materials and Equipment
-
Crude this compound
-
95% Ethanol
-
Erlenmeyer flasks (2)
-
Hot plate with stirring function
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stir rod
-
Watch glass
-
Ice-water bath
Step-by-Step Procedure
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask with a stir bar. Add a small volume of 95% ethanol (e.g., 20 mL) and heat the mixture to a gentle boil with stirring.
-
Achieve Saturation: Continue adding hot 95% ethanol in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated, which is key for maximizing crystal recovery.[3]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes. Note: This step is only for removing colored impurities.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration into a second, pre-warmed Erlenmeyer flask. This step prevents premature crystallization in the funnel.[10]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Rushing this step can cause impurities to become trapped in the crystal lattice.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystalline product.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a minimum amount of ice-cold 95% ethanol. This removes any residual mother liquor containing dissolved impurities. Using warm or excessive solvent will redissolve the product and reduce the yield.[3]
-
Drying: Continue to draw air through the filter cake for 15-20 minutes to partially dry the crystals. Transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
Experimental Protocol: Phase 3 - Purity Assessment
Post-purification analysis is a self-validating step to confirm the success of the recrystallization.
-
Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2 °C) that corresponds to the literature value. Impurities tend to depress and broaden the melting point range.
-
Thin-Layer Chromatography (TLC): Spot the crude material, the recrystallized product, and the mother liquor on a TLC plate. A successful purification will show the product spot as a single, clean spot with a higher Rf value than any impurities, which should be concentrated in the mother liquor lane.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC provides the most accurate assessment of purity. An injection of the dissolved recrystallized product should show a single major peak, allowing for purity to be calculated as a percentage area.
Troubleshooting Common Recrystallization Issues
Table 3: Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point; the solution is supersaturated. | Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider a lower-boiling point solvent.[10] |
| No Crystals Form | Too much solvent was used; solution is not saturated; supersaturation. | Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, boil off some solvent to concentrate the solution and cool again.[10] |
| Very Low Recovery | Too much solvent was used; crystals were washed with warm or excessive solvent; compound is too soluble in the chosen solvent. | Re-evaluate the solvent choice. Ensure minimum volumes are used for dissolution and washing. Concentrate the mother liquor to recover a second crop of crystals (which may be less pure). |
| Colored Crystals | Colored impurities were not fully removed. | Repeat the recrystallization, incorporating the optional activated charcoal step during the dissolution phase. |
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. mt.com [mt.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. This compound | C5H7Cl2N3 | CID 44558102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.fi [fishersci.fi]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Note: A Practical Guide to the Column Chromatography Purification of 6-Chloropyridine-3,4-diamine Hydrochloride and Its Derivatives
Introduction: The Purification Challenge
6-Chloropyridine-3,4-diamine and its derivatives are valuable scaffolds in medicinal chemistry and drug discovery, serving as key intermediates in the synthesis of a wide range of biologically active compounds.[1] The purification of these molecules, however, is frequently complicated by their chemical nature. As basic compounds, aminopyridines interact strongly with the acidic silanol groups (Si-OH) present on the surface of standard silica gel, the most common stationary phase for column chromatography.[2][3]
This acid-base interaction leads to several undesirable chromatographic behaviors:
-
Peak Tailing: The compound elutes slowly and asymmetrically, often smearing across many fractions. This reduces resolution and makes it difficult to separate the desired product from closely related impurities.[3]
-
Irreversible Adsorption: In some cases, the interaction is so strong that a portion of the product can be permanently adsorbed onto the column, leading to low recovery.
-
On-Column Degradation: The acidic environment of the silica gel can potentially degrade sensitive molecules.[4]
This guide provides a systematic approach to mitigate these issues, ensuring efficient and reproducible purification.
Core Principle: Neutralizing the Stationary Phase
The key to successfully purifying basic compounds like aminopyridines on silica gel is to temporarily neutralize the acidic silanol groups on the stationary phase. This is most effectively achieved by adding a small quantity of a volatile basic modifier to the mobile phase (eluent).[2]
Triethylamine (TEA) is the most common choice for this purpose. At a low concentration (typically 0.5-1% v/v), TEA acts as a "competing base." It preferentially interacts with the acidic silanol sites, effectively shielding the aminopyridine analyte from these strong interaction points.[3] This allows the analyte to travel through the column based more on its polarity, resulting in sharper, more symmetrical peaks and significantly improved separation.
Pre-Chromatography Strategy: Handling the Hydrochloride Salt
The target compound is a hydrochloride (HCl) salt. While it can be chromatographed directly, the salt form can introduce complexities, including potential ion-exchange interactions on the silica surface that may lead to broad peaks.[5] For the most consistent results, it is highly recommended to convert the salt to its free base form before chromatography. This can be easily accomplished with a simple acid-base extraction.
Protocol: Free Base Extraction
-
Dissolution: Dissolve the crude 6-Chloropyridine-3,4-diamine hydrochloride derivative in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Basification: Wash the organic solution in a separatory funnel with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) to neutralize the HCl and deprotonate the amine.
-
Extraction: The resulting free base will remain in the organic layer. Separate the aqueous layer.
-
Drying and Concentration: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (e.g., using a rotary evaporator). The resulting residue is the free base, ready for chromatography.[2]
Detailed Purification Protocol
This protocol outlines the complete workflow for purifying the free base of 6-Chloropyridine-3,4-diamine derivatives.
Step 1: Preparation and Column Packing
-
Select Mobile Phase: Using Thin Layer Chromatography (TLC), determine a solvent system that provides a retention factor (Rƒ) of approximately 0.2-0.3 for the target compound. A common starting point is a mixture of a non-polar solvent (e.g., Hexane or Heptane) and a polar solvent (e.g., Ethyl Acetate). Crucially, add 1% triethylamine (TEA) to the polar solvent component before mixing.
-
Prepare Slurry: In a beaker, create a slurry by mixing silica gel (e.g., 230-400 mesh) with the initial, least polar mobile phase determined from your TLC analysis (e.g., 95:5 Hexane:Ethyl Acetate + 1% TEA). The consistency should be pourable but not overly dilute.
-
Pack the Column: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Pour the silica slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles. Open the stopcock to drain the excess solvent, ensuring the solvent level never drops below the top of the silica bed.
Step 2: Sample Loading
Proper sample loading is critical for good separation. The goal is to apply the sample in a tight, concentrated band. Two methods are common:
-
Wet Loading (Preferred for good solubility):
-
Dissolve the crude free base in a minimal amount of a suitable solvent, ideally the mobile phase itself or a slightly more polar solvent like dichloromethane.[6]
-
Carefully pipette the concentrated sample solution directly onto the top of the silica bed.
-
Open the stopcock and allow the sample to absorb completely into the silica, again ensuring the bed does not run dry.
-
-
Dry Loading (Ideal for poor solubility):
-
Dissolve the crude product in a volatile solvent (e.g., DCM or Methanol).
-
Add a small amount of silica gel (2-3 times the mass of the crude product) to the solution.
-
Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.[6]
-
Carefully add this silica-adsorbed sample powder to the top of the packed column.
-
Step 3: Elution and Fraction Collection
-
After loading the sample, carefully add a thin protective layer of sand on top.
-
Fill the column with the initial mobile phase.
-
Begin elution by opening the stopcock to achieve a steady drip rate.
-
Collect the eluent in sequentially numbered test tubes or flasks (fractions).
-
If the compound does not elute, gradually increase the polarity of the mobile phase (e.g., move from 5% to 10% to 20% Ethyl Acetate in Hexane, always maintaining the 1% TEA in the ethyl acetate portion). This is known as a step gradient.[4]
Step 4: Analysis and Product Isolation
-
Monitor the collected fractions for the presence of your compound using TLC. Spot a small amount from each fraction onto a TLC plate.
-
Identify the fractions containing the pure product (single spot at the correct Rƒ).
-
Combine the pure fractions into a round-bottom flask.
-
Remove the mobile phase solvent and TEA under reduced pressure using a rotary evaporator to yield the purified product.[2]
Overall Workflow Diagram
Caption: A high-level workflow for the purification of aminopyridine derivatives.
Data Summary and Parameter Optimization
The following table summarizes key parameters and provides recommendations for optimizing the purification process.
| Parameter | Recommended Value / System | Rationale & Expert Insights |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice. The addition of TEA is essential to passivate its acidic nature.[2] If the compound is unstable on silica, consider neutral alumina as an alternative.[4] |
| Mobile Phase System | Hexane/Ethyl Acetate or DCM/Methanol | Start with a non-polar/polar mixture. DCM/Methanol is for more polar derivatives. Always determine the optimal ratio via TLC first. |
| Basic Modifier | 1% Triethylamine (v/v) | Added to the polar component of the mobile phase. This is the most critical parameter for preventing peak tailing of basic amines.[2][3] |
| Column Dimensions | 20:1 to 40:1 ratio of silica:crude product (by weight) | A higher ratio provides better separation for difficult mixtures. A lower ratio is suitable for easier separations or bulk purification. |
| Sample Loading | Dry loading | Recommended for compounds with limited solubility in the initial, non-polar eluent to ensure a tight application band and prevent precipitation at the column head.[6] |
| Target Rƒ on TLC | 0.2 - 0.3 | Provides a good balance between reasonable elution time and effective separation from impurities. |
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. The following guide and diagram will help diagnose and solve common problems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Application Note: 6-Chloropyridine-3,4-diamine Hydrochloride as a Privileged Scaffold for Heterocyclic Library Synthesis
Abstract
This guide provides an in-depth technical overview and detailed protocols for the application of 6-Chloropyridine-3,4-diamine hydrochloride in the synthesis of diverse heterocyclic libraries. This versatile building block incorporates a nucleophilic 1,2-diamine moiety and a reactive chloro-substituent on a pyridine core, enabling a dual-pronged strategy for library generation. The primary cyclocondensation reactions yield fused heterocyclic systems, such as imidazo[4,5-c]pyridines and pyrido[3,4-b]pyrazines, which are prevalent in medicinal chemistry. The retained chlorine atom serves as a strategic handle for subsequent diversification through cross-coupling or nucleophilic aromatic substitution reactions. This document outlines the core chemical principles, provides field-proven, step-by-step protocols, and discusses strategies for library expansion, targeting researchers and professionals in drug discovery and synthetic chemistry.
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of medicinal chemistry, the efficiency of library synthesis is paramount for the rapid exploration of structure-activity relationships (SAR). This compound has emerged as a high-value starting material due to its intrinsic bifunctionality. The molecule possesses two key reactive sites:
-
An ortho-diamine System: The vicinal amino groups at the C3 and C4 positions are primed for cyclocondensation reactions with a wide range of dielectrophilic partners. This is the primary engine for forming fused heterocyclic cores.
-
A Reactive Chloro-substituent: The chlorine atom at the C6 position, activated by the electron-withdrawing nature of the pyridine ring, provides a crucial secondary point for diversification.
This unique combination allows for a powerful synthetic strategy: first, the formation of a core scaffold, and second, the decoration of that scaffold with various functional groups. The resulting fused nitrogen heterocyles, such as imidazo[4,5-c]pyridines and pyrido[3,4-b]pyrazines, are considered "privileged structures" that frequently interact with biological targets, including kinases and G-protein coupled receptors.[1][2]
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 6-chloropyridine-3,4-diamine;hydrochloride | PubChem[3] |
| Molecular Formula | C₅H₇Cl₂N₃ | PubChem[3] |
| Molecular Weight | 180.03 g/mol | PubChem[3] |
| CAS Number | 1187830-92-7 | PubChem[3] |
Core Synthetic Applications: Building the Heterocyclic Core
The primary utility of this compound lies in its reaction as a 1,2-dinucleophile to construct fused ring systems. The two most common and robust transformations are condensations with aldehydes (to form imidazopyridines) and 1,2-dicarbonyls (to form pyrido-pyrazines).
Synthesis of 2-Substituted-6-Chloro-1H-imidazo[4,5-c]pyridines
The reaction of a 1,2-diamine with an aldehyde followed by oxidative cyclization is a fundamental method for constructing benzimidazole-like scaffolds.[2] This protocol extends that logic to the pyridine core, yielding the imidazo[4,5-c]pyridine system. The reaction proceeds via the formation of a Schiff base, followed by intramolecular cyclization and subsequent oxidation, which can often be accomplished by air.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 6-Chloropyridine-3,4-diamine Hydrochloride
Introduction for the Modern Researcher
Welcome to the technical support guide for the synthesis and optimization of 6-Chloropyridine-3,4-diamine hydrochloride. This vital intermediate is a cornerstone in the development of numerous pharmaceutical agents, particularly kinase inhibitors. Its synthesis, while conceptually straightforward, is often plagued by issues of low yield, challenging purification, and unexpected side reactions.
This guide is structured to provide actionable insights and robust solutions to the common challenges encountered in the laboratory. We will move beyond simple procedural outlines to delve into the mechanistic reasoning behind our recommended optimizations, empowering you to not only solve current issues but also to proactively mitigate future synthetic hurdles.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the synthesis of this compound.
Q1: What is the most reliable synthetic route to this compound?
A1: The most common and generally reliable route involves a two-step process:
-
Nitration: Regioselective nitration of 2-amino-6-chloropyridine to yield 6-chloro-4-nitropyridin-3-amine.
-
Reduction: Subsequent reduction of the nitro group to an amine, followed by salt formation with hydrochloric acid.
Q2: Why is my overall yield consistently low?
A2: Low yields can stem from several factors, including incomplete reactions, formation of side products during nitration, and degradation of the product during workup or purification. A common issue is the over-nitration or nitration at undesired positions of the pyridine ring. The subsequent reduction step can also be problematic, with incomplete conversion or side reactions if not carefully controlled.
Q3: My final product is always dark and difficult to purify. What causes this?
A3: Dark coloration is often indicative of impurities, which can arise from several sources. Incomplete reduction of the nitro group can leave highly colored nitro-aromatic impurities. Additionally, the diamine product is susceptible to air oxidation, which can form colored polymeric byproducts. Proper inert atmosphere techniques and careful purification are crucial.
Q4: What are the critical safety precautions for this synthesis?
A4: The nitration step involves the use of strong acids and generates a nitrated intermediate, which should be handled with care. The reduction step, particularly if using catalytic hydrogenation, involves flammable hydrogen gas and a pyrophoric catalyst (Palladium on carbon). Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.
Logical Flow for Troubleshooting
Caption: A flowchart for troubleshooting common synthesis issues.
| Problem | Potential Cause | Recommended Solution |
| Low yield in nitration step | Incomplete reaction. | Monitor the reaction by TLC. If starting material remains, consider extending the reaction time or slightly increasing the temperature. |
| Formation of dinitro or other regioisomers. | Maintain strict temperature control during the addition of the nitrating agent. Ensure the molar ratio of the nitrating agent is optimized. | |
| Low yield in reduction step | Incomplete reduction of the nitro group. | For catalytic hydrogenation, ensure the catalyst is active and not poisoned. Increase hydrogen pressure or catalyst loading if necessary. For chemical reductions (e.g., SnCl2), ensure sufficient equivalents of the reducing agent are used.[1] |
| Degradation of the diamine product. | The diamine is sensitive to air oxidation. Perform the workup and isolation under an inert atmosphere (e.g., nitrogen or argon). | |
| Product is a dark oil or tar | Presence of colored impurities from side reactions or oxidation. | Ensure complete reduction of the nitro starting material. Purify the product quickly after synthesis, minimizing exposure to air. |
| Difficulty in purification by column chromatography | Tailing of the basic diamine product on acidic silica gel. | Add a small amount (0.5-1%) of a basic modifier like triethylamine to the eluent to suppress the interaction with silica gel. |
| Final hydrochloride salt does not precipitate | The free base is too soluble in the chosen solvent. | After forming the hydrochloride salt with HCl, ensure the solvent is appropriate for precipitation (e.g., isopropanol, ethanol). You may need to concentrate the solution or add an anti-solvent. |
Part 3: Optimized Experimental Protocol
This protocol is designed to maximize yield and purity.
Step 1: Synthesis of 6-chloro-4-nitropyridin-3-amine
Caption: Workflow for the nitration of 2-amino-6-chloropyridine.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-amino-6-chloropyridine | 128.56 | 10.0 g | 0.0778 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 50 mL | - |
| Fuming Nitric Acid (90%) | 63.01 | 4.5 mL | ~0.093 |
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (50 mL). Cool the flask to 0 °C in an ice-salt bath.
-
Addition of Starting Material: Slowly add 2-amino-6-chloropyridine (10.0 g, 0.0778 mol) in portions, ensuring the temperature does not rise above 10 °C.
-
Nitration: Once the starting material is fully dissolved, begin the dropwise addition of fuming nitric acid (4.5 mL) via the dropping funnel. Maintain the internal temperature between 0 and 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Workup: Carefully pour the reaction mixture onto crushed ice (approx. 200 g). A yellow precipitate should form.
-
Neutralization: Slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7. Be cautious as this is an exothermic process.
-
Isolation: Collect the yellow solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-chloro-4-nitropyridin-3-amine.
Step 2: Synthesis of this compound
Method A: Catalytic Hydrogenation
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-chloro-4-nitropyridin-3-amine | 173.55 | 10.0 g | 0.0576 |
| 10% Palladium on Carbon (Pd/C) | - | 1.0 g | - |
| Ethanol | 46.07 | 200 mL | - |
| Concentrated Hydrochloric Acid | 36.46 | As needed | - |
Procedure:
-
Reaction Setup: To a hydrogenation vessel, add 6-chloro-4-nitropyridin-3-amine (10.0 g, 0.0576 mol), ethanol (200 mL), and 10% Pd/C (1.0 g).
-
Hydrogenation: Seal the vessel and purge with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by observing hydrogen uptake or by TLC/LC-MS until the starting material is consumed.
-
Workup: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.
-
Salt Formation: Combine the filtrate and washings. Cool the solution in an ice bath and slowly add concentrated hydrochloric acid dropwise until the pH is acidic (pH ~1-2).
-
Isolation: A precipitate of this compound should form. If not, concentrate the solution under reduced pressure. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Method B: Stannous Chloride Reduction
This method is a viable alternative if hydrogenation equipment is unavailable.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-chloro-4-nitropyridin-3-amine | 173.55 | 10.0 g | 0.0576 |
| Stannous Chloride Dihydrate (SnCl2·2H2O) | 225.63 | 39.0 g | 0.173 |
| Ethanol | 46.07 | 150 mL | - |
| Concentrated Hydrochloric Acid | 36.46 | 20 mL | - |
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 6-chloro-4-nitropyridin-3-amine (10.0 g, 0.0576 mol) in ethanol (150 mL). Add concentrated hydrochloric acid (20 mL).
-
Reduction: To the stirred solution, add stannous chloride dihydrate (39.0 g, 0.173 mol) portion-wise. The reaction is exothermic. Maintain the temperature below 50 °C with a water bath if necessary.
-
Reaction Completion: Stir the mixture at room temperature or gentle heat (40-50 °C) until the reaction is complete (monitor by TLC).
-
Workup: Cool the reaction mixture and pour it into a beaker of ice water.
-
Neutralization: Carefully neutralize the solution with a 5 M NaOH solution until the pH is basic (pH > 10) to precipitate tin salts.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Salt Formation: Remove the solvent under reduced pressure to obtain the free diamine. Dissolve the residue in a minimal amount of isopropanol and add a solution of HCl in isopropanol until precipitation is complete.
-
Isolation: Collect the solid by vacuum filtration, wash with cold isopropanol, and dry under vacuum.
Part 4: References
-
How to Prepare 2-Chloro-5-nitropyridine? - FAQ - Guidechem. Available at: --INVALID-LINK--
-
Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. Available at: --INVALID-LINK--
-
How to apply and prepare 2-Chloro-3-nitropyridine efficiently? - FAQ - Guidechem. Available at: --INVALID-LINK--
-
Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Science Primary Literature. Available at: --INVALID-LINK--
-
Nitro Reduction - SnCl2. Common Organic Chemistry. Available at: --INVALID-LINK-- (Note: This is a representative link for educational resources on this topic).
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications. Available at: --INVALID-LINK--
-
Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing. Available at: --INVALID-LINK--
References
Technical Support Center: Synthesis of 6-Chloropyridine-3,4-diamine Hydrochloride
Welcome to the technical support center for the synthesis of 6-Chloropyridine-3,4-diamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this critical synthesis. Our approach is rooted in mechanistic understanding to provide robust and reliable solutions.
Introduction
The synthesis of this compound is a key process for the development of various pharmaceutical agents. The most common synthetic route involves the catalytic hydrogenation of a 6-chloro-4-amino-3-nitropyridine precursor. While seemingly straightforward, this reduction is often accompanied by the formation of several byproducts that can complicate purification and impact final product quality. This guide provides in-depth, experience-driven insights into identifying, understanding, and mitigating these common impurities.
Core Synthesis Pathway and Key Transformation
The primary transformation in the synthesis of 6-Chloropyridine-3,4-diamine is the reduction of the nitro group of the 6-chloro-4-amino-3-nitropyridine precursor. This is typically achieved through catalytic hydrogenation.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My final product contains an impurity with a mass corresponding to the loss of a chlorine atom. What is this byproduct and how can I prevent its formation?
A1: Dechlorination and the Formation of Pyridine-3,4-diamine
This common byproduct is pyridine-3,4-diamine, resulting from hydrodechlorination during the catalytic hydrogenation of the 6-chloro-4-amino-3-nitropyridine precursor. The presence of a chlorine atom on the pyridine ring makes it susceptible to cleavage under reductive conditions, especially in the presence of certain catalysts and acidic environments.
Mechanistic Insight: Catalytic hydrogenation involves the transfer of hydrogen atoms to the molecule on the surface of a metal catalyst (e.g., Palladium on Carbon, Pd/C)[1][2][3][4]. The chloro-substituted pyridine ring can also interact with the catalyst surface, leading to the cleavage of the C-Cl bond and its replacement with a hydrogen atom. This process is often exacerbated by the presence of acid, which can protonate the pyridine ring and increase its susceptibility to reduction.
Troubleshooting and Mitigation Strategies:
-
Catalyst Selection: The choice of catalyst is critical. While Pd/C is widely used, its activity can sometimes be too high, promoting dechlorination. Consider using a less active catalyst or a modified catalyst. For instance, sulfided platinum on carbon has been used to reduce dechlorination in similar systems[5].
-
Reaction Conditions:
-
Temperature and Pressure: Operate at the lowest effective temperature and hydrogen pressure to minimize the energy input that can drive the dechlorination side reaction.
-
Solvent: The choice of solvent can influence the reaction. Protic solvents like ethanol or methanol are common.
-
-
pH Control: If possible, perform the hydrogenation under neutral or slightly basic conditions before acidification to form the hydrochloride salt. This can be achieved by adding a non-interfering base to the reaction mixture. However, care must be taken as the basicity of the diamine product can poison the catalyst.
-
Alternative Reducing Agents: If catalytic hydrogenation proves problematic, consider alternative reducing agents such as stannous chloride (SnCl₂) in hydrochloric acid[6]. While this method avoids catalytic dechlorination, it introduces metal waste streams that require proper disposal.
| Parameter | Recommendation for Minimizing Dechlorination | Rationale |
| Catalyst | Use a less active catalyst (e.g., sulfided Pt/C) or reduce catalyst loading. | Reduces the rate of C-Cl bond cleavage. |
| Temperature | Lower the reaction temperature (e.g., 25-40°C). | Decreases the thermodynamic driving force for dechlorination. |
| Pressure | Use lower hydrogen pressure (e.g., 1-5 atm). | Reduces the concentration of active hydrogen species on the catalyst surface. |
| pH | Perform reduction under neutral conditions before acidification. | The C-Cl bond is more stable at higher pH. |
Q2: I'm observing impurities that suggest the nitro group was not fully reduced. What are these species and how can I ensure complete conversion?
A2: Incomplete Nitro Group Reduction and Intermediate Byproducts
The reduction of a nitro group to an amine is a stepwise process that proceeds through nitroso and hydroxylamine intermediates. If the reaction is not driven to completion, these intermediates can remain as impurities in your final product.
Mechanistic Insight: The reduction of an aromatic nitro group is a six-electron process. The primary intermediates are the corresponding nitroso and hydroxylamine compounds. These species are often highly reactive and can sometimes be isolated under carefully controlled conditions.
Troubleshooting and Mitigation Strategies:
-
Reaction Time and Monitoring: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material and any intermediates are no longer detectable.
-
Catalyst Activity: The catalyst may have lost activity. Ensure you are using a fresh, high-quality catalyst. If reusing a catalyst, ensure it has been properly handled and stored to prevent deactivation. The presence of certain functional groups or impurities in the starting material can also poison the catalyst.
-
Hydrogen Supply: Ensure a continuous and adequate supply of hydrogen to the reaction mixture. Inadequate mixing or a leak in the hydrogenation apparatus can lead to incomplete reduction.
-
Condensation Byproducts: The reactive nitroso and hydroxylamine intermediates can undergo condensation reactions to form azoxy, azo, or hydrazo dimers. While less common under typical catalytic hydrogenation conditions for this substrate, their formation is possible, especially at higher concentrations or if the reaction stalls. Ensuring a smooth and complete reduction will minimize the concentration of these reactive intermediates and thus prevent the formation of such condensation byproducts.
Q3: My product contains an isomeric impurity. Where does it come from and how can I remove it?
A3: Isomeric Impurities from the Starting Material
An isomeric byproduct, most likely 6-chloro-pyridine-2,3-diamine, can arise if the 6-chloro-4-amino-3-nitropyridine starting material is contaminated with its isomer, 4-amino-2-chloro-5-nitropyridine. This contamination often originates from the nitration of 4-amino-2-chloropyridine, which can yield a mixture of the 3-nitro and 5-nitro isomers[7].
Troubleshooting and Mitigation Strategies:
-
Starting Material Purity: The most effective way to prevent this isomeric impurity is to ensure the purity of the 6-chloro-4-amino-3-nitropyridine starting material. It is crucial to analyze the starting material by a suitable method (e.g., HPLC or NMR) to quantify any isomeric impurities.
-
Purification of the Precursor: If the starting material is found to be a mixture of isomers, it should be purified before proceeding with the reduction step. Recrystallization is often an effective method for separating these types of isomers[7].
-
Purification of the Final Product: If the isomeric impurity is carried through to the final product, purification of the this compound will be necessary.
-
Recrystallization: Carefully screen different solvent systems for recrystallization. The difference in polarity and crystal packing between the 3,4-diamine and 2,3-diamine isomers may allow for their separation.
-
Column Chromatography: While often less practical on a large scale, column chromatography can be an effective method for separating isomers.
-
Analytical Methods for Impurity Profiling
A robust analytical strategy is essential for identifying and quantifying byproducts. A combination of chromatographic and spectroscopic techniques is recommended.
| Analytical Technique | Application in Impurity Profiling |
| HPLC with UV detection | Quantitative analysis of the main product and known impurities. Method development may be required to achieve baseline separation of all components. |
| LC-MS | Identification of unknown impurities by providing molecular weight information. |
| GC-MS | Useful for analyzing volatile impurities and can provide complementary information to LC-MS. |
| NMR Spectroscopy | Provides detailed structural information for the definitive identification of byproducts, especially for distinguishing between isomers. |
Summary of Common Byproducts and Their Origin
| Byproduct | Origin | Mitigation Strategy |
| Pyridine-3,4-diamine | Hydrodechlorination of the starting material. | Optimize catalyst and reaction conditions (temperature, pressure, pH). |
| Nitroso and Hydroxylamine Intermediates | Incomplete reduction of the nitro group. | Ensure sufficient reaction time, active catalyst, and adequate hydrogen supply. |
| 6-chloro-pyridine-2,3-diamine | Isomeric impurity in the starting material. | Purify the 6-chloro-4-amino-3-nitropyridine precursor before reduction. |
| Azoxy, Azo, and Hydrazo Dimers | Condensation of reactive intermediates. | Ensure a smooth and complete reduction to minimize the concentration of intermediates. |
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. EP0000805A1 - Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines - Google Patents [patents.google.com]
- 6. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents [patents.google.com]
- 7. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
Technical Support Center: A Troubleshooting Guide for Reactions Involving 6-Chloropyridine-3,4-diamine Hydrochloride
Welcome to the technical support center for 6-Chloropyridine-3,4-diamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. Here, we address common challenges encountered during reactions with this compound, offering scientifically grounded solutions and detailed protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its reactivity?
A1: The reactivity of this compound is governed by several key features. The pyridine nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the 2- and 6-positions.[1] The chlorine atom at the 6-position is therefore susceptible to displacement by nucleophiles. The two amino groups at the 3- and 4-positions are electron-donating and can influence the regioselectivity of reactions. The hydrochloride salt form ensures stability but often requires neutralization or careful selection of reaction conditions to liberate the free base for reaction.
Q2: What are the typical storage conditions for this compound?
A2: It is recommended to store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] Stability under these recommended storage conditions is generally good.[2]
Q3: In what common solvents is this compound soluble?
A3: While specific quantitative solubility data for the hydrochloride salt is not extensively published, its parent compound, 6-Chloropyridin-3-amine, shows greater solubility in organic solvents like ethanol and methanol compared to water.[4] For the hydrochloride salt, solubility is expected to be higher in polar protic solvents. For reactions requiring the free base, a pre-reaction neutralization and extraction into a suitable organic solvent may be necessary.
Troubleshooting Guide: Common Experimental Issues
This section provides a detailed, question-and-answer formatted guide to troubleshoot specific problems you may encounter.
Issue 1: Low or No Reaction Conversion
Q: My reaction with this compound is showing low to no conversion of starting material. What are the potential causes and how can I address them?
A: Low or no conversion can stem from several factors, primarily related to the reactivity of the diamine and the reaction conditions.
-
Incomplete Neutralization: The starting material is a hydrochloride salt. The free diamine is the active nucleophile in many reactions. If the added base is insufficient or not strong enough to neutralize the hydrochloride, the concentration of the reactive free base will be low.
-
Solution: Ensure the use of at least one equivalent of a suitable base to liberate the free diamine. For sensitive reactions, a pre-neutralization step followed by extraction of the free base into an organic solvent can be beneficial.
-
-
Reduced Nucleophilicity: The electron-withdrawing nature of the pyridine ring and the chloro substituent can decrease the nucleophilicity of the amino groups compared to aniline derivatives.
-
Catalyst Inhibition (for Cross-Coupling Reactions): In palladium-catalyzed reactions, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[6]
Logical Flow for Troubleshooting Low Conversion
Caption: Troubleshooting logic for low reaction conversion.
Issue 2: Formation of Side Products and Impurities
Q: My reaction is producing significant amounts of side products. What are the likely side reactions and how can I minimize them?
A: The presence of two amino groups and a reactive chloro group can lead to several side reactions.
-
Over-alkylation/acylation: Both amino groups are nucleophilic and can react with electrophiles. This can lead to di-substituted products or even polymerization.
-
Solution: Carefully control the stoichiometry of your electrophile, often using it as the limiting reagent. Slow, dropwise addition of the electrophile at a lower temperature can improve selectivity for mono-substitution.
-
-
Regioisomeric Mixtures: While the two amino groups have different electronic environments, they can both react, potentially leading to a mixture of regioisomers.
-
Solution: The relative nucleophilicity of the two amino groups can be influenced by the solvent and reaction temperature. A systematic screening of these parameters may be necessary to favor the desired isomer.
-
-
Homocoupling (in Cross-Coupling Reactions): In palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings, homocoupling of the starting material or the coupling partner can occur.
-
Solution: Ensure an inert atmosphere by thoroughly degassing your solvents and reaction vessel. The choice of ligand and base can also significantly impact the extent of homocoupling.
-
Issue 3: Difficult Product Purification
Q: I am struggling to purify my product from the reaction mixture. What are some effective purification strategies?
A: The basic nature of the pyridine and amino groups can complicate purification.
-
Tailing on Silica Gel Chromatography: The basic nitrogen atoms in your product can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.[7]
-
Removal of Basic Impurities: If your impurities are also basic, chromatographic separation can be challenging.
-
Solution: An acid-base extraction can be a powerful purification technique.[7] Dissolve your crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). Your basic product and impurities will be protonated and move to the aqueous layer.[7] After separating the layers, the aqueous layer can be basified, and the purified product can be back-extracted into an organic solvent.[7]
-
-
Recrystallization Challenges: Finding a suitable solvent for recrystallization can sometimes be difficult for pyridine-containing compounds.[7]
-
Solution: Screen a range of solvents with varying polarities. Common choices include ethanol, acetone, or mixtures like hexane/ethyl acetate.[7] If your compound "oils out," it may be due to impurities or the solvent's boiling point being higher than your compound's melting point.[7] In such cases, pre-purification by another method before recrystallization is advisable.[7]
-
Experimental Protocols
Protocol 1: General Procedure for Neutralization and Reaction
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., THF, Dioxane), add a base (e.g., triethylamine, 2.2 eq.) at room temperature.
-
Stir the mixture for 30 minutes.
-
Add the electrophile (1.0-1.2 eq.) to the reaction mixture.
-
Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.[7]
-
Transfer the solution to a separatory funnel and wash with 1M HCl (aq).
-
Separate the aqueous layer and save it. The organic layer containing neutral and acidic impurities can be discarded.[7]
-
Cool the acidic aqueous layer in an ice bath and basify with a suitable base (e.g., 1M NaOH or saturated NaHCO₃) to a pH > 8.
-
Extract the basified aqueous solution multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).[7]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Data Summary Table
| Property | Value | Source |
| Molecular Formula | C₅H₇Cl₂N₃ | [8] |
| Molecular Weight | 180.03 g/mol | [8] |
| Appearance | Off-white powder/solid | [2] |
| Storage | Store in a dry, cool, well-ventilated place | [2][3] |
Safety Information
This compound may cause skin irritation, serious eye irritation, and respiratory irritation.[9] It may be harmful if swallowed.[2] Always handle this chemical in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][10]
References
- 1. benchchem.com [benchchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C5H7Cl2N3 | CID 44558102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Improving the Solubility of 6-Chloropyridine-3,4-diamine Hydrochloride
Welcome to the technical support guide for 6-Chloropyridine-3,4-diamine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve solubility challenges encountered during experimental workflows. The following question-and-answer guide provides in-depth, field-proven insights and step-by-step protocols to ensure your reactions proceed smoothly and efficiently.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in my organic solvent (e.g., THF, Dichloromethane, Toluene). Why is this happening?
A: This is a common and expected observation. The "hydrochloride" designation indicates that you are working with an amine salt. The diamine compound has been treated with hydrochloric acid, protonating the basic nitrogen atoms to form an ammonium chloride salt.
Causality:
-
Ionic vs. Covalent Character: As a salt, the molecule has significant ionic character. Ionic compounds are highly polar.
-
Solvent Polarity Mismatch: Solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), and Toluene are non-polar or moderately polar aprotic solvents. According to the principle of "like dissolves like," polar ionic salts have very low solubility in these less polar organic media. They are, however, typically soluble in polar protic solvents like water, methanol, or ethanol.
The core issue is a fundamental mismatch between the high polarity of the salt and the lower polarity of the desired reaction solvent.
Q2: My reaction must be anhydrous. How can I dissolve the hydrochloride salt in an aprotic organic solvent like THF or Dioxane?
A: The most effective strategy for anhydrous conditions is to convert the hydrochloride salt back to its neutral, "free base" form in-situ (directly in the reaction flask). This process removes the ionic charge, making the molecule significantly less polar and much more soluble in aprotic organic solvents.[1][2]
This is achieved by adding a suitable base to the suspension of the hydrochloride salt in your chosen anhydrous solvent. The added base scavenges the hydrogen chloride (HCl), liberating the neutral 6-Chloropyridine-3,4-diamine.
Chemical Transformation: (C₅H₆ClN₃)·HCl + Base → C₅H₆ClN₃ (free base) + Base·HCl (byproduct salt)
Below is a workflow diagram illustrating the decision-making process for this conversion.
Caption: Decision workflow for in-situ free-basing.
Q3: Which base should I choose for the in-situ free-basing, and what is the correct procedure?
A: The choice of base depends on the specific requirements of your subsequent reaction steps, particularly the sensitivity of your substrates to nucleophiles or water. The two main categories are organic tertiary amine bases and inorganic bases.
| Base Category | Examples | Pros | Cons | Best For... |
| Organic Bases | Triethylamine (TEA), Diisopropylethylamine (DIPEA, Hünig's base) | Soluble in organic solvents; excess can be removed by evaporation. DIPEA is non-nucleophilic. | Byproduct salt (e.g., TEA·HCl) may be soluble or precipitate, requiring filtration.[3][4] | General anhydrous reactions, especially when byproducts of inorganic bases could interfere. |
| Inorganic Bases | Anhydrous Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃) | Byproducts are insoluble and easily filtered off. Cost-effective. Non-nucleophilic. | Heterogeneous reaction can be slower. Not suitable for highly sensitive reactions where trace water on solids is an issue. | Reactions where the reagents are stable to solid bases and easy separation of byproducts is desired.[1] |
Protocol 1: In-Situ Free-Basing with Triethylamine (TEA)
This protocol describes the standard procedure for liberating the free diamine in an anhydrous solvent for immediate use in a subsequent reaction.
Materials:
-
This compound
-
Anhydrous reaction solvent (e.g., THF, Dioxane, DCM)
-
Triethylamine (TEA), freshly distilled or from a sure-seal bottle
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Standard glassware, oven-dried
Procedure:
-
Setup: To a dry reaction flask under an inert atmosphere, add the this compound (1.0 equivalent).
-
Suspension: Add the desired volume of anhydrous solvent to the flask to create a suspension.
-
Base Addition: While stirring the suspension, add triethylamine (1.05 to 1.1 equivalents) dropwise via syringe. The slight excess ensures complete neutralization.
-
Dissolution: Stir the mixture at room temperature. A gradual dissolution of the starting material should be observed over 15-30 minutes. In many solvents like THF or ether, a new precipitate, triethylammonium chloride (TEA·HCl), will form.[4]
-
Reaction Readiness:
-
If TEA·HCl precipitates: The resulting slurry can often be used directly in the next step. The salt is typically a spectator. Alternatively, it can be removed by filtering the entire mixture through a pad of Celite® under an inert atmosphere.
-
If TEA·HCl remains dissolved (e.g., in DCM): The homogeneous solution is ready for the addition of the next reagents.
-
Q4: Is the free base, 6-Chloro-3,4-pyridinediamine, commercially available?
A: Yes, the free base form, often named 6-Chloro-3,4-pyridinediamine or 3,4-Diamino-6-chloropyridine (CAS No. 89182-17-2), is available from several chemical suppliers.[5][6][7][8]
Considerations:
-
Cost & Availability: The hydrochloride salt is often produced in earlier synthetic stages and may be more readily available or cost-effective.
-
Stability & Storage: The free base may be more sensitive to air and light than its hydrochloride salt form. Amine compounds can oxidize over time. The salt form is generally more stable for long-term storage.
-
Convenience: Purchasing the free base directly can save a step in the synthesis, which may be advantageous if your reaction scale or timeline justifies the potential extra cost.
Q5: I've added a base, but the solubility is still poor. What other techniques can I try?
A: If you still face solubility issues after neutralization, you can employ several physical and chemical techniques to improve dissolution.
Troubleshooting Strategies:
-
Gentle Heating: Gently warming the reaction mixture can significantly increase the solubility of the free base.[9]
-
Action: Heat the mixture to 40–60 °C.
-
Caution: Ensure that your reagents and the free base itself are thermally stable at the chosen temperature. Check for any literature reports on the compound's stability.[10]
-
-
Addition of a Co-Solvent: Introducing a small amount of a more polar, aprotic co-solvent can enhance the overall solvating power of the medium.
-
Action: Add 5-10% (v/v) of N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to your primary solvent (e.g., THF).
-
Caution: Ensure the co-solvent is compatible with your reaction chemistry. DMF and DMSO can be difficult to remove during workup.
-
-
Sonication: Using an ultrasonic bath can help break up solid agglomerates and increase the surface area of the material, accelerating the dissolution process.
-
Action: Place the sealed reaction flask in an ultrasonic bath for 10-15 minute intervals.
-
Caution: Monitor the bath temperature, as prolonged sonication can cause heating.
-
The following diagram outlines the advanced troubleshooting options.
Caption: Options for resolving persistent solubility issues.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. sincerechemical.com [sincerechemical.com]
- 7. 6-CHLORO-3,4-PYRIDINEDIAMINE | 89182-17-2 [chemicalbook.com]
- 8. chemsigma.com [chemsigma.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
stability of 6-Chloropyridine-3,4-diamine hydrochloride in acidic or basic conditions
A Guide to Understanding and Managing Stability in Experimental Settings
Welcome to the Technical Support Center for 6-Chloropyridine-3,4-diamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. As Senior Application Scientists, we have synthesized available data on analogous compounds and fundamental chemical principles to offer insights and troubleshooting strategies.
Introduction to the Stability of this compound
This compound is an aromatic amine and a pyridine derivative. The stability of this compound is critically influenced by its molecular structure, which includes two amino groups and a chlorine atom on the pyridine ring. The hydrochloride salt form generally enhances stability compared to the free base. However, like many aromatic amines, it is susceptible to degradation through hydrolysis and oxidation, particularly under basic and certain acidic conditions. Understanding these potential degradation pathways is crucial for designing robust experiments, ensuring data integrity, and maintaining the shelf-life of your research materials.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my experiments?
A1: The main factors influencing the stability of this compound are pH, exposure to light, temperature, and the presence of oxidizing agents. Aromatic amines are known to be sensitive to oxidation, which can be accelerated by elevated pH and light exposure.
Q2: How does pH impact the stability of this compound?
A2: Generally, aromatic amines exhibit enhanced stability in acidic conditions due to the protonation of the amino groups, which reduces their susceptibility to oxidation.[1] Conversely, neutral to alkaline pH can lead to a higher rate of degradation. For the closely related compound 3,4-diaminopyridine, the salt form demonstrates greater stability than the molecular species, particularly under oxidative stress.[1]
Q3: What are the visual indicators of degradation?
A3: A common sign of degradation for aromatic amines is a change in the color of the solution, often turning yellow or brown upon exposure to air and light. This is typically due to the formation of oxidation products. The appearance of particulates or a decrease in the expected potency in your assay are also indicators of degradation.
Q4: What are the recommended storage conditions for solutions of this compound?
A4: To maximize stability, solutions should be freshly prepared whenever possible. If storage is necessary, it is recommended to store solutions at low temperatures (2-8 °C), protected from light in amber vials, and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Based on the stability of similar compounds, maintaining a slightly acidic pH may also be beneficial.
Q5: Which analytical techniques are best suited for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for monitoring the stability of aromatic amines and pyridine derivatives.[2][3] A stability-indicating HPLC method can separate the intact compound from its degradation products, allowing for accurate quantification of its purity over time.
Troubleshooting Guide: Common Stability-Related Issues
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Unexpectedly low assay results or loss of biological activity. | Degradation of the compound in your experimental medium. | 1. Verify Solution Age and Storage: Use freshly prepared solutions. If using stored solutions, ensure they were kept under recommended conditions (refrigerated, protected from light). 2. Assess pH of the Medium: Measure the pH of your experimental buffer or formulation. If it is neutral or basic, consider adjusting to a slightly acidic pH if compatible with your experiment. 3. Perform a Quick Stability Check: Analyze a sample of your stock solution by HPLC to confirm its purity before use. |
| Color change in the solution (e.g., turning yellow or brown). | Oxidation of the diamine moiety. | 1. Minimize Air and Light Exposure: Prepare solutions under an inert atmosphere (e.g., nitrogen blanket) and use amber-colored vials or wrap containers in foil. 2. De-gas Solvents: Use de-gassed solvents for solution preparation to remove dissolved oxygen. 3. Consider Antioxidants: If compatible with your system, the addition of a small amount of an antioxidant may be beneficial, but this needs to be validated for non-interference. |
| Appearance of new, unexpected peaks in HPLC chromatograms. | Formation of degradation products. | 1. Characterize Degradants: If possible, use LC-MS to identify the mass of the degradation products to help elucidate the degradation pathway. 2. Conduct a Forced Degradation Study: Systematically expose the compound to acidic, basic, oxidative, and photolytic stress to intentionally generate degradation products. This will help in confirming that the new peaks are indeed from your compound and will aid in developing a robust stability-indicating analytical method. |
| Precipitation or cloudiness in the solution. | Formation of insoluble degradation products or change in solubility due to pH shifts. | 1. Check Solubility at Experimental pH: Ensure that the concentration of the compound is below its solubility limit at the pH of your experiment. 2. Filter the Solution: Use a compatible filter (e.g., 0.22 µm PTFE for organic solvents or PVDF for aqueous solutions) to remove any particulates before use. However, be aware that this removes the precipitate but does not address the underlying degradation. |
Predicted Degradation Pathways
While specific degradation pathways for this compound have not been extensively published, we can predict the most likely routes based on its chemical structure and the known reactivity of similar compounds.
Hydrolysis
-
Acid-Catalyzed Hydrolysis: Under strong acidic conditions and elevated temperatures, the chloro group at the 6-position may undergo nucleophilic substitution by water to form 6-hydroxypyridine-3,4-diamine. This is a known degradation pathway for other chloropyridines, such as chlorpyrifos, which hydrolyzes to a pyridinol derivative.[4][5]
-
Base-Catalyzed Hydrolysis: In basic conditions, the chloro substituent is also susceptible to hydrolysis. The rate of this reaction is expected to increase with increasing pH and temperature.
Oxidation
The diamino-substituted pyridine ring is susceptible to oxidation. The amino groups are electron-donating, making the ring more electron-rich and prone to oxidative degradation.
-
Oxidative Deamination and Condensation: The oxidation of diaminopyrimidines can lead to the formation of more complex, colored products through oxidative deamination and subsequent condensation reactions.[6][7]
-
Formation of N-oxides: The pyridine nitrogen can be oxidized to an N-oxide, although this is generally less favorable than the oxidation of the amino groups.
Caption: Predicted degradation pathways for 6-Chloropyridine-3,4-diamine.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound and to develop a stability-indicating analytical method.
Objective: To generate potential degradation products and assess the stability of the compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 N HCl. Store at room temperature and 60°C. Take samples at initial, 2, 4, 8, and 24 hours. If no degradation is observed, repeat with 1 N HCl.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 N NaOH. Store at room temperature. Take samples at initial, 1, 2, 4, and 8 hours. If degradation is rapid, use milder conditions. If no degradation, repeat with 1 N NaOH at 60°C.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Store at room temperature, protected from light. Take samples at initial, 2, 4, 8, and 24 hours.
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at 60°C. Analyze at 1, 3, and 7 days.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber (ICH Q1B guidelines). Analyze after a specified duration.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze by a suitable HPLC method. Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
Caption: Experimental workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method Development (Example)
Objective: To develop a reverse-phase HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or λmax of the compound)
-
Injection Volume: 10 µL
Procedure:
-
Method Optimization: Inject a mixture of the unstressed and stressed samples (from Protocol 1) to evaluate the separation of the parent peak from any degradation product peaks.
-
Adjust Gradient: Modify the gradient slope and time to achieve adequate resolution (>2) between all peaks.
-
Method Validation: Once optimized, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[8]
Summary of Stability Profile (Based on Analogs and Chemical Principles)
| Condition | Predicted Stability | Primary Degradation Pathway | Key Considerations |
| Acidic (pH 1-4) | Generally Stable | Slow Hydrolysis of Chloro Group | Protonation of amino groups protects against oxidation.[1] |
| Neutral (pH 6-8) | Moderately Stable | Oxidation | Susceptible to oxidation, especially in the presence of light and oxygen. |
| Basic (pH > 8) | Likely Unstable | Hydrolysis and Oxidation | Increased rate of both hydrolysis of the chloro group and oxidation of the amino groups. |
| Oxidative Stress | Susceptible | Oxidation of Amino Groups | Degradation is expected in the presence of oxidizing agents like H₂O₂. The salt form is likely more stable than the free base.[1] |
| Thermal Stress | Likely Stable in Solid Form | - | As a solid, the compound is expected to be relatively stable at moderate temperatures. Stability in solution will be temperature-dependent. |
| Photostability | Potentially Unstable | Photodegradation | Aromatic amines can be light-sensitive. Protection from light is recommended. |
References
- 1. This compound | C5H7Cl2N3 | CID 44558102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sefh.es [sefh.es]
- 4. Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01 | PLOS One [journals.plos.org]
- 5. Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
Technical Support Center: A Researcher's Guide to the Purification of 6-Chloropyridine-3,4-diamine hydrochloride
Welcome to the technical support center for handling and purifying 6-Chloropyridine-3,4-diamine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with the purity of this critical building block. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods for optimal results in your laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the purification of this compound.
Q1: What are the most probable impurities in my crude this compound sample?
A1: The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves the reduction of a nitro-precursor, such as 2-chloro-4-nitro-5-aminopyridine or a related isomer. Therefore, potential impurities include:
-
Unreacted Starting Materials: Residual nitro-compounds.
-
Partially Reduced Intermediates: Such as hydroxylamines or nitroso compounds. These are often unstable and can contribute to the dark coloration of crude products.
-
Isomeric Diamines: Depending on the purity of the precursors, other diamine isomers may be present.
-
Decomposition Products: Diaminopyridines can be sensitive to air and light, leading to oxidative polymerization and the formation of colored impurities. The hydrochloride salt form generally offers greater stability than the free base.[1][2]
Q2: My crude product is a dark, almost black, sticky solid. What is the best initial cleanup strategy?
A2: A highly discolored and non-crystalline crude product suggests the presence of significant polymeric or baseline impurities. A direct, high-purity crystallization is unlikely to be effective. The recommended first step is a conversion to the free base followed by an acid-base extraction to remove non-basic, colored impurities.
-
Causality: The hydrochloride salt is highly polar and may have co-precipitated with polar, colored byproducts. Converting it to the less polar free base allows for its selective extraction into an organic solvent, leaving many highly polar or acidic impurities behind in the aqueous phase. This process is detailed in Protocol 2.
Q3: How do I choose between Recrystallization, Acid-Base Extraction, and Column Chromatography for purification?
A3: The optimal method depends on the impurity profile and the scale of your reaction.
-
Recrystallization: This is the most efficient method for removing small amounts of impurities from a solid that is already reasonably pure (>85%). It is highly scalable. The challenge is finding a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room or cold temperatures. Given its salt nature, polar solvents like water, ethanol, or mixtures with acetic acid are good starting points.[3]
-
Acid-Base Extraction: This is a powerful technique for separating the basic diamine from any neutral or acidic impurities, regardless of the initial purity.[3] It is an excellent first-pass purification for very crude materials. The workflow involves dissolving the crude mixture, extracting the basic product into an acidic aqueous phase, discarding the organic phase containing neutral/acidic impurities, then basifying the aqueous phase and re-extracting the purified free base into a fresh organic phase.
-
Column Chromatography: This method offers the highest resolution but is the least scalable. It should be reserved for purifying the free base, not the highly polar hydrochloride salt. A common issue with aminopyridines is severe tailing on silica gel due to strong interactions with acidic silanol groups.[3] This can be mitigated by adding a small amount of a basic modifier, like triethylamine (0.5-1% v/v), to the eluent.[3]
Q4: I am attempting to recrystallize the hydrochloride salt directly, but it either "oils out" or fails to crystallize. What should I do?
A4: This is a common challenge. "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a crystalline solid, often because the solvent is too good or the cooling is too rapid.
-
Troubleshooting Steps:
-
Solvent Screening: The key is finding the right solvent or solvent system. Start with polar protic solvents. A useful approach is to use a binary solvent system: dissolve the compound in a small amount of a "good" solvent (e.g., hot water or ethanol) and then add a "poor" solvent (e.g., isopropanol, acetone, or ethyl acetate) dropwise until turbidity persists. Then, heat to redissolve and allow to cool slowly.
-
Control Cooling Rate: Slow, controlled cooling is critical for crystal lattice formation. A Dewar flask or insulated bath can be used to slow the cooling process.
-
Scratching & Seeding: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solvent-air interface can provide a nucleation site. If you have a small amount of pure material, adding a "seed crystal" can initiate crystallization.
-
Q5: How do I convert the hydrochloride salt to the free base for purification or subsequent reactions?
A5: This is a straightforward and essential procedure, often required before column chromatography or coupling reactions. It involves neutralization with a suitable base.
-
Mechanism: The hydrochloride salt exists as a protonated pyridinium species. Adding a base removes the proton, yielding the neutral (free base) diamine, which is significantly more soluble in organic solvents like ethyl acetate or dichloromethane (DCM).
-
Procedure: Dissolve or suspend the hydrochloride salt in water. Cool the mixture in an ice bath and slowly add an aqueous base (e.g., 2M NaOH, saturated NaHCO₃, or aqueous ammonia) while monitoring the pH with a pH meter or pH paper.[4][5][6] Adjust to a pH of ~9-10. The free base may precipitate out of the solution or can be extracted with an organic solvent. See Protocol 2 for a detailed method.
Q6: How can I confirm the purity of my final product?
A6: A combination of methods should be used to establish purity confidently.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A stability-indicating HPLC method can resolve the parent compound from impurities and degradation products.[2][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides structural confirmation and can reveal the presence of organic impurities. Integration of the peaks can give a semi-quantitative purity assessment.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.
Visualized Workflows & Decision Making
A logical approach to purification is paramount. The following diagram outlines a decision-making process for selecting the appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization of the Hydrochloride Salt
This protocol is ideal for material that is already >85% pure and crystalline.
-
Solvent Selection: In a small test tube, add ~20-30 mg of crude material. Add a potential solvent (e.g., ethanol, water, or a 10:1 ethanol:water mixture) dropwise while heating until the solid dissolves.
-
Dissolution: In a larger flask, add the crude this compound and the chosen solvent (or solvent system) in a ratio determined from the solubility test (e.g., 1 g in 10-20 mL). Heat the mixture with stirring until all the solid dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath or refrigerator for at least 1 hour.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification via Acid-Base Extraction
This powerful method is excellent for removing neutral or acidic impurities from very crude starting material.
Caption: Workflow for purification by acid-base extraction.
-
Free Base Generation: Suspend the crude hydrochloride salt in a mixture of ethyl acetate (EtOAc) and water (approx. 10:1 v/v). Cool the flask in an ice bath.
-
Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) with vigorous stirring until the pH of the aqueous layer is ~9-10.
-
Extraction: Transfer the mixture to a separatory funnel. Allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with fresh EtOAc.
-
Combine & Wash: Combine all organic extracts and wash them with brine (saturated NaCl solution) to remove residual water.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the purified free base, which can be used directly or further purified.
Protocol 3: Purification by Flash Column Chromatography (of the Free Base)
This protocol is used for high-purity isolation when other methods are insufficient. Note: This is performed on the free base, not the HCl salt.
-
Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.
-
Eluent Preparation: Select a mobile phase system, typically a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). Crucially, add 0.5-1% triethylamine (TEA) to the eluent mixture to prevent tailing.[3]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack the column.
-
Sample Loading: Dissolve the crude free base in a minimal amount of the mobile phase or dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the packed column.
-
Elution: Begin elution, starting with a low polarity mobile phase and gradually increasing the polarity. Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Summary of Physicochemical Properties
| Property | Value (6-Chloropyridine-3,4-diamine HCl) | Value (6-Chloropyridine-3,4-diamine Free Base) |
| Molecular Formula | C₅H₇Cl₂N₃ | C₅H₆ClN₃ |
| Molecular Weight | 180.03 g/mol [8] | 143.57 g/mol [9] |
| Appearance | Off-white to light yellow crystalline solid | Off-white to light yellow crystalline solid[10] |
| Solubility | Soluble in water, polar solvents (e.g., ethanol).[3][11] | More soluble in organic solvents (e.g., EtOAc, DCM, Methanol) than water.[10] |
References
- 1. sefh.es [sefh.es]
- 2. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 5. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 6. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C5H7Cl2N3 | CID 44558102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 6-Chloropyridine-2,3-diamine | C5H6ClN3 | CID 10630615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
Technical Support Center: Troubleshooting Peak Tailing in the Chromatography of Pyridine Diamines
Welcome to the technical support center for chromatographers working with pyridine diamines. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of peak tailing with these basic analytes. As basic compounds, pyridine diamines are highly susceptible to secondary interactions within an HPLC system, leading to poor peak shape, reduced resolution, and compromised quantification.
This document moves beyond a simple list of fixes. It provides a structured, question-and-answer-based troubleshooting guide rooted in the fundamental mechanisms that cause peak tailing for this specific class of compounds. By understanding the "why" behind each problem, you can make informed, logical decisions to resolve issues and develop robust, reliable analytical methods.
Part 1: The Root Cause - Why Do Pyridine Diamines Tail?
Before troubleshooting, it's critical to understand the primary chemical interactions responsible for the poor peak shape of pyridine diamines. The issue almost always stems from unwanted secondary retention mechanisms competing with the primary reversed-phase mechanism.
Q1: What are the main reasons my pyridine diamine peaks are tailing?
A1: Peak tailing for basic compounds like pyridine diamines is primarily caused by three factors:
-
Silanol Interactions: The most common cause is the interaction between the basic amine functional groups on your analyte and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2][3] At typical mobile phase pH values (above 3), these silanols can become deprotonated and negatively charged (SiO-), creating strong ionic attractions with the protonated, positively charged amine analytes.[4][5] This strong, secondary retention mechanism has slow desorption kinetics, resulting in a "tail" on the peak.[4]
-
Trace Metal Contamination: The pyridine and diamine moieties are excellent chelating agents.[6] Trace metal impurities (like iron or aluminum) present in the silica matrix of the column, the stainless-steel frits, or even elsewhere in the HPLC flow path can chelate with your analyte.[1][7][8] This interaction acts as another secondary retention mechanism, contributing to peak tailing.
-
Mobile Phase pH Mismatch: The pH of the mobile phase dictates the ionization state of both your analyte and the column's silanol groups.[9][10][11] If the mobile phase pH is close to the pKa of your pyridine diamine, the analyte will exist as a mixture of ionized and non-ionized forms, which can lead to broadened or split peaks. Similarly, if the pH is high enough to deprotonate silanols (typically pH > 3-4), the tailing effect is exacerbated.[2][5]
Part 2: Troubleshooting Guide & FAQs
Use this section to diagnose and resolve your specific issue. A logical troubleshooting workflow is presented below.
Caption: Troubleshooting workflow for diagnosing peak tailing.
Mobile Phase Optimization
Q2: How can I adjust my mobile phase to reduce tailing?
A2: Mobile phase optimization is the most powerful and immediate tool for improving the peak shape of basic compounds.
-
Lower the pH: The most effective strategy is to operate at a low pH, typically between 2.5 and 3.0.[1][2] This ensures the residual silanol groups are fully protonated (Si-OH), neutralizing their negative charge and preventing the strong ionic interaction with your protonated basic analyte.[2] Use an acid modifier like formic acid or trifluoroacetic acid (TFA) at 0.1% concentration.[12][13]
-
Use a Competing Base: Add a small concentration of a "competing base," also known as a silanol suppressor, to the mobile phase.[14] An amine like triethylamine (TEA) will interact with the active silanol sites, effectively masking them from your analyte.[4][14] This is particularly useful when you cannot use a very low pH.
-
Increase Buffer Strength: If you are using a buffer, increasing its concentration (e.g., from 10mM to 25-50mM) can sometimes help improve peak shape by more effectively controlling the surface environment of the stationary phase and masking some interactions. If buffer problems are suspected, doubling the concentration can be a good diagnostic step.[15]
Q3: Which mobile phase additive should I choose? Are there any downsides?
A3: The choice of additive depends on your separation goals and detector. See the table below for a summary.
| Additive | Mechanism of Action | Typical Concentration | Key Considerations |
| Formic Acid (FA) | Lowers mobile phase pH to protonate silanols. | 0.05% - 0.1% | Excellent for LC/MS. Generally provides good peak shape for moderately basic compounds. |
| Trifluoroacetic Acid (TFA) | Lowers pH and acts as an ion-pairing agent, masking the positive charge on the analyte.[13] | 0.05% - 0.1% | Causes significant ion suppression in MS. Provides very sharp peaks but should be avoided with mass spectrometers. |
| Triethylamine (TEA) | Acts as a competing base, masking active silanol sites.[4][14] | 10-25 mM (~0.1-0.25%) | Not MS-friendly. Very effective but can shorten column lifetime by accelerating stationary phase hydrolysis.[14] |
| Ammonium Salts (e.g., Acetate, Formate) | Acts as a buffer and the ammonium ion can compete with the analyte for silanol sites. | 10-20 mM | Good for LC/MS. Provides pH control and can modestly improve peak shape for basic compounds. |
Stationary Phase & Column Selection
Q4: My mobile phase adjustments aren't enough. Is my column the problem?
A4: Yes, the column chemistry is fundamental to achieving good peak shape. If you are using an older column (Type A silica), it will have higher metal content and more acidic silanol groups, making tailing a persistent issue.[14]
-
Switch to a Modern, High-Purity Column: Modern columns use high-purity, "Type B" silica with significantly lower metal content and fewer, less acidic silanol groups.[1]
-
Use an End-Capped Column: End-capping is a process that chemically derivatizes most of the remaining silanol groups, making them much less interactive.[2][3] Most modern columns are end-capped.
-
Consider Alternative Stationary Phases: If tailing persists, consider phases designed specifically for basic compounds or those with different underlying chemistry:
-
Hybrid Silica Columns (e.g., BEH, CSH): These incorporate an organo-siloxane hybrid backbone, which is more resistant to high pH and has intrinsically lower silanol activity.[1][13] Charged Surface Hybrid (CSH) columns have a low-level positive surface charge that helps repel basic analytes, further reducing tailing.[13]
-
Polymer-Based Columns: These columns have no silica backbone and therefore no silanol groups, completely eliminating this tailing mechanism.[1]
-
Q5: I just installed a new column and the tailing is terrible. What did I do wrong?
A5: A new column requires proper conditioning to ensure the stationary phase is fully wetted and equilibrated with your mobile phase.[16] Failure to do so is a common cause of poor performance. The storage solvent (often acetonitrile/water) must be properly flushed and replaced with your method's mobile phase.[17][18] See Protocol 2 for a detailed column conditioning procedure.
System and Sample Issues
Q6: I suspect metal chelation is contributing to tailing. How can I confirm and fix this?
A6: If you have optimized the mobile phase and are using a high-quality column, but still see tailing specifically for your chelating analytes, metal contamination in the system is a likely culprit.
-
System Passivation: You can passivate your system by flushing it with a solution containing a strong chelating agent like ethylenediaminetetraacetic acid (EDTA).[19] This will strip metal ions from the surfaces of your tubing, injector, and detector. See Protocol 3 for this procedure.
-
Use an In-line Chelating Column: A more permanent solution is to install a small "stripper" column packed with a chelation resin between the pump and the injector.[8] This continuously removes metallic impurities from the mobile phase before they can reach your analytical column.[8]
-
Use PEEK or Titanium Hardware: For ultimate performance, consider using a bio-inert or metal-free HPLC system with PEEK or titanium tubing and components to minimize analyte contact with stainless steel.[8]
Q7: Could my sample be the problem?
A7: Yes, issues with the sample itself or the injection process can cause peak distortion.
-
Column Overload: Injecting too much analyte mass can saturate the stationary phase, leading to tailing that often looks like a "right triangle".[15] To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves dramatically, you were overloading the column.[15][20]
-
Injection Solvent Mismatch: Ideally, your sample should be dissolved in the initial mobile phase.[12] If you inject your sample in a solvent that is much stronger (e.g., 100% acetonitrile) than your mobile phase (e.g., 10% acetonitrile), it can cause peak distortion.[7] If you must use a different solvent, ensure it is weaker than the mobile phase.
Part 3: Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization
-
Baseline: Start with a high-purity (e.g., C18, Type B silica) column. Prepare a simple mobile phase of Acetonitrile/Water with 0.1% Formic Acid.
-
pH Adjustment: Run your sample. If tailing is observed, ensure the pH is truly low (~2.7-3.0).
-
Introduce a Competing Base: If tailing persists, prepare a new mobile phase containing 0.1% Formic Acid and 10-20mM Triethylamine (TEA). This is a diagnostic step. If peak shape improves significantly, silanol interactions are the dominant problem. Note: Dedicate a column to TEA methods if possible, as it can be difficult to wash out and may shorten column life.[14]
-
Evaluate Buffer System: If using a buffer is required, switch to an ammonium formate or ammonium acetate buffer (10-20mM) at a pH of 3.0. This is often a good compromise for MS compatibility and peak shape.
Protocol 2: New HPLC Column Conditioning and Equilibration
-
Consult Certificate of Analysis: Note the shipping solvent used for the column (e.g., 65:35 Acetonitrile:Water).[17][18]
-
Initial Flush: If your mobile phase organic is different from the shipping solvent (e.g., you are using methanol), first flush the column with an intermediate, miscible solvent like isopropanol for 10-20 column volumes.
-
Introduce Mobile Phase (No Buffer): Flush the column with your mobile phase composition (e.g., 50:50 Acetonitrile:Water) without any buffer salts for at least 10 column volumes. This prevents buffer precipitation.[17]
-
Introduce Full Mobile Phase: Switch to your final mobile phase, including buffers and additives.
-
Equilibrate: Continue flushing until the backpressure is stable and the detector baseline is flat. This may take 10-30 column volumes.[18]
-
Conditioning Injections: Perform 2-3 blank injections (mobile phase) followed by 2-3 injections of your standard at a moderate concentration. This "primes" the column and ensures the stationary phase is fully conditioned for your specific analytes.[17]
Protocol 3: System Passivation to Mitigate Metal Chelation
Warning: Do not perform this procedure with the column in-line. Replace the column with a union.
-
Prepare Passivation Solution: Prepare a solution of 0.1% to 1% Ethylenediaminetetraacetic acid (EDTA) in HPLC-grade water.
-
Disconnect Column: Remove the analytical column from the system and replace it with a zero-dead-volume union.
-
Flush System: Place all solvent lines into the EDTA solution. Flush the entire system (all pump channels, injector, and flow cell) at a low flow rate (e.g., 0.2 mL/min) for 1-2 hours.
-
Water Flush: Replace the EDTA solution with fresh HPLC-grade water and flush the entire system for at least 30-60 minutes to remove all traces of the EDTA.
-
Solvent Flush: Flush the system with your typical mobile phase solvent (e.g., 50:50 Acetonitrile:Water) for another 30 minutes.
-
Reconnect Column: Re-install the column and equilibrate with your mobile phase as described in Protocol 2.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. daneshyari.com [daneshyari.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. mdpi.com [mdpi.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. Removal of metallic impurities from mobile phases in reversed-phase high-performance liquid chromatography by the use of an in-line chelation column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. moravek.com [moravek.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. researchgate.net [researchgate.net]
- 13. support.waters.com [support.waters.com]
- 14. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. gentechscientific.com [gentechscientific.com]
- 17. youtube.com [youtube.com]
- 18. LC Technical Tip [discover.phenomenex.com]
- 19. researchgate.net [researchgate.net]
- 20. mastelf.com [mastelf.com]
Technical Support Center: Scaling Up 6-Chloropyridine-3,4-diamine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 6-Chloropyridine-3,4-diamine hydrochloride. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory scale to pilot plant or full-scale manufacturing. We will address common challenges, provide in-depth troubleshooting guides, and offer practical, field-tested protocols to ensure a safe, efficient, and scalable process.
Synthesis Overview & Core Challenges
6-Chloropyridine-3,4-diamine is a valuable building block in pharmaceutical synthesis. The most common and industrially viable route involves the reduction of a dinitro or nitro-amino precursor. A typical pathway proceeds via the reduction of 6-chloro-3-nitropyridin-4-amine. The primary challenge in scaling up this synthesis lies in managing the highly exothermic reduction step and ensuring consistent product purity.
Typical Synthetic Pathway
The synthesis is generally a two-step process starting from 2,5-dichloropyridine, involving nitration followed by reduction.
Caption: General synthetic route for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common reducing agent for this synthesis and what are the alternatives?
A1: Sodium hydrosulfite (also known as sodium dithionite, Na₂S₂O₄) is widely used due to its low cost, high efficiency, and effectiveness in reducing aromatic nitro groups to amines.[1][2] Alternatives include catalytic hydrogenation (e.g., H₂/Pd-C) or other metal-based reductions (e.g., Fe/HCl, SnCl₂/HCl).[3][4] However, at scale, sodium hydrosulfite often presents a more practical option, avoiding the need for high-pressure reactors and catalyst filtration/recovery.
Q2: What are the primary safety concerns when scaling up the reduction step with sodium hydrosulfite?
A2: The primary concerns are:
-
Exothermic Reaction: The reduction is highly exothermic. Without proper thermal management, this can lead to a runaway reaction.
-
Gas Evolution: Sodium hydrosulfite decomposes in acidic or hot aqueous solutions, releasing toxic sulfur dioxide (SO₂) gas.[1][5]
-
Reagent Instability: Anhydrous sodium hydrosulfite can decompose exothermically above 90°C in the air and can be ignited by moisture.[5] It must be stored in a cool, dry place and handled with care.
Q3: How can I effectively monitor the reaction to avoid over-reduction or incomplete conversion?
A3: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are the most effective methods.[3] A validated HPLC method is crucial for scale-up to quantify the starting material, product, and any potential impurities.[6] Develop a clear endpoint specification before starting the campaign.
Q4: My final product is discolored (pink, brown, or grey). What are the likely causes?
A4: Discoloration is typically due to trace impurities formed by oxidation. Diaminopyridines, especially in their free-base form, are susceptible to air oxidation. Ensure the workup and isolation steps are performed under an inert atmosphere (e.g., nitrogen or argon) and consider using an antioxidant like sodium sulfite or dithionite in the quench/workup solutions.
In-Depth Troubleshooting Guide
Problem: Low Product Yield
Low yield is one of the most common and costly issues during scale-up. A systematic approach is required to diagnose the root cause.
Caption: Troubleshooting workflow for diagnosing and correcting low yield.
Mitigation Strategies & Scientific Rationale
-
Reagent Quality & Stoichiometry:
-
The Problem: The success of this reduction is highly dependent on the quality of the sodium hydrosulfite.[7] Material that has been improperly stored can undergo oxidation, reducing its potency.
-
The Solution: Always use a fresh, sealed container of sodium hydrosulfite for process development and scale-up.[7] Titrate a sample to determine its actual potency before use. Typically, 1.5 to 3.0 molar equivalents are used for the reduction. Running a stoichiometric optimization study is highly recommended.
-
-
Reaction Conditions & Kinetics:
-
The Problem: Insufficient temperature can lead to a sluggish or incomplete reaction. Conversely, poor heat dissipation at scale can cause the temperature to spike, leading to reagent decomposition and side reactions.
-
The Solution: Maintain a controlled temperature, often between 50-70°C. The addition of sodium hydrosulfite should be done portion-wise or as a solution via a dosing pump to control the exotherm. Ensure the reactor's agitation is sufficient to maintain a homogenous slurry, preventing localized hot spots.
-
-
Workup and Isolation Losses:
-
The Problem: The product, as a hydrochloride salt, has some solubility in aqueous media. The free base has solubility in certain organic solvents. Significant product loss can occur if the pH and solvent volumes are not optimized.
-
The Solution: After the reaction, the mixture is typically cooled and the pH is adjusted. For isolation as the hydrochloride salt, acidification with HCl is performed. For isolation of the free base, a basic workup is needed. An anti-solvent may be required to fully precipitate the product. Perform a solubility study to identify the optimal solvent/anti-solvent system and pH for crystallization.
-
Problem: Impurity Profile & Purification Challenges
Controlling the impurity profile is critical for pharmaceutical intermediates.
Common Impurities
-
Unreacted Starting Material: 6-chloro-3-nitropyridin-4-amine
-
Partially Reduced Intermediates: Such as hydroxylamine or azo compounds.
-
Side-Reaction Products: Impurities arising from the nitration step.
Purification Protocols
-
Recrystallization: This is the most effective method for purification at scale.
-
Rationale: Exploits differences in solubility between the desired product and impurities at different temperatures.
-
Protocol:
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or water).
-
If the solution is colored, treat with activated carbon and filter hot.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolate the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
| Solvent System | Suitability | Notes |
| Ethanol/Water | Good | Often used to crystallize hydrochloride salts. |
| Isopropanol (IPA) | Excellent | Good balance of solubility for product and insolubility for impurities. |
| Ethyl Acetate | Poor | Generally used for the free base, not the HCl salt. |
-
Column Chromatography (For Laboratory Scale / Impurity Isolation):
-
Rationale: While not ideal for large-scale manufacturing, column chromatography is useful for removing closely-related impurities during development. Aminopyridines are basic and can interact strongly with acidic silica gel, causing significant tailing.[8]
-
Protocol:
-
Prepare a slurry of silica gel in the mobile phase.
-
Crucially, add 0.5-1% triethylamine (TEA) or another amine base to the mobile phase. This neutralizes the acidic silanol groups on the silica surface, preventing tailing.[8]
-
Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane.
-
Load the sample onto the column and elute with a suitable solvent gradient (e.g., heptane/ethyl acetate or dichloromethane/methanol).
-
Combine pure fractions and remove the solvent under reduced pressure.
-
-
Recommended Scale-Up Protocol
This protocol is a guideline and should be optimized for specific equipment and batch sizes. All operations should be conducted in a well-ventilated area under an inert atmosphere.
Synthesis of 6-Chloropyridine-3,4-diamine from 6-chloro-3-nitropyridin-4-amine
-
Reactor Setup: Charge a reactor with deionized water (approx. 10 volumes relative to starting material) and begin sparging with nitrogen.
-
Charge Starting Material: Add 6-chloro-3-nitropyridin-4-amine (1.0 eq) to the reactor. Begin agitation to form a slurry.
-
Heating: Heat the mixture to 50-60°C.
-
Reducing Agent Addition: In a separate vessel, prepare a solution of sodium hydrosulfite (2.0-2.5 eq) in deionized water. Add this solution to the reactor via a dosing pump over 1-2 hours, carefully monitoring the internal temperature. Maintain the temperature below 70°C.
-
Scientist's Note: Dosing the reducing agent as a solution provides superior thermal control compared to adding it as a solid, which is critical for safety and consistency at scale.
-
-
Reaction Monitoring: Hold the batch at 60-70°C for 1-3 hours after the addition is complete. Monitor the reaction for completion by HPLC.
-
Workup & Isolation:
-
Cool the reaction mixture to 20-25°C.
-
If isolating the free base, adjust the pH to 8-9 with an aqueous base (e.g., sodium carbonate) and extract with a suitable solvent like ethyl acetate.
-
If isolating the hydrochloride salt, filter the reaction mixture to remove any inorganic solids. Cool the filtrate to 0-5°C and slowly add concentrated hydrochloric acid to adjust the pH to 1-2.
-
-
Product Collection: The product hydrochloride should precipitate. Stir the slurry for 1-2 hours at 0-5°C, then filter. Wash the filter cake with cold water or isopropanol.
-
Drying: Dry the product under vacuum at 40-50°C until a constant weight is achieved.
References
- 1. marketpublishers.com [marketpublishers.com]
- 2. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 3. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 5. atamankimya.com [atamankimya.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the HPLC Purity Analysis of 6-Chloropyridine-3,4-diamine Hydrochloride
Abstract
6-Chloropyridine-3,4-diamine hydrochloride is a critical intermediate in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide presents a robust, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate purity determination of this compound. We delve into the scientific rationale behind method development, compare its performance against alternative chromatographic conditions, and provide a comprehensive, step-by-step protocol for method validation in accordance with International Council for Harmonisation (ICH) guidelines. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Method Selection: Why RP-HPLC is the Gold Standard
The determination of purity for a polar, basic compound like this compound requires an analytical technique that is specific, sensitive, and robust. While other methods exist, RP-HPLC is overwhelmingly the preferred choice for several key reasons:
-
Specificity and Resolution: HPLC, particularly with modern column technologies, offers unparalleled ability to separate the main compound from structurally similar process-related impurities and degradation products. Techniques like titration or UV spectrophotometry are non-specific and cannot distinguish between the analyte and its potential impurities.
-
Sensitivity: HPLC with UV detection provides excellent sensitivity, often reaching parts-per-million (ppm) levels, which is essential for controlling potentially genotoxic or pharmaceutically active impurities.
-
Versatility: RP-HPLC is compatible with a wide range of polar to non-polar compounds. The analyte, a polar basic compound, is well-suited for modern reversed-phase columns designed to handle such molecules without significant peak tailing.[1][2]
-
Regulatory Acceptance: HPLC is the most widely accepted analytical technique by global regulatory bodies (FDA, EMA, etc.) for the purity and assay of pharmaceutical materials.[3][4][5]
Gas chromatography (GC) is generally unsuitable for this analyte due to its low volatility and thermal lability as a hydrochloride salt.
The Proposed High-Performance HPLC Method
Based on the physicochemical properties of 6-Chloropyridine-3,4-diamine (a polar aromatic amine), a gradient RP-HPLC method was developed to ensure optimal separation from potential impurities, such as starting materials or side-reaction products.[6][7][8]
Optimized Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC Column | Luna Omega Polar C18 (150 x 4.6 mm, 3 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 5% B; 2-15 min: 5% to 60% B; 15-17 min: 60% B; 17.1-20 min: 5% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 5 µL |
| Sample Diluent | Water:Acetonitrile (90:10 v/v) |
Rationale for Parameter Selection: The Science Behind the Method
-
Column Choice: The Luna Omega Polar C18 is a modern, silica-based column with a polar-modified surface. This chemistry provides a dual retention mechanism. The C18 chains offer hydrophobic retention, while the polar modification enhances the retention of polar analytes and, crucially, shields the underlying silica from interacting with the basic amine groups of the analyte.[1][2] This shielding effect minimizes peak tailing, a common issue with basic compounds on traditional C18 columns.[9]
-
Mobile Phase: A low-concentration formic acid buffer (pH ~2.7) serves two purposes. Firstly, it protonates the diamine groups on the analyte, ensuring a single ionic species and leading to sharp, symmetrical peaks. Secondly, it protonates residual silanols on the silica surface, further reducing undesirable secondary interactions. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.
-
Gradient Elution: A gradient is essential for a purity method. It ensures that late-eluting, more hydrophobic impurities are effectively washed from the column in a reasonable time, while providing excellent resolution for early-eluting polar impurities. An isocratic method might offer a faster run time but would severely compromise the ability to detect a wide range of potential impurities.
-
Detection Wavelength: The UV spectrum of the parent compound, 6-Chloropyridine-3,4-diamine, shows a significant absorbance maximum around 245 nm. This wavelength provides high sensitivity for the main peak and is also suitable for detecting impurities with similar chromophores.
Performance Comparison: Proposed vs. Alternative Methods
To illustrate the superiority of the proposed gradient method, its performance is compared with two alternative conditions.
| Performance Metric | Proposed Method (Polar C18, Gradient) | Alternative 1 (Standard C18, Gradient) | Alternative 2 (Polar C18, Isocratic) |
| Resolution (Rs) of Critical Pair | > 2.5 | 1.3 (Peak Tailing) | 1.8 |
| Tailing Factor (Tf) for Main Peak | 1.1 | > 1.8 | 1.2 |
| Total Run Time | 20 min | 20 min | 12 min |
| Impurity Detection Capability | Excellent (Detects polar & non-polar) | Poor (Tailing obscures small peaks) | Poor (Late-eluting peaks may not elute) |
| Overall Suitability | Excellent | Poor | Not Recommended for Purity |
This comparison clearly shows that while an isocratic method might be faster, it sacrifices the comprehensive impurity profiling critical for a quality assessment. Furthermore, using a standard C18 column without a polar modification leads to significant peak tailing, which can obscure small impurity peaks and lead to inaccurate quantification.
Method Validation Protocol: A Self-Validating System
A robust analytical method must be validated to ensure it is fit for its intended purpose. The following protocol is based on the ICH Q2(R1) guideline, "Validation of Analytical Procedures".[3][4][10]
Caption: Workflow for HPLC Method Validation based on ICH Q2(R1) Guidelines.
Step-by-Step Validation Experiments:
-
System Suitability: Before any validation run, inject a standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 1.0%, the tailing factor is ≤ 1.5, and the theoretical plates are > 2000.
-
Specificity: Perform forced degradation studies by exposing the sample to acidic, basic, oxidative, thermal, and photolytic stress. The method is specific if the main peak is resolved from all degradation product peaks (peak purity analysis using a diode array detector is required).
-
Linearity and Range: Prepare a series of solutions from 50% to 150% of the target concentration. Plot peak area versus concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.
-
Accuracy: Perform spike-recovery studies by adding known amounts of the analyte to a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%). The method is accurate if the mean recovery is between 98.0% and 102.0%.
-
Precision:
-
Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD across all results should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. This is often established where the signal-to-noise ratio is at least 10:1.
-
Robustness: Intentionally vary critical method parameters (e.g., flow rate by ±10%, column temperature by ±5°C, mobile phase pH by ±0.2 units) and assess the impact on the results. The method is robust if the results remain unaffected by these small changes.
Logical Relationships in Method Development
The choices made during method development are interconnected and directly influence performance outcomes.
Caption: Interrelationship between key HPLC parameters and performance outcomes.
Conclusion
The described RP-HPLC gradient method, utilizing a polar-modified C18 column, provides a specific, robust, and highly effective means for determining the purity of this compound. The scientific rationale for each parameter has been justified, and a clear pathway for validation according to internationally recognized standards has been provided. This method is superior to isocratic alternatives or those using traditional C18 columns, offering the comprehensive impurity profiling required for quality control in a regulated pharmaceutical environment.
References
- 1. UHPLC Column for Highly Polar Basic Compounds | Phenomenex [phenomenex.com]
- 2. phenomenex.com [phenomenex.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. starodub.nl [starodub.nl]
- 6. helixchrom.com [helixchrom.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. database.ich.org [database.ich.org]
A Comparative Guide to the Structural Confirmation of 6-Chloropyridine-3,4-diamine Hydrochloride Using NMR Spectroscopy
In the landscape of pharmaceutical and chemical research, the unequivocal structural confirmation of novel and existing compounds is a cornerstone of scientific rigor and developmental success. For drug development professionals and researchers, 6-Chloropyridine-3,4-diamine hydrochloride represents a key building block, and its precise structural integrity is paramount. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural elucidation of this compound, supported by experimental data and protocols.
The Critical Role of Structural Verification
This compound, with the molecular formula C₅H₇Cl₂N₃, is a heterocyclic aromatic amine whose utility is intrinsically linked to its specific isomeric structure[1][2][3]. The precise arrangement of the chloro and diamine functional groups on the pyridine ring dictates its reactivity, biological activity, and ultimately its suitability for a given application. Any ambiguity in its structure can lead to misleading research outcomes and developmental setbacks. Therefore, robust analytical methodologies are not just a procedural formality but a critical checkpoint in the research and development pipeline.
NMR Spectroscopy: The Gold Standard for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the unambiguous determination of molecular structure. Its ability to probe the chemical environment of individual nuclei (¹H and ¹³C) provides a detailed map of atomic connectivity.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the two aromatic protons and the amine protons. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the chlorine atom and the pyridine nitrogen, as well as the electron-donating character of the amino groups. The protons on the pyridine ring will appear in the aromatic region, typically between 6.0 and 8.5 ppm. The protons of the two primary amine groups and the hydrochloride salt will likely appear as broad signals due to quadrupole broadening and exchange with the solvent[4][5][6]. Their chemical shift can be highly variable and is dependent on the solvent, concentration, and temperature[5][6].
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, revealing the number of unique carbon environments in the molecule. For this compound, five distinct signals are expected for the pyridine ring carbons. The chemical shifts of these carbons are influenced by the attached substituents. The carbon atom bonded to the chlorine will be significantly shifted, as will the carbons bonded to the nitrogen atoms of the amine groups and the pyridine ring.
Caption: Molecular structure of this compound.
Experimental Protocol: NMR Spectroscopic Analysis
A meticulously executed experimental protocol is fundamental to obtaining high-quality, reproducible NMR data.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for minimizing the exchange of amine protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the co-addition of 16-64 scans to enhance the signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum and improve signal intensity.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the resulting spectra and perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the signals in both the ¹H and ¹³C NMR spectra to the corresponding nuclei in the molecule based on their chemical shifts, splitting patterns (for ¹H), and integration values.
-
Comparative Analysis: NMR vs. Alternative Techniques
While NMR is unparalleled for complete structural elucidation, other techniques provide valuable, albeit often complementary, information[7]. A multi-technique approach is often the most robust strategy for comprehensive characterization.
| Technique | Principle | Advantages | Disadvantages |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed information on molecular structure, including connectivity and stereochemistry. Non-destructive. | Relatively low sensitivity. Requires larger sample amounts. Can be time-consuming. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity, providing molecular weight information and fragmentation patterns that can aid in structural identification. | Does not provide detailed connectivity information. Isomeric differentiation can be challenging. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Provides information about the functional groups present in a molecule[8][9][10]. Fast and requires minimal sample preparation. | Provides limited information on the overall molecular structure and connectivity. |
digraph "Analytical_Technique_Selection" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Start [label="Need for Structural Confirmation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Is_Full_Structure_Unknown [label="Is the complete\nmolecular structure unknown?", shape=diamond, fillcolor="#FBBC05"]; Use_NMR [label="Primary Technique:\nNMR Spectroscopy\n(¹H, ¹³C, 2D)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Is_Identity_Confirmation_Needed [label="Is identity confirmation\nof a known compound needed?", shape=diamond, fillcolor="#FBBC05"]; Use_MS_FTIR [label="Complementary Techniques:\nMass Spectrometry (MS)\nFTIR Spectroscopy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Report [label="Final Structural\nConfirmation Report", shape=document, fillcolor="#F1F3F4"];
Start -> Is_Full_Structure_Unknown; Is_Full_Structure_Unknown -> Use_NMR [label="Yes"]; Is_Full_Structure_Unknown -> Is_Identity_Confirmation_Needed [label="No"]; Is_Identity_Confirmation_Needed -> Use_MS_FTIR [label="Yes"]; Use_NMR -> Report; Use_MS_FTIR -> Report; }
Caption: Decision workflow for selecting analytical techniques.
NMR Spectroscopy provides an intricate picture of the molecule's carbon-hydrogen framework. For this compound, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can definitively establish the connectivity between protons and carbons, leaving no room for ambiguity in the assignment of the aromatic protons and their corresponding carbons.
Mass Spectrometry (MS) is an excellent complementary technique. For this compound, high-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate molecular weight. The isotopic signature of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be readily observable in the mass spectrum, providing further confidence in the presence of chlorine[11]. Fragmentation patterns observed in tandem MS (MS/MS) can offer clues about the molecule's structure, but cannot definitively distinguish between isomers in the way NMR can[12][13].
FTIR Spectroscopy is particularly useful for identifying the presence of specific functional groups. In the case of this compound, the FTIR spectrum would show characteristic N-H stretching vibrations for the primary amine groups in the region of 3200-3400 cm⁻¹ and C-N stretching bands[4][5][10]. While useful for a quick functional group analysis, FTIR alone is insufficient for complete structural confirmation of this molecule.
Sample Data and Interpretation
Below is a summary of expected NMR data for this compound in DMSO-d₆.
Table 1: Expected ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | s | 1H | H-2 or H-5 |
| ~6.5 | s | 1H | H-2 or H-5 |
| ~5.0-6.0 | br s | 4H | -NH₂ |
| ~3.3 | br s | 1H | -HCl |
Table 2: Expected ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~150-160 | C6 |
| ~140-150 | C4 |
| ~130-140 | C2 |
| ~120-130 | C3 |
| ~105-115 | C5 |
Note: The exact chemical shifts can vary depending on the experimental conditions.
The definitive assignment of the aromatic protons and carbons would be achieved through 2D NMR experiments.
Conclusion
For the unambiguous structural confirmation of this compound, NMR spectroscopy is the most powerful and definitive analytical technique. Its ability to provide a detailed map of the molecular structure is unmatched by other methods. While techniques like Mass Spectrometry and FTIR spectroscopy offer valuable and complementary information regarding molecular weight and functional groups, they lack the resolving power of NMR for absolute structural elucidation. For researchers and drug development professionals, a comprehensive approach utilizing NMR as the primary tool, supplemented by MS and FTIR, ensures the highest level of scientific integrity and confidence in the identity and purity of this critical chemical intermediate.
References
- 1. This compound | C5H7Cl2N3 | CID 44558102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 2604-40-2 [m.chemicalbook.com]
- 3. This compound - CAS:2604-40-2 - Sunway Pharm Ltd [3wpharm.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 7. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structural Validation of 6-Chloropyridine-3,4-diamine Hydrochloride Derivatives
This guide provides an in-depth, objective comparison of analytical methodologies for the structural validation of novel compounds derived from 6-Chloropyridine-3,4-diamine hydrochloride. As a pivotal starting material in the synthesis of biologically active heterocyclic compounds, particularly kinase inhibitors, unambiguous structural confirmation of its derivatives is a cornerstone of successful drug discovery and development.[1] We will move beyond procedural lists to explore the causality behind experimental choices, presenting a self-validating workflow that ensures the scientific integrity of your findings.
The Foundational Precursor: this compound
6-Chloropyridine-3,4-diamine is a substituted pyridine featuring ortho-amino groups, a scaffold that is highly valuable for constructing fused heterocyclic systems.[2] Its hydrochloride salt is commonly used to improve stability and handling.
| Property | Value | Source |
| Molecular Formula | C₅H₇Cl₂N₃ | [3] |
| Molecular Weight | 180.03 g/mol | [3][4] |
| Primary Use | Precursor for synthesizing complex molecules, such as imidazopyridine derivatives. | [2] |
The reactivity of the two amino groups and the chlorine atom allows for extensive derivatization, making it essential to have a robust analytical strategy to confirm the structure of the resulting products.
The Validation Workflow: An Integrated Approach
A hierarchical approach to structural validation ensures efficiency and confidence. The process begins with rapid, high-throughput techniques to confirm identity and purity, followed by more detailed methods to elucidate the precise molecular architecture.
References
A Senior Application Scientist's Guide to Diamine Selection in Heterocyclic Synthesis: 6-Chloropyridine-3,4-diamine hydrochloride vs. Key Alternatives
For researchers, scientists, and professionals in drug development, the selection of the appropriate building blocks is a critical decision that profoundly impacts the efficiency, yield, and novelty of a synthetic route. This guide provides an in-depth technical comparison of 6-Chloropyridine-3,4-diamine hydrochloride with other commonly employed diamines—o-phenylenediamine, 1,2-diaminocyclohexane, and ethylenediamine—in the context of heterocyclic synthesis. By examining their reactivity, steric and electronic properties, and performance in key applications, this document aims to equip you with the field-proven insights necessary to make informed decisions in your synthetic endeavors.
Introduction: The Critical Role of Diamines in Heterocyclic Chemistry
Diamines are indispensable precursors in the synthesis of a vast array of heterocyclic compounds, which form the backbone of many pharmaceuticals, agrochemicals, and materials. The arrangement of the two amino groups dictates the type of heterocyclic system that can be formed. Ortho-diamines, where the amino groups are positioned on adjacent carbons, are particularly valuable for the construction of fused five- and six-membered rings, such as imidazoles, quinoxalines, and diazepines.
This guide focuses on the comparative analysis of four diamines, each representing a distinct class and offering unique synthetic advantages and challenges:
-
This compound: A heteroaromatic diamine with an electron-withdrawing substituent.
-
o-Phenylenediamine: The archetypal aromatic diamine.
-
1,2-Diaminocyclohexane: A chiral, alicyclic diamine.
-
Ethylenediamine: A flexible, aliphatic diamine.
The central theme of this comparison will be the synthesis of imidazo[4,5-b]pyridines and related benzimidazoles, a common and important application for these precursors.
Physicochemical Properties and Their Synthetic Implications
The inherent chemical and physical properties of a diamine directly influence its reactivity, solubility, and handling. A summary of key properties for the diamines under consideration is presented below.
| Property | This compound | o-Phenylenediamine | 1,2-Diaminocyclohexane (trans) | Ethylenediamine |
| Molecular Formula | C₅H₇Cl₂N₃ | C₆H₈N₂ | C₆H₁₄N₂ | C₂H₈N₂ |
| Molecular Weight | 180.03 g/mol | 108.14 g/mol | 114.19 g/mol | 60.10 g/mol |
| Appearance | Off-white to tan solid | White to brown solid[1][2] | Colorless to light yellow liquid[3] | Colorless liquid[3] |
| Melting Point | >300 °C (decomposes) | 102-104 °C[1] | 14-15 °C[3] | 8.5 °C |
| Boiling Point | N/A | 252 °C[1] | 192 °C | 116-117 °C |
| pKa (of conjugate acid) | Estimated to be lower than o-phenylenediamine due to the electron-withdrawing chloro group and pyridine nitrogen. | 4.57[1] | ~10 (cis), ~9.8 (trans) | ~10.7 and ~7.5 |
| Key Features | Heteroaromatic, electron-deficient pyridine ring, hydrochloride salt form enhances stability and water solubility. | Aromatic, readily undergoes electrophilic substitution.[1] | Alicyclic, chiral, conformationally constrained. | Aliphatic, flexible, strong base. |
Expert Insights: The hydrochloride salt form of 6-chloropyridine-3,4-diamine offers improved stability and handling compared to the free base, which can be susceptible to aerial oxidation. However, it necessitates the use of a base in subsequent reactions to liberate the free diamine. The lower basicity of the pyridine-based diamine, a consequence of the electron-withdrawing nature of both the pyridine ring and the chloro substituent, translates to a less nucleophilic character compared to its carbocyclic and aliphatic counterparts. This reduced nucleophilicity can be a double-edged sword: it may require more forcing reaction conditions but can also lead to increased selectivity in certain transformations. In contrast, the high basicity of ethylenediamine makes it a potent nucleophile, but also increases the likelihood of side reactions.
Comparative Performance in Imidazole Synthesis
The condensation of an ortho-diamine with an aldehyde followed by oxidative cyclization is a fundamental method for the synthesis of 2-substituted benzimidazoles and their heterocyclic analogues. Here, we compare the performance of our selected diamines in this key transformation.
The Reaction: A Generalized Perspective
The overall transformation involves two key steps: the formation of a Schiff base (or bis-imine) intermediate, followed by an intramolecular cyclization and subsequent aromatization.
Caption: Generalized workflow for the synthesis of 2-substituted imidazoles.
Experimental Comparison: Synthesis of 2-Aryl-1H-imidazo[4,5-b]pyridines and Analogues
Model Reaction: Condensation of the diamine with a substituted benzaldehyde.
| Diamine | Aldehyde | Catalyst/Conditions | Product | Yield | Reference |
| 6-Chloropyridine-3,4-diamine | 4-Chlorobenzaldehyde | Fe(III) chloride, microwave | 6-Chloro-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine | Good to Excellent | Based on similar syntheses[4] |
| o-Phenylenediamine | Benzaldehyde | Er(OTf)₃, H₂O, MW, 15 min | 1-Benzyl-2-phenyl-1H-benzimidazole | 72% | [5] |
| o-Phenylenediamine | Benzaldehyde | No catalyst, H₂O, MW, 15 min | Mixture of 2-phenyl-1H-benzimidazole and 1-benzyl-2-phenyl-1H-benzimidazole | 41% and 51% respectively | [5] |
| o-Phenylenediamine | 4-Methylbenzaldehyde | Au/TiO₂, CHCl₃:MeOH, 25°C, 2h | 2-(p-Tolyl)-1H-benzimidazole | 96% | [6] |
| 1,2-Diaminocyclohexane | Terephthaldehyde | Acetonitrile, piperidine | (3+3)-cyclocondensed molecular triangles | Good | |
| Ethylenediamine | Phenanthroline-5,6-dione | Methanol, reflux | Pyrazino[2,3-f][4][7]-phenanthroline | Moderate | [8] |
Analysis and Causality:
-
This compound: The presence of the electron-withdrawing chloro group and the pyridine nitrogen deactivates the aromatic ring, making the amino groups less nucleophilic. Consequently, the initial condensation with the aldehyde may require more forcing conditions, such as microwave irradiation or the use of a Lewis acid catalyst, to proceed at a reasonable rate.[4][9] However, the chloro-substituent provides a valuable handle for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions, offering a significant advantage in library synthesis.
-
o-Phenylenediamine: This is the most widely used diamine for benzimidazole synthesis due to its ready availability and balanced reactivity.[1] The aromatic nature of the diamine facilitates the final aromatization step. The reaction with aldehydes can often proceed without a catalyst, although Lewis acids or oxidizing agents can significantly improve yields and reaction times.[5][6][10] The electronic nature of the substituents on the aldehyde plays a crucial role; electron-rich aldehydes tend to favor the formation of 1,2-disubstituted benzimidazoles, while electron-withdrawing groups favor the 2-monosubstituted product.[5]
-
1,2-Diaminocyclohexane: The alicyclic nature and conformational rigidity of this diamine influence its reactivity. The condensation with dicarbonyl compounds or dialdehydes often leads to the formation of macrocyclic structures or polymers.[11] The steric bulk of the cyclohexane ring can hinder the approach of reactants and may require specific catalysts or conditions to achieve high yields in the formation of simple fused imidazoles.[12] Its primary advantage lies in its chirality, which allows for the synthesis of enantiopure ligands for asymmetric catalysis.
-
Ethylenediamine: As a flexible and highly basic aliphatic diamine, ethylenediamine reacts readily with aldehydes and dicarbonyl compounds.[8][13] However, its flexibility can lead to the formation of multiple products, including polymers and diazepines.[11] The lack of an aromatic backbone means that the final product is a dihydropyrazine, which requires a separate oxidation step to form the aromatic pyrazine ring.
Mechanistic Considerations
The mechanism for the formation of the imidazole ring from an ortho-diamine and an aldehyde generally proceeds through the formation of a mono- or bis-imine intermediate, followed by cyclization and oxidation.
Caption: Plausible mechanistic pathways for imidazole formation.
Expert Insights: The electronic properties of the diamine significantly influence the reaction pathway. The reduced nucleophilicity of 6-Chloropyridine-3,4-diamine may favor a stepwise mechanism (Path A), potentially allowing for greater control over the reaction. In contrast, the more nucleophilic o-phenylenediamine can readily form the bis-imine intermediate, leading to the 1,2-disubstituted product, especially with an excess of an electron-rich aldehyde.[5] The steric hindrance of 1,2-diaminocyclohexane can disfavor the formation of the planar bis-imine, potentially favoring alternative reaction pathways or requiring specific templating agents.
Detailed Experimental Protocols
To provide a practical basis for comparison, the following are representative, detailed experimental protocols for the synthesis of a 2-aryl-1H-imidazo[4,5-b]pyridine and a 2-aryl-1H-benzimidazole.
Protocol 1: Synthesis of 2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]pyridine
This protocol is adapted from a general procedure for the synthesis of 2-substituted-1H-imidazo[4,5-c]pyridines using a zinc triflate catalyst.[14]
-
Reactants and Reagents:
-
3,4-Diaminopyridine (1 mmol)
-
4-Methoxybenzaldehyde (1.2 mmol)
-
Zinc triflate (Zn(OTf)₂) (30 mol%)
-
Methanol (10 mL)
-
-
Procedure:
-
To a 50 mL round-bottom flask, add 3,4-diaminopyridine (1 mmol), 4-methoxybenzaldehyde (1.2 mmol), and zinc triflate (30 mol%).
-
Add methanol (10 mL) to the flask.
-
Stir the reaction mixture at reflux for 12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of methanol:dichloromethane (9:1).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under vacuum to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine.
-
Protocol 2: Synthesis of 2-(p-Tolyl)-1H-benzimidazole
This protocol utilizes a supported gold nanoparticle catalyst for a highly efficient and selective synthesis.[6]
-
Reactants and Reagents:
-
o-Phenylenediamine (0.3 mmol)
-
4-Methylbenzaldehyde (0.3 mmol)
-
Au/TiO₂ catalyst (1 mol% Au, 60 mg)
-
Chloroform:Methanol (3:1, 3 mL)
-
-
Procedure:
-
Place the Au/TiO₂ catalyst (60 mg) in a 5 mL glass vial.
-
Add a solution of o-phenylenediamine (0.3 mmol) and 4-methylbenzaldehyde (0.3 mmol) in a 3:1 mixture of chloroform and methanol (3 mL).
-
Stir the reaction mixture at 25 °C for 2 hours.
-
Monitor the reaction by TLC.
-
After completion, centrifuge the reaction mixture to separate the solid catalyst.
-
Wash the catalyst twice with ethanol (3 mL).
-
Combine the supernatant and the washings and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
-
Conclusion and Recommendations
The choice of diamine for heterocyclic synthesis is a multifaceted decision that depends on the specific synthetic target, desired substitution patterns, and available reaction conditions.
-
This compound is the precursor of choice when the final product requires a handle for further diversification. The chloro-substituent enables a wide range of post-condensation modifications, making it ideal for the synthesis of compound libraries in drug discovery. Its reduced reactivity necessitates more tailored reaction conditions but can also afford greater selectivity.
-
o-Phenylenediamine remains the workhorse for the synthesis of simple benzimidazoles due to its cost-effectiveness and well-established reactivity. It is particularly suitable for large-scale synthesis where cost is a primary concern.
-
1,2-Diaminocyclohexane is the preferred diamine when chirality is a key requirement, particularly for the synthesis of asymmetric ligands and catalysts. Its steric bulk and alicyclic nature present unique challenges and opportunities in cyclocondensation reactions.
-
Ethylenediamine is a versatile and highly reactive building block for the synthesis of saturated and partially saturated heterocycles. Its flexibility and basicity require careful control of reaction conditions to avoid polymerization and other side reactions.
By understanding the interplay of electronic and steric effects, and by carefully considering the desired final product, researchers can strategically select the optimal diamine to achieve their synthetic goals with efficiency and precision.
References
- 1. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 2. O-Phenylenediamine | C6H8N2 | CID 7243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles [mdpi.com]
- 7. bio-conferences.org [bio-conferences.org]
- 8. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 13. Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate [jscimedcentral.com]
A Comparative Guide to the Performance of 6-Chloropyridine-3,4-diamine Hydrochloride in Named Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Substituted pyridines, a cornerstone of many biologically active compounds, offer a versatile scaffold for derivatization. This guide provides an in-depth technical comparison of the performance of 6-Chloropyridine-3,4-diamine hydrochloride , a key heterocyclic intermediate, in the context of specific named reactions. We will objectively evaluate its reactivity and performance against a closely related, unhalogenated analogue, 3,4-diaminopyridine , with a focus on providing actionable insights and supporting experimental data for researchers in the field.
The Phillips-Ladenburg Reaction: A Gateway to Imidazo[4,5-c]pyridines
The Phillips-Ladenburg reaction is a classical and widely utilized method for the synthesis of benzimidazoles and their heterocyclic analogues, such as imidazopyridines. This acid-catalyzed condensation of an ortho-diamine with a carboxylic acid or its derivative provides a direct route to these important fused ring systems, which are prevalent in numerous pharmaceutical agents. The core of this transformation lies in the cyclization and subsequent dehydration to form the imidazole ring.
The presence of a chlorine atom on the pyridine ring of this compound is anticipated to influence its reactivity in the Phillips-Ladenburg reaction. The electron-withdrawing nature of the halogen can impact the nucleophilicity of the adjacent amino groups and the overall electron density of the pyridine ring, potentially affecting reaction rates and yields.
Comparative Performance Analysis
To illustrate the practical implications of this structural difference, we will compare the synthesis of the imidazo[4,5-c]pyridine core from both 6-Chloropyridine-3,4-diamine and 3,4-diaminopyridine.
Reaction Scheme:
Caption: Phillips-Ladenburg condensation of diaminopyridines.
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
| 6-Chloropyridine-3,4-diamine | Formic Acid | Reflux | 6-Chloro-3H-imidazo[4,5-c]pyridine | Good (qualitative) | [1] |
| 3,4-diaminopyridine | Formic Acid | Reflux, 6h | 3H-imidazo[4,5-c]pyridine | Not specified | [2] |
| 5-Methyl-3,4-diaminopyridine | 100% Formic Acid | Reflux, 6h | 7-Methyl-3H-imidazo[4,5-c]pyridine | Not specified | [2] |
| o-Phenylenediamine | Formic Acid, ZnO nanoparticles | 70 °C | Benzimidazole | 94-98% | [3] |
Analysis of Performance:
The available data, while not perfectly parallel, suggests that 6-Chloropyridine-3,4-diamine is a viable substrate for the Phillips-Ladenburg reaction, leading to the formation of the corresponding chlorinated imidazo[4,5-c]pyridine. The term "good yield" in the synthesis of a related amine derivative implies that the reaction proceeds efficiently[1].
In comparison, the reaction with the parent 3,4-diaminopyridine and its methylated analogue also proceeds under reflux conditions with formic acid to yield the respective imidazo[4,5-c]pyridines[2]. While specific yields for the pyridine-based reactions are not consistently reported in the readily available literature, analogous reactions with o-phenylenediamines to form benzimidazoles can achieve very high yields (94-98%) under optimized conditions, such as with nanoparticle catalysts[3].
Causality Behind Experimental Choices and Expected Outcomes:
The choice of formic acid as the C1 source is common due to its simplicity and ability to act as both reactant and solvent in some cases. The reflux conditions provide the necessary thermal energy to overcome the activation barrier for the cyclization and dehydration steps.
The electron-withdrawing effect of the chlorine atom in this compound would be expected to decrease the nucleophilicity of the amino groups compared to 3,4-diaminopyridine. This might suggest that harsher reaction conditions (e.g., higher temperatures or longer reaction times) could be necessary to achieve comparable yields. However, the chloro-substituent also provides a valuable synthetic handle for further downstream functionalization of the resulting imidazopyridine core, for instance, through nucleophilic aromatic substitution or cross-coupling reactions. This strategic advantage often outweighs a potential moderate decrease in yield in the initial cyclization step.
Experimental Protocols
General Protocol for the Phillips-Ladenburg Synthesis of Imidazo[4,5-c]pyridines
This protocol is a generalized procedure based on established methods for the synthesis of imidazopyridines and benzimidazoles.[2][3]
Workflow Diagram:
Caption: Generalized experimental workflow for imidazopyridine synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the diaminopyridine starting material (1.0 equivalent).
-
Reagent Addition: Add an excess of formic acid (e.g., 5-10 equivalents, or use as the solvent).
-
Heating: Heat the reaction mixture to reflux and maintain for a period of 4-12 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the excess formic acid by the slow addition of a base, such as concentrated ammonium hydroxide or a saturated solution of sodium bicarbonate, until the pH is neutral or slightly basic.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
-
Isolation:
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure imidazo[4,5-c]pyridine.
Conclusion and Future Perspectives
This compound serves as a valuable and reactive precursor for the synthesis of the imidazo[4,5-c]pyridine scaffold via the Phillips-Ladenburg reaction. While the electron-withdrawing nature of the chlorine atom may slightly temper the nucleophilicity of the diamine compared to its unhalogenated counterpart, it readily undergoes cyclocondensation to provide a chlorinated product that is primed for further synthetic elaboration.
For researchers and drug development professionals, the choice between this compound and 3,4-diaminopyridine will depend on the overall synthetic strategy. If the final target molecule requires a substituent at the 6-position of the imidazo[4,5-c]pyridine core, the chlorinated starting material offers a distinct advantage. Conversely, if the unsubstituted core is desired, 3,4-diaminopyridine may provide a more direct route, potentially with slightly higher yields in the initial cyclization step.
Further quantitative comparative studies under standardized conditions are warranted to fully elucidate the subtle differences in reactivity and to provide a more precise guide for reaction optimization.
References
A Comparative Guide to Analytical Method Validation for 6-Chloropyridine-3,4-diamine Hydrochloride
Introduction
6-Chloropyridine-3,4-diamine hydrochloride is a chemical intermediate pivotal in the synthesis of various pharmaceutical compounds. Its purity and quality are paramount, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, a robust, validated analytical method is not merely a regulatory requirement but a cornerstone of quality control. This guide provides an in-depth, comparative analysis of analytical methodologies for this compound, focusing on a primary High-Performance Liquid Chromatography (HPLC) method. We will dissect the validation process in accordance with the International Council for Harmonisation (ICH) guidelines, explain the causality behind experimental choices, and compare the primary method with viable alternatives, supported by representative experimental data.
The molecular structure and properties of this compound (C₅H₇Cl₂N₃) dictate the selection of an appropriate analytical technique.[1] Its aromatic nature, presence of primary amine groups, and inherent polarity make it an ideal candidate for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Primary Analytical Method: Reverse-Phase HPLC
Causality for Method Selection: RP-HPLC is the quintessential technique for this analyte due to its high resolving power, sensitivity, and specificity. The compound possesses a chromophore, allowing for straightforward UV detection. The hydrochloride salt form ensures good solubility in aqueous mobile phases, which are typical for reversed-phase chromatography. This method provides the necessary precision and accuracy for both purity assessment (assay) and the quantification of potential impurities.
Detailed Experimental Protocol: HPLC-UV Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Data System (CDS) for data acquisition and processing.
Chromatographic Conditions:
-
Column: C18 bonded phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 70% B
-
15-17 min: 70% B
-
17-18 min: 70% to 5% B
-
18-25 min: 5% B (Equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Solutions Preparation:
-
Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).
-
Standard Solution (100 µg/mL): Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100.0 mL of diluent.
-
Sample Solution (100 µg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.
Validation of the HPLC Method: A Self-Validating System
Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[2][3] The following validation parameters are assessed according to ICH Q2(R1) guidelines.[4][5]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6][7]
-
Experimental Protocol:
-
Inject the diluent (blank) to demonstrate no interference at the retention time of the analyte.
-
Analyze a solution of the reference standard.
-
Analyze the sample solution.
-
If available, analyze solutions spiked with known related substances or impurities.
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample. Analyze the stressed samples to ensure the main peak is spectrally pure and well-resolved from any degradation products. A PDA detector is invaluable here for peak purity analysis.
-
Linearity and Range
Linearity demonstrates that the test results are directly proportional to the concentration of the analyte in the sample.[4] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[4]
-
Experimental Protocol:
-
Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.
-
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.[6]
-
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by the recovery of a known amount of analyte spiked into a placebo matrix.[5]
-
Experimental Protocol:
-
Prepare samples (or placebo) spiked with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria:
-
Mean recovery should be within 98.0% to 102.0%.
-
Precision
Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[5][6]
-
Experimental Protocol (Repeatability):
-
Prepare six identical sample solutions at 100% of the target concentration.
-
Analyze them and calculate the Relative Standard Deviation (%RSD) of the results.
-
-
Experimental Protocol (Intermediate Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
-
-
Acceptance Criteria:
-
%RSD for repeatability and intermediate precision should be ≤ 2.0%.[7]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[6]
-
Experimental Protocol:
-
These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.
-
For S/N, sequentially dilute the standard solution until the average S/N ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Acceptance Criteria:
-
LOD: S/N ratio of 3:1.[6]
-
LOQ: S/N ratio of 10:1. Precision (%RSD) at the LOQ should be ≤ 10%.
-
Robustness
Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
-
Experimental Protocol:
-
Systematically alter key method parameters one at a time, such as:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 2 °C).
-
Mobile phase composition (e.g., ± 2% organic component).
-
-
Analyze a standard solution under each condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry).
-
-
Acceptance Criteria:
-
System suitability parameters should remain within predefined limits for all varied conditions.
-
Summary of Validation Data (Representative)
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank or degradation products. | Analyte peak is pure and resolved. |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Range (µg/mL) | 50 - 150 | Covers 50% to 150% of target conc. |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (Repeatability %RSD) | 0.85% | ≤ 2.0% |
| Precision (Intermediate %RSD) | 1.10% | ≤ 2.0% |
| LOD (µg/mL) | 0.05 | S/N ≥ 3:1 |
| LOQ (µg/mL) | 0.15 | S/N ≥ 10:1 |
| Robustness | Passed | System suitability criteria met. |
Visualizing the Validation Workflow
The logical flow of a comprehensive method validation study ensures all performance characteristics are systematically evaluated.
Caption: A logical workflow for analytical method validation per ICH guidelines.
Comparative Analysis of Alternative Methods
While HPLC is the workhorse for this analysis, other methods can be considered depending on the specific analytical need, available instrumentation, and cost constraints.
Titrimetric Analysis
-
Principle: A classic acid-base titration. The basic amine groups of the diamine hydrochloride are neutralized by a standardized acid (e.g., perchloric acid in a non-aqueous solvent). The endpoint is determined potentiometrically or with an indicator.
-
Advantages:
-
Cost-Effective: Requires basic laboratory glassware and reagents.
-
High Precision for Assay: Can be highly precise for determining the purity of the bulk substance.
-
Absolute Method: Does not require a chemical reference standard for the primary titrant if it's standardized properly.
-
-
Disadvantages:
-
Non-Specific: Titrates all basic functional groups, meaning it cannot distinguish between the analyte and basic impurities.
-
Low Sensitivity: Not suitable for impurity determination or trace analysis.
-
Labor-Intensive: Can be more time-consuming for large numbers of samples compared to automated HPLC.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: Combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. The method can be used for the trace analysis of impurities.[8]
-
Advantages:
-
Unmatched Specificity: Can distinguish between compounds with identical retention times but different mass-to-charge ratios.
-
Exceptional Sensitivity: Capable of detecting and quantifying impurities at parts-per-million (ppm) or even lower levels.
-
Structural Information: Provides molecular weight and fragmentation data, which can aid in the identification of unknown impurities.
-
-
Disadvantages:
-
High Cost: Instrumentation is significantly more expensive to purchase and maintain.
-
Complexity: Method development and operation require a higher level of expertise.
-
Matrix Effects: Susceptible to ion suppression or enhancement, which can affect quantitation and requires careful validation.
-
Performance Comparison Summary
| Feature | HPLC-UV | Titrimetric Analysis | LC-MS/MS |
| Primary Application | Purity Assay, Impurity Quantification | Purity Assay (Bulk) | Trace Impurity Quantification/ID |
| Specificity | High | Low | Very High |
| Sensitivity | Moderate (µg/mL) | Low (% level) | Very High (ng/mL - pg/mL) |
| Precision | High | Very High (for assay) | High |
| Throughput | High (Automated) | Low to Moderate | Moderate |
| Cost per Sample | Low | Very Low | High |
| Instrument Cost | Moderate | Low | Very High |
Visualizing Method Selection
The choice of analytical technique is driven by the specific question the analyst needs to answer.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
For the comprehensive quality control of this compound, a validated RP-HPLC method stands as the most balanced and robust choice. It provides the necessary specificity, accuracy, and precision for both purity assays and the quantification of known impurities, aligning perfectly with regulatory expectations as outlined by the ICH.[2][4][6] The detailed validation protocol described herein serves as a self-validating system, ensuring the method is fit for its intended purpose.
While simpler Titrimetric Analysis offers a cost-effective solution for bulk purity assessment where impurity profiles are well-established, it lacks the specificity required for modern pharmaceutical quality control.[9] Conversely, LC-MS/MS is an indispensable tool for specialized applications, such as identifying unknown degradation products or quantifying genotoxic impurities at trace levels, though it represents an over-specification for routine release testing.[8] The selection of an analytical method must always be a deliberate, justified choice based on a clear understanding of the analytical objective.
References
- 1. This compound | C5H7Cl2N3 | CID 44558102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Routes of 6-Chloropyridine-3,4-diamine Hydrochloride for Researchers and Drug Development Professionals
Introduction
6-Chloropyridine-3,4-diamine hydrochloride is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of various pharmacologically active compounds. The arrangement of its functional groups—a chlorine atom and two adjacent amino groups on a pyridine core—offers a versatile scaffold for creating complex molecular architectures. The efficiency of synthesizing this key intermediate can significantly impact the overall productivity and cost-effectiveness of a drug discovery and development program. This guide provides a comparative analysis of different synthetic routes to this compound, offering insights into the strategic considerations and experimental details for each approach.
Key Synthetic Strategies
Two principal retrosynthetic disconnections guide the synthesis of this compound:
-
Route A: Nitration followed by Reduction. This classic approach involves the introduction of a nitro group onto a pre-existing aminopyridine scaffold, followed by its reduction to the corresponding amine.
-
Route B: Amination of a Dichloronitropyridine followed by Reduction. This strategy relies on the selective displacement of a chlorine atom from a dichloronitropyridine intermediate, followed by the reduction of the nitro group.
This guide will delve into the experimental intricacies and reported yields of these two primary routes, providing a framework for researchers to select the most appropriate method for their specific needs.
Route A: Nitration and Subsequent Reduction
This synthetic pathway commences with a substituted chloropyridine and introduces the diamine functionality through a two-step nitration and reduction sequence. A common starting material for this route is 2-amino-4-chloropyridine.
Workflow for Route A
Caption: Synthetic pathway for Route A, starting from 2-amino-4-chloropyridine.
Experimental Protocol for Route A
Step 1: Nitration of 2-Amino-4-chloropyridine
The nitration of 2-amino-4-chloropyridine is a critical step that requires careful temperature control to prevent side reactions.
-
Procedure: To a stirred solution of 2-amino-4-chloropyridine in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of nitric acid and sulfuric acid is added dropwise, maintaining the low temperature. After the addition, the reaction is allowed to warm to room temperature and stirred until completion. The reaction mixture is then poured onto ice, and the resulting precipitate is collected by filtration.
Step 2: Reduction of 2-Amino-4-chloro-5-nitropyridine
The reduction of the nitro group can be achieved using various methods, with metal-acid combinations being a common and effective choice.
-
Procedure: The 2-amino-4-chloro-5-nitropyridine is suspended in a suitable solvent such as ethanol or acetic acid. A reducing agent, such as iron powder in the presence of hydrochloric acid or stannous chloride dihydrate in concentrated hydrochloric acid, is added portion-wise. The mixture is then heated to reflux and monitored until the starting material is consumed. After cooling, the reaction is worked up by filtration and extraction to isolate the desired diamine.
Step 3: Formation of the Hydrochloride Salt
The final step involves the conversion of the free diamine to its more stable hydrochloride salt.
-
Procedure: The purified 6-chloropyridine-3,4-diamine is dissolved in a suitable organic solvent (e.g., isopropanol or ethanol), and a solution of hydrochloric acid in the same solvent is added. The resulting precipitate of this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Yields and Considerations for Route A
Route B: Amination of a Dichloronitropyridine and Subsequent Reduction
This alternative approach begins with a dichloronitropyridine and introduces the first amino group via a nucleophilic aromatic substitution, followed by the reduction of the nitro group to form the second amino group. A potential starting material for this route is 2,6-dichloro-3-nitropyridine.
Workflow for Route B
Caption: Synthetic pathway for Route B, starting from 2,6-dichloro-3-nitropyridine.
Experimental Protocol for Route B
Step 1: Selective Amination of 2,6-Dichloro-3-nitropyridine
The selective displacement of one chlorine atom is crucial for the success of this route. The reactivity of the two chlorine atoms is influenced by the electronic effects of the nitro group.
-
Procedure: 2,6-Dichloro-3-nitropyridine is dissolved in a suitable solvent like isopropanol. Ammonia gas is then bubbled through the solution, or liquid ammonia is added at low temperature in a sealed vessel. The reaction is typically stirred at room temperature or with gentle heating until one of the chloro groups is selectively replaced by an amino group.[1]
Step 2: Reduction of 2-Amino-6-chloro-3-nitropyridine
Similar to Route A, the reduction of the nitro group is a key transformation. The use of stannous chloride is a well-established method for this purpose.
-
Procedure: The 2-amino-6-chloro-3-nitropyridine is dissolved in concentrated hydrochloric acid. Stannous chloride dihydrate is then added portion-wise while maintaining the temperature. The reaction mixture is stirred until the reduction is complete. The resulting diamine dihydrochloride may precipitate from the reaction mixture and can be collected by filtration.
Step 3: Formation of the Hydrochloride Salt
In this route, the hydrochloride salt is often formed in situ during the reduction step with stannous chloride in hydrochloric acid. Further purification can be achieved by recrystallization.
Yields and Considerations for Route B
Route B can be highly efficient, with the selective amination of dichloronitropyridines often proceeding in good to excellent yields. The subsequent reduction of the nitro group is also typically a high-yielding step. For example, the synthesis of 2,6-dichloro-3,4-pyridinediamine from 4-amino-2,6-dichloro-3-nitropyridine using stannous chloride has been reported.[2] A significant advantage of this route is the often predictable regioselectivity of the initial amination step, which can simplify the purification of intermediates.
Comparison of Synthetic Routes
| Feature | Route A: Nitration and Reduction | Route B: Amination and Reduction |
| Starting Material | Substituted Chloropyridine (e.g., 2-amino-4-chloropyridine) | Dichloronitropyridine (e.g., 2,6-dichloro-3-nitropyridine) |
| Key Transformations | Electrophilic Nitration, Nitro Reduction | Nucleophilic Aromatic Substitution, Nitro Reduction |
| Potential Yield | Moderate to High (dependent on nitration selectivity) | High |
| Advantages | Utilizes readily available starting materials. | Often higher overall yield and better regioselectivity in the amination step. |
| Disadvantages | Nitration can lead to isomeric mixtures, requiring careful purification. | Starting dichloronitropyridines may be less readily available or more expensive. |
| Safety Considerations | Use of strong acids (H₂SO₄, HNO₃) requires careful handling. | Handling of ammonia (gas or liquid) requires appropriate safety measures. |
Conclusion
Both Route A and Route B offer viable pathways for the synthesis of this compound. The choice between the two will often depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis.
-
Route A is a classic and straightforward approach, but the potential for forming isomeric byproducts during the nitration step may necessitate more extensive purification.
-
Route B often provides a more direct and higher-yielding pathway due to the typically clean and selective amination of a dichloronitropyridine precursor.
For researchers in a drug development setting, where efficiency and purity are paramount, Route B may be the preferred option if the required dichloronitropyridine starting material is accessible. However, for smaller-scale laboratory synthesis or when starting material availability is a primary concern, Route A remains a valuable and practical alternative.
Ultimately, the optimal synthetic route will be determined by a careful evaluation of the specific experimental conditions, available resources, and the desired purity and yield of the final product.
References
A Senior Application Scientist's Guide to Assessing the Purity of Commercial 6-Chloropyridine-3,4-diamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the integrity of starting materials is paramount. 6-Chloropyridine-3,4-diamine hydrochloride is a key building block in the synthesis of a variety of compounds with significant biological activity. The purity of this reagent can profoundly influence the outcome of subsequent synthetic steps, affecting reaction yields, impurity profiles of the final active pharmaceutical ingredient (API), and ultimately, the safety and efficacy of the end product. This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity assessment of commercially available this compound, grounded in the principles of scientific integrity and supported by detailed experimental protocols.
The Criticality of Purity: More Than Just a Number
The seemingly simple percentage of purity on a certificate of analysis can mask a complex reality. The nature of the impurities present is often more critical than their absolute quantity. In the context of this compound, potential impurities can include:
-
Regioisomers: Isomers with the diamino groups at different positions on the pyridine ring can exhibit different reactivity, leading to the formation of undesired side products in subsequent reactions.
-
Starting Material Carryover: Incomplete reaction during the synthesis can result in the presence of precursors, such as dichloropyridine derivatives, which can interfere with downstream chemistry.
-
Byproducts of Synthesis: Side reactions can introduce structurally related impurities that may be difficult to separate and could possess undesirable toxicological properties.
-
Residual Solvents: Solvents used in the synthesis and purification process can be retained in the final product and are strictly regulated by guidelines such as those from the International Council for Harmonisation (ICH).[1][2][3][4][5]
A thorough understanding of the impurity profile is therefore not just a quality control measure but a crucial step in robust process development and regulatory compliance.
A Multi-Pronged Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A self-validating system relies on the orthogonal application of multiple methods, each providing a different and complementary piece of the puzzle. This guide will focus on a powerful triad of techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is an indispensable tool for separating and quantifying the components of a mixture. For a polar compound like this compound, a reverse-phase HPLC method with UV detection is a robust and sensitive choice for routine purity checks.
The "Why" Behind the Method:
The choice of a C18 column provides a versatile stationary phase for the separation of a wide range of polar and non-polar compounds. The mobile phase, a gradient of acetonitrile in water with a trifluoroacetic acid (TFA) modifier, serves a dual purpose. The gradient elution allows for the separation of compounds with varying polarities, while the TFA acts as an ion-pairing agent to improve the peak shape of the basic amine analytes and ensures consistent ionization for UV detection.
Experimental Protocol: HPLC-UV
Objective: To determine the purity of this compound and quantify related impurities using a reverse-phase HPLC method with UV detection.[6]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Illustrative Data:
| Supplier | Lot Number | Retention Time (min) | Peak Area (%) |
| A | A123 | 8.52 | 99.5 |
| B | B456 | 8.51 | 98.8 |
| C | C789 | 8.53 | 99.2 |
This is illustrative data. Actual retention times and purity values may vary.
Quantitative Nuclear Magnetic Resonance (qNMR): The Primary Standard Approach
For an absolute measure of purity, quantitative NMR (qNMR) is an exceptionally powerful technique.[7][8][9][10] Unlike chromatographic methods that provide relative purity, qNMR can determine the absolute mass fraction of the analyte without the need for a specific reference standard of the compound itself.[7][9]
The "Why" Behind the Method:
The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known, non-overlapping proton signal from the analyte with the integral of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated. Maleic acid is a suitable internal standard as it is non-volatile, stable, and has a simple NMR spectrum that is unlikely to overlap with the analyte signals.
Experimental Protocol: qNMR
Objective: To determine the absolute purity of this compound by ¹H qNMR using an internal standard.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Materials:
-
This compound sample
-
Maleic acid (certified internal standard)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a clean, dry vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
Data Analysis: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Illustrative Data:
| Supplier | Lot Number | Calculated Purity (%) |
| A | A123 | 99.3 |
| B | B456 | 98.5 |
| C | C789 | 99.0 |
This is illustrative data. Actual purity values may vary.
Mass Spectrometry (MS): Unveiling the Identity of Impurities
While HPLC and qNMR provide quantitative information about purity, they do not inherently identify the chemical structures of the impurities. Mass spectrometry, particularly when coupled with a separation technique like HPLC (LC-MS), is a powerful tool for the structural elucidation of unknown impurities.
The "Why" Behind the Method:
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar, thermally labile molecules like this compound, as it typically produces a protonated molecular ion ([M+H]⁺) with minimal fragmentation. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the parent ion and its fragments. The characteristic isotopic pattern of chlorine (a ~3:1 ratio of ³⁵Cl to ³⁷Cl) is a key diagnostic feature for chlorine-containing compounds.[11]
Experimental Protocol: LC-MS
Objective: To identify the molecular weights and fragmentation patterns of the main component and any impurities.
Instrumentation:
-
LC-MS system with an ESI source and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).
Liquid Chromatography Conditions:
-
Use the same HPLC method as described above to ensure correlation of peaks.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Range: m/z 50-500
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Gas Flow: Optimized for the instrument
Data Analysis:
-
Extract the mass spectra for the main peak and any impurity peaks from the total ion chromatogram.
-
Determine the accurate mass of the molecular ion for each component.
-
Use the accurate mass to predict the elemental composition.
-
Perform fragmentation (MS/MS) experiments to aid in structural elucidation.
Illustrative Data:
| Peak | Retention Time (min) | Observed m/z [M+H]⁺ | Proposed Identity |
| Main | 8.52 | 144.0378 | 6-Chloropyridine-3,4-diamine |
| Impurity 1 | 7.21 | 129.0529 | Aminochloropyridine isomer |
| Impurity 2 | 9.87 | 162.0143 | Dichloropyridine derivative |
This is illustrative data. Actual m/z values and impurity identities may vary.
Conclusion: A Holistic Approach to Quality Assurance
The purity assessment of a critical raw material like this compound is a multifaceted process that necessitates a well-reasoned, multi-technique approach. While HPLC provides a robust and sensitive method for routine purity checks, qNMR offers an invaluable tool for determining absolute purity, and LC-MS is essential for the identification of unknown impurities. By integrating these orthogonal techniques, researchers and drug development professionals can build a comprehensive and self-validating system for quality assurance, ensuring the integrity of their research and the safety of the final products. This rigorous approach to analytical science is not merely about meeting specifications but is a cornerstone of scientific excellence and a commitment to quality.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. youtube.com [youtube.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
spectroscopic comparison of 6-Chloropyridine-3,4-diamine hydrochloride and its precursors
A Comparative Guide to the Spectroscopic Signatures of 6-Chloropyridine-3,4-diamine hydrochloride and Its Precursors
In the intricate world of pharmaceutical synthesis, the unambiguous identification of each molecule in a reaction pathway is paramount. This guide provides an in-depth spectroscopic comparison of the critical intermediate, this compound, and its synthetic precursors: 2-chloro-4,5-dinitropyridine and 6-chloro-3-nitro-4-aminopyridine. By leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), we can create a clear roadmap for researchers to monitor reaction progress and ensure the identity and purity of their final product.
The Synthetic Pathway: A Spectroscopic Overview
The synthesis of this compound typically proceeds through a sequential reduction of the nitro groups of 2-chloro-4,5-dinitropyridine. This transformation offers distinct changes in the electronic and structural environment of the pyridine ring, which are readily observable through various spectroscopic techniques.
Caption: Synthetic route to this compound.
Spectroscopic Comparison at a Glance
The following table summarizes the key predicted and observed spectroscopic features that differentiate the target compound from its precursors. This allows for rapid assessment of the chemical transformation at each stage.
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key FT-IR Bands (cm⁻¹) | Mass Spec (m/z) |
| 2-chloro-4,5-dinitropyridine | Aromatic protons in the downfield region (>8.0 ppm) due to two electron-withdrawing NO₂ groups. | Aromatic carbons significantly deshielded. | Strong asymmetric and symmetric NO₂ stretching (~1530 and ~1350 cm⁻¹). Aromatic C-H stretch (~3100 cm⁻¹). C-Cl stretch. | Molecular ion peak showing characteristic chlorine isotope pattern. Fragmentation involves loss of NO₂ and Cl. |
| 6-chloro-3-nitro-4-aminopyridine | Upfield shift of aromatic protons compared to the dinitro precursor due to the NH₂ group. | Upfield shift of carbons attached to or ortho/para to the NH₂ group. | Appearance of N-H stretching bands (~3300-3500 cm⁻¹). Persistence of NO₂ stretching bands. | Molecular ion peak with chlorine isotope pattern. Fragmentation may involve loss of NO₂, NH₂, and Cl. |
| This compound | Further upfield shift of aromatic protons. Broad signals for NH₂ and NH₃⁺ protons. | Further upfield shift of aromatic carbons due to two NH₂ groups. Protonation may cause a slight downfield shift compared to the free base. | Disappearance of NO₂ stretching bands. Prominent N-H stretching and bending vibrations. Broad N-H⁺ stretching. | Molecular ion of the free base (6-Chloropyridine-3,4-diamine) with chlorine isotope pattern. |
In-Depth Spectroscopic Analysis
Precursor 1: 2-chloro-4,5-dinitropyridine
This starting material is characterized by the strong electron-withdrawing nature of two nitro groups and a chlorine atom, which significantly deshields the aromatic protons and carbons.
-
¹H NMR: The two protons on the pyridine ring are expected to appear at very high chemical shifts, likely above 8.0 ppm. The electron-deficient nature of the ring leads to this pronounced downfield shift.
-
¹³C NMR: All aromatic carbons will be significantly deshielded, with those directly attached to the nitro and chloro groups showing the largest downfield shifts.
-
FT-IR: The most prominent features will be the strong, characteristic stretching vibrations of the nitro groups. The asymmetric stretch typically appears around 1530 cm⁻¹, and the symmetric stretch is found near 1350 cm⁻¹[1]. Aromatic C-H stretching will be observed around 3100 cm⁻¹, and various C-C and C-N stretching and bending vibrations will populate the fingerprint region.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak with a characteristic M+2 peak at approximately one-third the intensity of the M peak, indicative of the single chlorine atom. Common fragmentation pathways include the loss of the nitro groups (NO₂) and the chlorine atom[].
Intermediate: 6-chloro-3-nitro-4-aminopyridine
The selective reduction of one nitro group to an amine introduces a strong electron-donating group, which counteracts the effects of the remaining nitro and chloro substituents.
-
¹H NMR: The introduction of the amino group will cause a noticeable upfield shift of the aromatic protons compared to the dinitro precursor. The protons ortho and para to the amino group will experience the most significant shielding. The amino protons themselves will likely appear as a broad singlet.
-
¹³C NMR: Carbons directly bonded to the amino group and those ortho and para to it will show a significant upfield shift (shielding) due to the electron-donating resonance effect of the amino group.
-
FT-IR: The spectrum will be a hybrid of the precursor and the final product's features. The characteristic nitro group stretches will still be present, although their intensity may be altered. The key new feature will be the appearance of N-H stretching vibrations from the primary amine, typically as two bands in the 3300-3500 cm⁻¹ region (one for the symmetric and one for the asymmetric stretch)[3]. An N-H bending (scissoring) vibration may also be visible around 1600 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak will reflect the change in molecular weight from the dinitro precursor. The fragmentation pattern will be more complex, with potential losses of the nitro group, the amino group, and the chlorine atom.
Final Product: this compound
The full reduction of the remaining nitro group and subsequent salt formation with hydrochloric acid results in a molecule with two electron-donating amino groups and a protonated pyridine ring.
-
¹H NMR: The presence of two amino groups will lead to a further upfield shift of the aromatic protons compared to the mono-amino intermediate. In the hydrochloride salt, the pyridine nitrogen will be protonated, which can cause a general downfield shift of the ring protons due to the positive charge. The amino and ammonium protons will likely appear as broad signals that may exchange with residual water in the solvent.
-
¹³C NMR: The two amino groups will cause significant shielding of the aromatic carbons. Similar to the proton NMR, the protonation of the ring nitrogen in the hydrochloride salt may lead to a slight deshielding (downfield shift) of the ring carbons compared to the free base.
-
FT-IR: The most telling change is the complete disappearance of the nitro group stretching bands. The spectrum will be dominated by N-H stretching vibrations from the two primary amino groups in the 3300-3500 cm⁻¹ region. Additionally, broad absorption bands corresponding to the N-H⁺ stretching of the pyridinium hydrochloride will be present, often in the 2500-3000 cm⁻¹ range. N-H bending vibrations will also be prominent.
-
Mass Spectrometry: In a typical electron ionization (EI) mass spectrum, the hydrochloride salt will likely show the molecular ion of the free base, 6-Chloropyridine-3,4-diamine, due to the loss of HCl in the hot inlet. The fragmentation pattern will be dictated by the diamino-chloropyridine structure.
Experimental Protocols
To ensure reproducible and high-quality data, the following general protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃, ensuring solubility). Add a small amount of a reference standard (e.g., TMS) if not already present in the solvent.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse sequence with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio should be used.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary to obtain a good spectrum due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Caption: General workflow for NMR analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is often the simplest. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Background Correction: A background spectrum of the empty ATR crystal or KBr pellet should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.
-
Ionization: Use an appropriate ionization method, such as Electron Ionization (EI) for fragmentation information or Electrospray Ionization (ESI) for molecular weight determination of the salt.
-
Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and significant fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak, isotopic patterns, and characteristic fragmentation patterns.
By carefully applying these spectroscopic techniques and understanding the expected changes at each synthetic step, researchers can confidently navigate the synthesis of this compound, ensuring the integrity of their work and the quality of their final product.
References
Safety Operating Guide
Proper Disposal of 6-Chloropyridine-3,4-diamine hydrochloride: A Technical Guide for Laboratory Professionals
Researchers and professionals in drug development handle a vast array of chemical compounds daily. Among these, halogenated pyridines represent a class of molecules with significant utility in synthesis, yet they demand meticulous handling and disposal to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-Chloropyridine-3,4-diamine hydrochloride, a compound that, while not extensively characterized in publicly available safety literature, can be managed safely by adhering to established principles for related chemical structures. This document synthesizes data from analogous compounds and regulatory guidelines to offer a robust framework for its end-of-life management.
Hazard Assessment and Characterization
Before initiating any disposal procedure, a thorough understanding of the potential hazards is paramount. Based on data from analogous compounds such as 6-Chloro-2,4-diaminopyrimidine and 3-Chloropyridine, this compound should be presumed to exhibit the following hazardous characteristics[1][2][3]:
-
Acute Toxicity (Oral): Likely harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Thermal Decomposition: Upon combustion, this compound is expected to produce toxic and corrosive fumes, including hydrogen chloride gas, carbon oxides, and nitrogen oxides[2].
Environmental Hazards: As a chlorinated organic compound, it should be considered persistent and potentially harmful to aquatic life if released into the environment. Improper disposal can lead to long-term environmental contamination[4].
Incompatible Materials
To prevent dangerous reactions, this compound waste must be segregated from the following[2][5]:
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.
-
Strong Acids: May cause violent reactions or decomposition, potentially releasing toxic gases.
-
Strong Bases: While less documented for this specific compound, caution is advised.
-
Halogens and Interhalogens: Reactions with these can be vigorous and unpredictable[6][7].
A summary of the presumed hazard profile is presented in Table 1.
| Hazard Category | Presumed Classification | Rationale |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Based on data for similar aminopyridines[2]. |
| Skin Irritation | Category 2 (Causes skin irritation) | Based on data for similar aminopyridines[1][3]. |
| Eye Irritation | Category 2A (Causes serious eye irritation) | Based on data for similar aminopyridines[1][3]. |
| STOT - Single Exposure | Category 3 (May cause respiratory irritation) | Based on data for similar aminopyridines[2][3]. |
Table 1: Presumed GHS Hazard Classification for this compound based on analogous compounds.
Personal Protective Equipment (PPE)
Given the presumed hazards, the following minimum PPE must be worn when handling this compound waste[1][8][9][10][11]:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.
-
Hand Protection: Nitrile gloves are a suitable choice for incidental contact. For prolonged handling, consult glove manufacturer compatibility charts. Always inspect gloves for integrity before use and dispose of them properly after handling the waste.
-
Body Protection: A fully buttoned laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be considered.
-
Respiratory Protection: Handling of the solid material should be performed in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available or if significant aerosolization is possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Waste Segregation and Collection Protocol
Proper segregation is the cornerstone of safe chemical waste management. The following step-by-step protocol must be followed:
-
Designate a Waste Container: Select a clearly labeled, sealable, and chemically compatible container for the collection of this compound waste. A high-density polyethylene (HDPE) or glass container with a screw-top cap is recommended.
-
Label the Container: The container must be labeled as "Hazardous Waste" and clearly identify the contents: "this compound". The label should also include the date when the first waste was added and the associated hazards (e.g., "Toxic," "Irritant").
-
Waste Collection:
-
Solid Waste: Collect solid this compound and any lab materials (e.g., weighing paper, contaminated gloves, paper towels) used during its handling in the designated waste container. Minimize dust generation during transfer.
-
Liquid Waste: If the compound is in solution, it must be collected as halogenated organic liquid waste. Do not mix with non-halogenated waste streams.
-
-
Container Management: Keep the waste container closed at all times, except when adding waste. Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Aqueous Solutions: Do not dispose of aqueous solutions containing this compound down the drain. These must be collected as hazardous aqueous waste.
The decision-making process for waste segregation is outlined in the following diagram:
Caption: Waste segregation workflow for this compound.
Disposal Procedure
The disposal of this compound must be carried out in accordance with all applicable federal, state, and local regulations. In the United States, this compound would likely be classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA)[12][13][14][15][16][17][18].
Step-by-Step Disposal Workflow:
-
Finalize Waste Container: Once the waste container is full or the project is complete, ensure the cap is securely tightened.
-
Complete Hazardous Waste Tag: Fill out your institution's hazardous waste tag completely and accurately. This typically includes the chemical name, quantity, and hazard information.
-
Request Pickup: Arrange for the waste to be collected by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.
-
Documentation: Maintain a record of the waste generated and its disposal as part of your laboratory's chemical inventory and waste management records.
The overall disposal workflow is illustrated below:
Caption: Step-by-step disposal workflow for this compound.
Emergency Procedures for Spills
In the event of a spill, the following procedures should be followed:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are unsure of the hazards.
-
Control Ignition Sources: If the compound is in a flammable solvent, extinguish all nearby flames and turn off any spark-producing equipment.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment and Cleanup:
-
For small spills of the solid, carefully sweep it up with a non-sparking tool and place it in the designated hazardous waste container. Avoid creating dust.
-
For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).
-
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EH&S department, as per your institution's policy.
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. While specific hazard data for this compound is limited, a conservative approach based on the known properties of analogous chlorinated aminopyridines provides a robust framework for its safe management. By adhering to the principles of hazard assessment, proper PPE usage, stringent waste segregation, and compliant disposal procedures, researchers can minimize risks and ensure the responsible handling of this and other specialty chemicals.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. himediadownloads.com [himediadownloads.com]
- 12. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 13. actenviro.com [actenviro.com]
- 14. wku.edu [wku.edu]
- 15. Waste Code [rcrainfo.epa.gov]
- 16. epa.gov [epa.gov]
- 17. my.alfred.edu [my.alfred.edu]
- 18. nyu.edu [nyu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
